Trimipramine Maleate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979. This drug has a black box warning from the FDA.
Trimipramine is only found in individuals that have used or taken this drug. It is a tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties. [PubChem]Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
See also: Trimipramine (has active moiety).
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
739-71-9 (Parent) | |
| Record name | Trimipramine maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045315 | |
| Record name | Trimipramine hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
521-78-8, 138283-60-0, 138283-61-1 | |
| Record name | Trimipramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimipramine hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimipramine hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMIPRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Trimipramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine maleate, a tricyclic antidepressant (TCA), exhibits a unique and complex pharmacological profile that distinguishes it from other members of its class. While historically categorized as a monoamine reuptake inhibitor, its clinical efficacy is now understood to be primarily driven by a potent and broad-spectrum antagonist activity at several key neurotransmitter receptors. This technical guide provides a comprehensive overview of the mechanism of action of trimipramine, focusing on its receptor binding affinities, effects on monoamine transporters, and the associated intracellular signaling pathways. Quantitative data from pivotal research studies are summarized, and detailed methodologies for the key experiments are provided. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of trimipramine's multifaceted pharmacology.
Introduction
Trimipramine is a dibenzazepine derivative and a tertiary amine tricyclic antidepressant that has been in clinical use for the treatment of major depressive disorder.[1] Unlike typical TCAs, trimipramine is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[1] Its therapeutic actions are largely attributed to its potent antagonism of a variety of receptors, including histaminergic, serotonergic, adrenergic, and muscarinic cholinergic receptors. This broad receptor interaction profile contributes to its sedative, anxiolytic, and potential antipsychotic properties, in addition to its antidepressant effects. The pharmacological profile of trimipramine bears a resemblance to that of the atypical antipsychotic, clozapine, which has led to investigations into its potential utility in treating psychotic depression and other psychotic disorders.
Receptor Binding Profile and Antagonistic Activity
The primary mechanism of action of trimipramine is its potent antagonism at several G-protein coupled receptors. The binding affinities of trimipramine for various human brain receptors have been quantified in numerous studies, with the seminal work by Richelson and Nelson (1984) providing a foundational dataset.[2][3]
Quantitative Analysis of Receptor Binding Affinities
The equilibrium dissociation constants (Kd) of trimipramine for several key neurotransmitter receptors are summarized in the table below. A lower Kd value indicates a higher binding affinity.
| Receptor Subtype | Trimipramine Kd (nM) | Reference |
| Histamine H1 | 0.27 | [2][3] |
| Serotonin 5-HT2A | 24 | [2][3] |
| α1-Adrenergic | 24 | [2][3] |
| Muscarinic Acetylcholine | 58 | [2][3] |
| Dopamine D2 | 180 | [2][3] |
| α2-Adrenergic | 680 | [2][3] |
| Serotonin 5-HT2C | 680 | [2][3] |
| Dopamine D1 | >1000 | [2][3] |
Table 1: Binding Affinities (Kd) of Trimipramine at Human Brain Neurotransmitter Receptors.
Key Receptor Antagonism and Associated Signaling Pathways
Trimipramine is a highly potent antagonist of the histamine H1 receptor, which is responsible for its prominent sedative and hypnotic effects.[2][3][4] Many H1-antihistamines, including trimipramine, act as inverse agonists, stabilizing the inactive conformation of the receptor and reducing its constitutive activity.[5][6] This inverse agonism can lead to the downregulation of histamine-mediated signaling pathways, such as the NF-κB pathway, which has anti-inflammatory implications.[5][7]
References
- 1. Trimipramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects [pubmed.ncbi.nlm.nih.gov]
- 6. Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity Profile of Trimipramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine, a tricyclic antidepressant (TCA), has a complex pharmacological profile characterized by its interaction with a wide array of neurotransmitter receptors. Unlike typical TCAs, its antidepressant efficacy is not primarily attributed to the potent inhibition of serotonin or norepinephrine reuptake. Instead, its clinical effects are largely believed to be mediated by its potent antagonism of various G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of trimipramine maleate, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in research and drug development.
Receptor Binding Affinity and Selectivity Profile
Trimipramine exhibits a broad receptor binding profile, with high to moderate affinity for several key receptors implicated in mood regulation and other physiological processes. Its potent antihistaminic and anticholinergic properties, along with its effects on adrenergic and dopaminergic receptors, contribute to both its therapeutic actions and its side effect profile.
Data Presentation: Receptor Binding Affinities of this compound
The following tables summarize the quantitative data for the binding affinity of this compound to various neurotransmitter receptors and transporters. The data is presented as Ki (inhibition constant), Kd (dissociation constant), and pKi (-log(Ki)) values, which are inversely related to binding affinity (i.e., a lower Ki/Kd value and a higher pKi value indicate stronger binding).
Table 1: this compound Receptor Binding Affinities (Kd in nM)
| Receptor Subtype | Kd (nM) | Reference |
| Histamine H1 | 0.27 | [1] |
| α1-Adrenergic | 24 | [1] |
| Serotonin 5-HT2A | 24 | [1] |
| Muscarinic Acetylcholine | 58 | [1] |
| Dopamine D2 | 180 | [1] |
| Serotonin 5-HT2C | 680 | [1] |
| Dopamine D1 | 680 | [1] |
| α2-Adrenergic | 680 | [1] |
Table 2: this compound Receptor and Transporter Binding Affinities (pKi and IC50)
| Target | pKi | IC50 (µM) | Reference |
| Serotonin 5-HT1A | 4.66 | - | [2] |
| Serotonin 5-HT1C | 6.39 | - | [2] |
| Serotonin 5-HT2 | 8.10 | - | [2] |
| Human Noradrenaline Transporter (hNAT) | - | 4.99 | [2] |
| Human Serotonin Transporter (hSERT) | - | 2.11 | [2] |
| Human Organic Cation Transporter 1 (hOCT1) | - | 3.72 | [2] |
| Human Organic Cation Transporter 2 (hOCT2) | - | 8.00 | [2] |
Experimental Protocols
The following are detailed methodologies for key radioligand binding assays used to determine the receptor binding affinity of trimipramine, based on established protocols.
Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
-
Radioligand: [3H]Pyrilamine (also known as mepyramine), a selective H1 antagonist.
-
Tissue Preparation: Membranes from normal human brain tissue obtained at autopsy are prepared.[3] The tissue is homogenized in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
-
Assay Conditions:
-
Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Incubation Volume: 1 ml.
-
Incubation Time: 30 minutes.
-
Incubation Temperature: 25°C.
-
Competitor: A range of concentrations of this compound.
-
Non-specific Binding: Determined in the presence of a saturating concentration of a known H1 antagonist (e.g., 1 µM triprolidine).
-
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]pyrilamine and varying concentrations of this compound.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of trimipramine that inhibits 50% of the specific binding of [3H]pyrilamine) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Acetylcholine Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.
-
Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.
-
Tissue Preparation: Membranes from normal human brain tissue.[3]
-
Assay Conditions:
-
Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Incubation Time: 60 minutes.
-
Incubation Temperature: 37°C.
-
Non-specific Binding: Determined in the presence of 1 µM atropine.
-
-
Procedure and Data Analysis: Similar to the H1 receptor binding assay, with [3H]QNB as the radioligand and atropine to define non-specific binding.
α1-Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.
-
Radioligand: [3H]Prazosin, a selective α1-adrenergic antagonist.
-
Tissue Preparation: Membranes from normal human brain tissue.[3]
-
Assay Conditions:
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.7.
-
Incubation Time: 20 minutes.
-
Incubation Temperature: 25°C.
-
Non-specific Binding: Determined in the presence of 10 µM phentolamine.
-
-
Procedure and Data Analysis: Follows the general principles of radioligand binding assays as described above.
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for dopamine D2 receptors.
-
Radioligand: [3H]Spiperone, a D2 antagonist.
-
Tissue Preparation: Membranes from normal human brain tissue (e.g., caudate nucleus).[3]
-
Assay Conditions:
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.1, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation Time: 30 minutes.
-
Incubation Temperature: 37°C.
-
Non-specific Binding: Determined in the presence of 1 µM (+)-butaclamol.
-
-
Procedure and Data Analysis: Consistent with the general radioligand binding assay protocol.
Signaling Pathways
Trimipramine's antagonism at various receptors leads to the modulation of distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the key receptors targeted by trimipramine.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Trimipramine, as an antagonist, blocks these downstream effects.
Serotonin 5-HT2A Receptor Signaling Pathway
Similar to the H1 receptor, the 5-HT2A receptor is also coupled to the Gq/11 signaling pathway. Its activation by serotonin initiates the PLC-IP3/DAG cascade. Trimipramine's antagonism at this receptor inhibits these downstream signaling events.
α1-Adrenergic Receptor Signaling Pathway
The α1-adrenergic receptor is another Gq/11-coupled receptor. Its activation by norepinephrine or epinephrine triggers the PLC pathway, leading to increased intracellular calcium and PKC activation, which can result in smooth muscle contraction. Trimipramine antagonizes this pathway.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Trimipramine's antagonism at D2 receptors would disinhibit adenylyl cyclase, thereby increasing cAMP levels.
Conclusion
This compound possesses a complex and multifaceted receptor binding profile. Its high affinity for histamine H1, α1-adrenergic, serotonin 5-HT2A, and muscarinic acetylcholine receptors, coupled with its weaker effects on monoamine reuptake, distinguishes it from other tricyclic antidepressants. The data and methodologies presented in this guide offer a detailed resource for researchers and drug development professionals. A thorough understanding of trimipramine's interactions with these various receptors and their downstream signaling pathways is crucial for elucidating its therapeutic mechanisms and for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro. | Semantic Scholar [semanticscholar.org]
In Vivo Metabolism and Identification of Trimipramine Maleate Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine, a tricyclic antidepressant, undergoes extensive in vivo metabolism, primarily in the liver, leading to the formation of various pharmacologically active and inactive metabolites. Understanding the metabolic fate of trimipramine is crucial for optimizing its therapeutic efficacy and minimizing potential adverse effects. This technical guide provides a comprehensive overview of the in-vivo metabolism of trimipramine maleate, detailing the identified metabolites, the enzymatic pathways involved, and the analytical methodologies for their identification and quantification.
Introduction
Trimipramine is a dibenzazepine derivative classified as a tricyclic antidepressant (TCA). Its therapeutic action is attributed to its ability to modulate neurotransmitter systems in the central nervous system. The clinical response and side-effect profile of trimipramine are significantly influenced by its complex metabolic pathways, which are subject to inter-individual variability, often due to genetic polymorphisms in metabolizing enzymes. This guide synthesizes the current knowledge on trimipramine metabolism to serve as a valuable resource for researchers in drug development and clinical pharmacology.
Metabolic Pathways of Trimipramine
The biotransformation of trimipramine is a multifaceted process involving several key enzymatic reactions. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role. The main metabolic pathways include N-demethylation and aromatic hydroxylation.[1][2]
-
N-Demethylation: The initial and a major metabolic step is the removal of a methyl group from the dimethylamino side chain, converting trimipramine into its active metabolite, desmethyltrimipramine (nortriptyline). This reaction is predominantly catalyzed by CYP2C19, with a minor contribution from CYP2C9.[1] Desmethyltrimipramine is also pharmacologically active and contributes to the overall therapeutic effect. Further demethylation can lead to the formation of bis-desmethyltrimipramine.
-
Aromatic Hydroxylation: Both trimipramine and desmethyltrimipramine undergo hydroxylation on the aromatic ring system, primarily at the 2-position, to form 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively.[1] This reaction is mainly mediated by the polymorphic enzyme CYP2D6.[1] These hydroxylated metabolites are generally considered less active and are subsequently conjugated for excretion.
-
Other Pathways: Additional metabolic transformations include the formation of mono- and dihydroxy metabolites, as well as hydroxy-methoxy derivatives.[2] N-dealkylation of the nitrogen in the iminodibenzyl ring has also been proposed as a metabolic route.[2] The hydroxylated metabolites can undergo further conjugation, primarily with glucuronic acid, to facilitate their elimination from the body.[2][3]
The following diagram illustrates the primary metabolic pathways of trimipramine.
Identified Metabolites of Trimipramine
Numerous metabolites of trimipramine have been identified in biological fluids, primarily in plasma and urine. The major metabolites are listed below.
Table 1: Major Identified Metabolites of this compound
| Metabolite | Abbreviation | Biological Matrix | Comments |
| Desmethyltrimipramine | NT | Plasma, Urine | Active metabolite, formed by N-demethylation.[2] |
| 2-Hydroxytrimipramine | 2-OH-T | Plasma, Urine | Less active metabolite, formed by aromatic hydroxylation.[4][5] |
| 2-Hydroxydesmethyltrimipramine | 2-OH-NT | Plasma, Urine | Less active metabolite, formed by hydroxylation of desmethyltrimipramine.[4] |
| Didesmethyltrimipramine | BNT | Urine | Formed by further N-demethylation.[2] |
| Mono- and Dihydroxy-Trimipramine | - | Urine | Products of aromatic hydroxylation.[2] |
| Hydroxy-Methoxy-Trimipramine | - | Urine | Formed by methylation of dihydroxy metabolites.[2] |
| Iminodibenzyl and its derivatives | I | Urine | Resulting from N-dealkylation of the iminodibenzyl ring.[2] |
Quantitative Analysis of Trimipramine and its Metabolites
The quantification of trimipramine and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.
Table 2: Quantitative Data of Trimipramine and its Metabolites in Human Plasma
| Analyte | Concentration Range (ng/mL) | Analytical Method | Study Population | Reference |
| Trimipramine | 28.2 ± 4.4 (Peak Level) | GC with NPD | 9 healthy subjects after 50 mg oral dose | [6] |
| Desmethyltrimipramine | Variable | GC with NPD | 9 healthy subjects after 50 mg oral dose | [6] |
| Trimipramine | Minimum quantifiable level: 3 | HPLC with electrochemical detection | 29 depressed patients on 75 or 150 mg/day | [4] |
| Desmethyltrimipramine | Minimum quantifiable level: 3 | HPLC with electrochemical detection | 29 depressed patients on 75 or 150 mg/day | [4] |
| 2-Hydroxytrimipramine | Minimum quantifiable level: 3 | HPLC with electrochemical detection | 29 depressed patients on 75 or 150 mg/day | [4] |
| 2-Hydroxydesmethyltrimipramine | Minimum quantifiable level: 3 | HPLC with electrochemical detection | 29 depressed patients on 75 or 150 mg/day | [4] |
| Trimipramine | 4800 (postmortem blood) | HPLC | Fatal overdose case | [7] |
| Desmethyltrimipramine | 2100 (postmortem blood) | HPLC | Fatal overdose case | [7] |
Table 3: Quantitative Data of Trimipramine and its Metabolites in Human Urine
| Analyte | Detection | Analytical Method | Comments | Reference |
| 15 Metabolites Identified | Qualitative | GC-MS | Includes mono- and dihydroxy-T, hydroxy-methoxy-T, and various nor- and bis-nor- metabolites. | [2] |
| Trimipramine and metabolites | LLOQ: 0.1 ng/mL | UPC²-MS | Proof-of-concept study for a panel of antidepressants. | [8] |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible analysis of trimipramine and its metabolites. Below are representative experimental protocols derived from the literature.
Analysis of Trimipramine and Metabolites in Plasma by HPLC with Electrochemical Detection
This method is suitable for the simultaneous determination of trimipramine, desmethyltrimipramine, 2-hydroxytrimipramine, and 2-hydroxydesmethyltrimipramine in plasma.[4]
5.1.1. Sample Preparation
-
To 1 mL of plasma, add an internal standard.
-
Alkalinize the sample with a carbonate buffer (pH 9.8).
-
Extract the analytes with 20% ethyl acetate in n-heptane.
-
Perform a back-extraction into an acid phosphate buffer.
-
Inject an aliquot of the acidic extract into the HPLC system.
5.1.2. HPLC Conditions
-
Column: Reverse-phase trimethylsilyl-packed column.
-
Mobile Phase: Phosphate buffer-acetonitrile (65:35) containing n-butylamine.
-
Detection: Electrochemical detector set at +1.1 V versus a silver-silver chloride reference electrode.
5.1.3. Workflow Diagram
References
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism of trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of trimipramine and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of trimipramine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimipramine kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
An In-depth Technical Guide on the Neurochemical Profile of Trimipramine Maleate on Monoamine Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine Maleate, a tricyclic antidepressant (TCA), exhibits a complex neurochemical profile characterized by its interaction with a range of monoamine neurotransmitter transporters and receptors. Unlike typical TCAs, its antidepressant efficacy is thought to arise from a multifaceted mechanism that extends beyond simple monoamine reuptake inhibition. This technical guide provides a comprehensive overview of the quantitative binding affinities and functional inhibition data of this compound at key monoamine targets. Detailed methodologies for the key experimental assays are provided, along with visualizations of the associated signaling pathways and experimental workflows, to facilitate a deeper understanding of its pharmacological actions for research and drug development purposes.
Introduction
Trimipramine is a tricyclic antidepressant that has been used in the treatment of major depressive disorder.[1] Its therapeutic effects are attributed to its influence on central nervous system monoaminergic pathways, although its specific mechanisms of action are distinct from many other TCAs. While it does inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), this activity is considered weak to moderate compared to other drugs in its class.[2][3] A more prominent feature of Trimipramine's neurochemical profile is its potent antagonism at several G-protein coupled receptors (GPCRs), including histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, muscarinic acetylcholine, and dopamine D2 receptors.[2][3] This broad receptor interaction profile contributes to both its therapeutic effects and its side-effect profile.[4] This guide will delve into the specific quantitative interactions and the downstream consequences of these interactions.
Quantitative Neurochemical Profile
The affinity of this compound for various monoamine transporters and receptors has been characterized through in vitro radioligand binding and functional assays. The following tables summarize the key quantitative data, presenting binding affinities (Kd, Ki) and functional inhibition constants (IC50).
Monoamine Transporter Binding Affinities
Trimipramine exhibits a relatively low affinity for the primary monoamine transporters compared to other TCAs.[2][3]
| Transporter | Ligand | Ki (nM) | Kd (nM) | Species/System | Reference |
| Serotonin Transporter (SERT) | 149 | 149 | Rat Cerebral Cortex / Human HEK293 cells | [2][5] | |
| Norepinephrine Transporter (NET) | 2500 | Rat Cerebral Cortex | [2] | ||
| Dopamine Transporter (DAT) | 3800 | Rat Cerebral Cortex | [2] |
Monoamine Receptor Binding Affinities
Trimipramine demonstrates potent antagonism at several key monoamine receptors.
| Receptor | Ligand | Kd (nM) | pKi | Species/System | Reference |
| Histamine H1 | 0.27 | Normal Human Brain | [2] | ||
| 5-HT2A | 24 | 8.10 | Normal Human Brain | [2][6] | |
| α1-Adrenergic | 24 | Normal Human Brain | [2] | ||
| Muscarinic Acetylcholine | 58 | Normal Human Brain | [2] | ||
| Dopamine D2 | 180 | Normal Human Brain | [2] | ||
| 5-HT2C | 680 | 6.39 | Normal Human Brain | [2][6] | |
| Dopamine D1 | 680 | Normal Human Brain | [2] | ||
| α2-Adrenergic | 680 | Normal Human Brain | [2] | ||
| 5-HT1A | 4.66 | [6] |
Functional Inhibition of Monoamine Transporters
Functional assays confirm the inhibitory effect of Trimipramine on monoamine uptake.
| Transporter | IC50 (µM) | Species/System | Reference |
| hSERT | 2.11 | HEK293 cells | [6] |
| hNET | 4.99 | HEK293 cells | [6] |
| hDAT | >10 | HEK293 cells | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of neurochemical profiling data. The following sections outline representative protocols for the key assays used to characterize this compound's interaction with monoamine transporters and receptors.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific monoamine receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target monoamine receptor.
Materials:
-
Receptor Source: Homogenates of cultured cells (e.g., HEK293) stably expressing the human receptor of interest, or brain tissue homogenates (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]mepyramine for H1 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of this compound (e.g., 10-11 to 10-5 M).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing an excess of a non-labeled competing ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This protocol outlines a method to determine the functional potency (IC50) of this compound in inhibiting the reuptake of monoamine neurotransmitters.
Objective: To determine the IC50 value of this compound for the inhibition of serotonin, norepinephrine, or dopamine uptake into synaptosomes or transfected cells.
Materials:
-
Uptake System: Freshly prepared synaptosomes from specific brain regions (e.g., rat striatum for DAT) or cultured cells (e.g., HEK293) stably expressing the human monoamine transporter of interest (hSERT, hNET, or hDAT).
-
Radiolabeled Neurotransmitter: e.g., [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Wash Buffer: Cold uptake buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Preparation of Uptake System:
-
Synaptosomes: Homogenize brain tissue in sucrose buffer and prepare synaptosomes through differential centrifugation.
-
Cells: Culture cells expressing the target transporter to confluency in appropriate multi-well plates.
-
-
Pre-incubation: Wash the synaptosomes or cells with uptake buffer. Pre-incubate them with a range of concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration close to its Km value.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove extracellular radiolabel.
-
Counting: Lyse the cells/synaptosomes on the filter and measure the internalized radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake in the presence of a known potent inhibitor of the specific transporter.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Signaling Pathways
The antagonist activity of this compound at various monoamine receptors initiates or blocks specific intracellular signaling cascades. Understanding these pathways is key to elucidating its therapeutic and adverse effects.
5-HT2A Receptor Antagonism
5-HT2A receptors are Gq/11-coupled GPCRs. Antagonism by Trimipramine blocks the serotonin-induced activation of this pathway.
Blockade of the 5-HT2A receptor by trimipramine prevents the Gq/11-mediated activation of phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing downstream calcium release and protein kinase C (PKC) activation. This antagonism is thought to contribute to the anxiolytic and sleep-improving effects of trimipramine.[8]
α1-Adrenergic Receptor Antagonism
Similar to 5-HT2A receptors, α1-adrenergic receptors are coupled to Gq/11 proteins. Trimipramine's antagonism at these receptors has significant physiological effects.
References
- 1. apexbt.com [apexbt.com]
- 2. Repeated trimipramine induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Depression with 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of Trimipramine Maleate in Rodent Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Trimipramine Maleate, a tricyclic antidepressant, with a specific focus on its evaluation in rodent models. While extensive human pharmacokinetic data is available, this document consolidates the existing, albeit more limited, preclinical data from rodent studies and provides detailed experimental protocols relevant to conducting such research. This guide is intended to be a valuable resource for researchers and scientists involved in the preclinical development and evaluation of this compound and related compounds. It covers key pharmacokinetic parameters, metabolic pathways, and analytical methodologies, and includes standardized experimental workflows to ensure reproducibility and accuracy in future studies.
Introduction
This compound is a tricyclic antidepressant (TCA) with a unique pharmacological profile, exhibiting sedative and anxiolytic properties. A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is crucial for the non-clinical safety evaluation and for providing a rationale for dose selection in clinical trials. This document summarizes the available PK data and presents detailed methodologies for key experiments to facilitate further research in this area.
Pharmacokinetic Parameters
Table 1: Human Pharmacokinetic Parameters of Trimipramine
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 41.4% ± 4.4% | [1] |
| Peak Plasma Concentration (Cmax) | 28.2 ± 4.4 ng/mL | [1] |
| Time to Peak Plasma Concentration (Tmax) | 3.1 ± 0.6 hours | [1] |
| Elimination Half-Life (t½) | ~23 hours (intravenous) | [1] |
| Volume of Distribution (Vd) | 30.9 ± 3.5 L/kg | [1] |
| Total Metabolic Clearance | 15.9 ± 1.5 mL/min/kg | [1] |
| Plasma Protein Binding | 94.9% | [1] |
Note: These values were obtained from studies in human subjects and should be interpreted with caution when extrapolating to rodent models.
Metabolism
The metabolism of trimipramine has been studied in rats, revealing extensive biotransformation. The primary metabolic pathways involve demethylation, hydroxylation, and oxidation.
Identified Metabolites in Rodents
Studies in rats have identified several metabolites of trimipramine, primarily in urine.[2] The major metabolic transformations include:
-
N-Demethylation: to form desmethyltrimipramine.
-
Alicyclic (C10 or C11) oxidation: leading to various hydroxylated and oxo-metabolites.[2]
-
Aromatic ring oxidation: resulting in phenolic metabolites.[3]
Table 2: Major Urinary Metabolites of Trimipramine Identified in Rats
| Metabolite | Metabolic Pathway | Reference |
| Desmethyltrimipramine | N-Demethylation | [4] |
| 2-hydroxytrimipramine | Aromatic Hydroxylation | [3] |
| 10-oxotrimipramine | Alicyclic Oxidation | [3] |
| 2-hydroxynortrimipramine | Aromatic Hydroxylation, N-Demethylation | [3] |
| 2-hydroxy-10-oxotrimipramine | Aromatic Hydroxylation, Alicyclic Oxidation | [3] |
| Trimipramine-N-oxide | N-Oxidation | [5] |
Role of Cytochrome P450 Enzymes
The metabolism of trimipramine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. While specific rodent CYP isozyme contributions are not fully elucidated, human studies indicate a significant role for CYP2D6 and CYP2C19.[6][7] It is plausible that orthologous CYP enzymes in rodents are responsible for similar metabolic pathways.
Experimental Protocols
This section provides detailed methodologies for conducting pharmacokinetic studies of this compound in rodent models.
Animal Models
-
Species: Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the study protocol.
Dosing
-
Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water, saline). The formulation should be prepared fresh on the day of dosing.
-
Route of Administration:
-
Oral (PO): Administered via oral gavage using a suitable gavage needle.
-
Intravenous (IV): Administered as a bolus injection or infusion via a cannulated vein (e.g., tail vein, jugular vein).
-
-
Dose Volume: The volume administered should be based on the animal's body weight and should not exceed recommended limits (e.g., 10 mL/kg for rats via oral gavage).
Sample Collection
-
Blood Sampling:
-
Serial blood samples can be collected from a single animal (e.g., via tail vein, saphenous vein) or terminal samples can be collected from different animals at each time point (e.g., via cardiac puncture).
-
Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA, heparin).
-
-
Plasma Preparation:
-
Blood samples should be centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant should be transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of trimipramine and its metabolites in plasma due to its high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation method is commonly used for plasma sample cleanup.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile, methanol) and vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.[8]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific transitions of the parent drug and its metabolites.
-
Distribution
Specific tissue distribution data for trimipramine in rodents is limited. However, studies with other tricyclic antidepressants, such as imipramine and amitriptyline, have shown that these lipophilic compounds distribute extensively into tissues, particularly the brain.[9] A linear relationship between plasma and brain concentrations has been observed for amitriptyline in chronically treated rats.[9] It is anticipated that trimipramine, being a lipophilic tertiary amine, will also exhibit significant distribution into the brain and other well-perfused organs.
Excretion
Visualizations
Experimental Workflow
Caption: Workflow for a typical rodent pharmacokinetic study of this compound.
Metabolic Pathway of Trimipramine
Caption: Proposed metabolic pathway of Trimipramine in rodents.
Signaling Pathways
Currently, there is no direct evidence from the reviewed literature to suggest that specific signaling pathways significantly modulate the pharmacokinetics of trimipramine. Its metabolism is primarily dependent on the activity of CYP450 enzymes, which can be influenced by genetic polymorphisms and co-administered drugs that are inhibitors or inducers of these enzymes.[3][6][11]
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetic profiling of this compound in rodent models. While there is a notable lack of comprehensive, publicly available rodent-specific pharmacokinetic data, this document outlines the known metabolic pathways and provides detailed, actionable experimental protocols to guide future research. The provided workflows and methodologies are intended to promote standardization and reproducibility in the preclinical evaluation of trimipramine and related compounds. Further studies are warranted to fully characterize the ADME properties of trimipramine in different rodent species to better inform its development and clinical use.
References
- 1. Trimipramine kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of trimipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of iprindole on the metabolism of trimipramine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of trimipramine and its major metabolites in a fatal overdose case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. lcms.cz [lcms.cz]
- 9. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of rat urinary and fecal metabolites of a new herbicide, pyribenzoxim. | Semantic Scholar [semanticscholar.org]
- 11. Trimipramine pharmacokinetics after intravenous and oral administration in carriers of CYP2D6 genotypes predicting poor, extensive and ultrahigh activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Sedative Properties of Trimipramine Maleate: A Molecular Investigation
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the sedative properties of Trimipramine Maleate at the molecular level. Trimipramine, a tricyclic antidepressant, is recognized for its significant sedative effects, a characteristic attributed to its multifaceted interaction with various neurotransmitter receptors. This document provides a comprehensive overview of its receptor binding profile, the signaling pathways involved, and detailed experimental protocols for investigating these properties, aimed at researchers, scientists, and drug development professionals.
Molecular Mechanism of Sedation
This compound's sedative action is not primarily due to the inhibition of serotonin and norepinephrine reuptake, a common mechanism for many tricyclic antidepressants.[1][2] Instead, its sedative and hypnotic effects are largely attributed to its potent antagonism of several key receptors in the central nervous system.[1][3] The primary targets implicated in its sedative properties are the histamine H1 receptor, the muscarinic M1 acetylcholine receptor, and the alpha-1 adrenergic receptor.[1][3]
Histamine H1 Receptor Antagonism
Trimipramine is a potent antagonist of the histamine H1 receptor, with a high binding affinity.[4][5] The blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.[3][6] Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness.[6] By blocking the action of histamine at H1 receptors, trimipramine suppresses the arousal-promoting signals of these neurons, leading to drowsiness and sleep.[3][6]
Muscarinic M1 Receptor Antagonism
Trimipramine also exhibits antagonistic activity at muscarinic M1 acetylcholine receptors.[4][5] M1 receptors are abundant in the central nervous system and are involved in regulating cognitive functions and arousal.[2][7] Antagonism of these receptors can contribute to the sedative and anticholinergic side effects commonly observed with tricyclic antidepressants, such as drowsiness and dry mouth.[1]
Alpha-1 Adrenergic Receptor Antagonism
Antagonism of alpha-1 adrenergic receptors is another significant contributor to trimipramine's sedative profile.[4][5] These receptors are involved in maintaining arousal and alertness.[8] Their blockade can lead to sedation, as well as other effects like orthostatic hypotension.[1]
Quantitative Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been quantified through radioligand binding assays. The dissociation constant (Kd) and the inhibition constant (Ki) are key measures of binding affinity, with lower values indicating a stronger binding. The following tables summarize the available quantitative data for trimipramine's binding to key receptors implicated in sedation and other pharmacological effects.
| Receptor Subtype | Binding Affinity (Kd) [nM] | Reference |
| Histamine H1 | 0.27 | [4][5] |
| Muscarinic Acetylcholine | 58 | [4][5] |
| Alpha-1 Adrenergic | 24 | [4][5] |
| Serotonin 5-HT2A | 24 | [4] |
| Dopamine D2 | 180 | [4][5] |
| Serotonin 5-HT2C | 680 | [4] |
| Dopamine D1 | 680 | [4] |
| Alpha-2 Adrenergic | 680 | [4] |
| Table 1: Dissociation Constants (Kd) of this compound for Various Receptors. |
| Transporter/Receptor | Inhibition Constant (Ki) [nM] | Reference |
| Serotonin Transporter (SERT) | 149 | [4] |
| Norepinephrine Transporter (NET) | 2500 | [4] |
| Dopamine Transporter (DAT) | 3800 | [4] |
| Table 2: Inhibition Constants (Ki) of this compound for Monoamine Transporters. |
Signaling Pathways
The sedative effects of this compound are initiated by its antagonism of G-protein coupled receptors (GPCRs). The histamine H1, muscarinic M1, and alpha-1 adrenergic receptors primarily signal through the Gq/11 family of G-proteins.[9][10]
Histamine H1 Receptor Signaling Pathway
Antagonism of the H1 receptor by trimipramine blocks the downstream signaling cascade typically initiated by histamine. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately affecting neuronal excitability.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. linear.es [linear.es]
- 6. researchgate.net [researchgate.net]
- 7. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 8. bowdish.ca [bowdish.ca]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Antipsychotic Potential of Trimipramine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine, a tricyclic antidepressant (TCA), has traditionally been used for the treatment of depression.[1] However, its unique pharmacological profile, which diverges from other TCAs, has prompted investigations into its potential as an antipsychotic agent.[2] Unlike typical TCAs that primarily function as potent monoamine reuptake inhibitors, trimipramine exhibits very weak inhibition of serotonin and norepinephrine reuptake.[1][3] Its therapeutic effects are thought to be mainly driven by its activity as an antagonist at various neurotransmitter receptors.[1] Notably, its receptor binding profile shows similarities to the atypical antipsychotic clozapine, particularly in its affinities for dopamine and serotonin receptors, suggesting a potential for antipsychotic efficacy.[1][3][4] This document provides an in-depth overview of the initial studies exploring the antipsychotic potential of trimipramine maleate, focusing on its pharmacodynamics, preclinical data, and early clinical evidence.
Pharmacodynamics and Proposed Mechanism of Antipsychotic Action
Trimipramine's potential antipsychotic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][4] The "atypical" antipsychotic profile of drugs like clozapine is often linked to a combination of moderate D2 receptor antagonism and potent 5-HT2A receptor antagonism. Trimipramine's receptor binding affinities align with this profile, suggesting a similar mechanism of action.[1][3] It is a weak to moderate antagonist of the D2 receptor and a strong antagonist of the 5-HT2A receptor.[1] This dual antagonism is hypothesized to contribute to a reduction in psychotic symptoms without inducing significant extrapyramidal side effects, a common limitation of older, typical antipsychotics.[5][6] Furthermore, its affinity for the dopamine D4 receptor, another property it shares with clozapine, may also contribute to its atypical profile.[1]
Signaling Pathway Overview
The diagram below illustrates the proposed mechanism of action for trimipramine's antipsychotic effects, highlighting its interaction with key dopamine and serotonin receptors.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the receptor binding profile of trimipramine, with comparisons to clozapine where available. The data are presented as dissociation constants (Ki or Kd in nM) or pKi values. Lower Ki/Kd values and higher pKi values indicate stronger binding affinity.
| Receptor | Trimipramine (Ki/Kd in nM) | Reference(s) | Notes |
| Dopamine | |||
| D1 | 275 (Ki), 300-550 (Ki) | [1][3] | Weak to moderate affinity. |
| D2 | 180 (Kd), 10-60 (Ki) | [3][7] | Moderate affinity, similar to clozapine.[6][8] |
| D4 | 275 (Ki) | [1] | Affinity noted to be similar to clozapine. |
| Serotonin | |||
| 5-HT2A | 24 (Kd), 10-60 (Ki) | [3][7] | Strong affinity, closely resembling clozapine.[1][3] |
| 5-HT2C | 680 (Kd), 300-550 (Ki) | [3][7] | Weak to moderate affinity. |
| Histamine | |||
| H1 | 0.27 (Kd) | [7] | Very strong affinity, contributing to sedative effects.[1] |
| Adrenergic | |||
| α1 | 24 (Kd), 10-60 (Ki) | [3][7] | Strong affinity. |
| α2 | 680 (Kd) | [7] | Weak affinity. |
| Muscarinic | |||
| mACh | 58 (Kd) | [7] | Moderate affinity. |
| Transporters | |||
| SERT | 149 (Ki) | [7] | Weak to moderate reuptake inhibition. |
| NET | 510 (Ki), 2500 (Ki) | [1][7] | Very weak reuptake inhibition. |
| DAT | 3800 (Ki) | [7] | Extremely weak reuptake inhibition. |
Clinical Studies on Antipsychotic Efficacy
Several initial clinical trials have been conducted to evaluate the antipsychotic effects of trimipramine, primarily in patients with schizophrenia and delusional depression. The results, while mixed, provide evidence for a substantial antipsychotic effect.
| Study & Reference | Design | Patient Population | N | Treatment Arms | Duration | Key Outcomes & Results |
| Bender et al. (2003)[5] | Randomized, Double-Blind, Multi-center | Acute Schizophrenia (DSM-III-R), BPRS > 40 | 95 | 1. Trimipramine (300-400 mg/day)2. Perazine (450-600 mg/day) | 5 Weeks | - Failed to show therapeutic equivalence to perazine.- Significant decrease in BPRS total score in both groups (Trimipramine: 56.5 to 44.1; Perazine: 56.4 to 37.9).[5] |
| Eikmeier et al. (1990)[6] | Open-Label | Acute Schizophrenia, BPRS ≥ 50 | 15 | Trimipramine (up to 400 mg/day) | 4-5 Weeks | - 10/15 patients improved, with BPRS decreasing from 57 to 31.- 5 patients dropped out due to deterioration or lack of improvement.[6] |
| Gastpar et al.[8] | Open-Label | Acute Schizophrenia | 28 | Trimipramine (up to 400 mg/day) | N/A | - 13/28 showed good remission (BPRS from 58 to 32).- 6 deteriorated, 9 had insufficient improvement.- Overall BPRS change from 58 to 46 (p < 0.05).[8] |
| Frieboes et al. (2003)[9] | Open-Label Pilot Study | Delusional Depression | 15 | Trimipramine (300-400 mg/day) | 4 Weeks | - 8/13 completers were responders (≥50% decrease in HAMD score).- Significant improvement in psychometric variables.[9] |
Experimental Protocols
Radioligand Binding Assays (General Methodology)
The receptor binding affinities listed in the quantitative data table are typically determined through in vitro radioligand binding assays. While specific protocols for each cited value are not detailed in the source materials, the general methodology involves:
-
Tissue Preparation: Homogenates of specific brain regions (e.g., cerebral cortex) or cultured cells expressing the receptor of interest are prepared.[3][7]
-
Incubation: The prepared tissue is incubated with a radiolabeled ligand (a molecule that binds specifically to the target receptor) at various concentrations.
-
Competition: To determine the affinity of trimipramine, competition experiments are performed where the tissue is incubated with the radioligand and varying concentrations of unlabeled trimipramine.
-
Separation and Counting: Bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the tissue is measured.
-
Data Analysis: The data are used to calculate the concentration of trimipramine that inhibits 50% of the specific binding of the radioligand (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
Clinical Trial Protocol: Bender et al. (2003)
This study provides a representative example of the clinical evaluation of trimipramine's antipsychotic potential.[5]
Inclusion Criteria: Patients diagnosed with acute schizophrenia according to DSM-III-R criteria with a baseline Brief Psychiatric Rating Scale (BPRS) total score greater than 40.[5]
Treatment: Patients were randomly assigned to receive either 300-400 mg of trimipramine daily or 450-600 mg of the phenothiazine neuroleptic perazine daily for a duration of five weeks.[5]
Efficacy Measures: Antipsychotic efficacy was primarily assessed using the BPRS, the Positive and Negative Syndrome Scale (PANSS), and the Clinical Global Impressions (CGI) scale. Antidepressant effects were measured using the Bech-Rafaelsen Melancholia Scale (BRMES).[5]
Key Findings: While the study did not demonstrate therapeutic equivalence between trimipramine and perazine at the dosages used, it did show a statistically significant decrease in BPRS scores for the trimipramine group, providing evidence of a substantial antipsychotic effect. Importantly, trimipramine was better tolerated and did not induce extrapyramidal symptoms.[5]
Conclusion
Initial preclinical and clinical studies suggest that this compound possesses antipsychotic properties, distinguishing it from other tricyclic antidepressants. Its mechanism of action, characterized by a clozapine-like receptor binding profile with moderate D2 and strong 5-HT2A receptor antagonism, provides a pharmacological basis for these effects.[1][3] Open-label and controlled clinical trials have demonstrated a significant reduction in psychotic symptoms in patients with schizophrenia and delusional depression, although its potency may be less than standard antipsychotics like perazine.[5][6][8] A notable advantage observed in these early studies is the favorable side-effect profile, particularly the lack of extrapyramidal symptoms.[5] These findings warrant further investigation into the potential role of trimipramine as a treatment option for psychotic disorders, especially in patients with comorbid depressive symptoms or those who cannot tolerate other antipsychotic medications.[5]
References
- 1. Trimipramine - Wikipedia [en.wikipedia.org]
- 2. Trimipramine: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimipramine: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cafermed.com [cafermed.com]
- 5. Antipsychotic efficacy of the antidepressant trimipramine: a randomized, double-blind comparison with the phenothiazine perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-dose trimipramine in acute schizophrenia. Preliminary results of an open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Trimipramine--an atypical neuroleptic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical outcome after trimipramine in patients with delusional depression - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Trimipramine Maleate quantification
Application Note: HPLC Method for Trimipramine Maleate Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a tricyclic antidepressant utilized in the treatment of major depressive disorder, particularly when sedation is beneficial. Accurate and reliable quantification of this compound in both bulk drug substances and final pharmaceutical products is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and precision.[1] This document provides a detailed protocol for a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, complete with method validation parameters and sample preparation procedures.
Methodology and Chromatographic Conditions
A simple, precise, and accurate RP-HPLC method has been developed for the estimation of this compound. The chromatographic separation is achieved on a C18 stationary phase.[1] The conditions provided below are a robust starting point and can be optimized based on available equipment and specific sample matrices.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 3 µm) or equivalent C18 column[1] |
| Mobile Phase | Acetonitrile : 0.01 M Sodium Hydrogen Phosphate Buffer (pH adjusted to 3.5) (40:60 v/v)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Column Temperature | 40°C[2][3] |
| Detection Wavelength | 252 nm (Alternative wavelengths include 220 nm and 254 nm)[2][3][4] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Reagents and Solution Preparation
-
Acetonitrile: HPLC Grade
-
Sodium Dihydrogen Phosphate: Analytical Grade
-
Orthophosphoric Acid: Analytical Grade (for pH adjustment)
-
Water: HPLC Grade or Milli-Q
-
This compound Reference Standard: USP or equivalent
-
Diluent: Mobile phase is recommended as the diluent.
Preparation of 0.01 M Sodium Hydrogen Phosphate Buffer (pH 3.5):
-
Dissolve 1.20 g of anhydrous Sodium Dihydrogen Phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 using dilute orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
This stock solution can be further diluted to prepare working standards for the calibration curve.
Method Validation Summary
The described HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1] The validation parameters confirm that the method is linear, accurate, precise, and robust.
Table 2: Summary of Method Validation Data
| Validation Parameter | Typical Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | The method shows excellent linearity with r² > 0.99.[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Recovery is established to be between 93.8% and 106.2%.[3] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 2.0% | The method is precise with RSD values well within acceptable limits. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The LOD was found to be approximately 0.003% of the analyte concentration.[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The LOQ was found to be approximately 0.009% of the analyte concentration.[3] |
| Robustness | No significant change in results | The method is robust and unaffected by small, deliberate variations in flow rate, mobile phase composition, and temperature.[3] |
| Solution Stability | No significant degradation | Sample and standard solutions are stable for at least 72 hours under storage conditions.[3] |
Experimental Protocols
Protocol 1: Sample Preparation from Pharmaceutical Dosage Form (Tablets)
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution is ready for injection into the HPLC system.
References
- 1. ijrpr.com [ijrpr.com]
- 2. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Radioligand Binding Assays for Trimipramine Maleate Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine maleate is a tricyclic antidepressant that exerts its therapeutic effects and side-effect profile through its interaction with a wide range of neurotransmitter receptors.[1][2][3] Understanding the affinity of trimipramine for these various receptors is crucial for elucidating its mechanism of action and for the development of novel compounds with improved selectivity. In vitro radioligand binding assays are a fundamental tool for determining the binding affinity of a compound for a specific receptor.[4][5] This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the antagonist properties of this compound at several key receptors.
Receptor Antagonism Profile of this compound
This compound is a potent antagonist at several G-protein coupled receptors (GPCRs). Its clinical effects are a composite of its interactions with these different receptors. The primary receptors antagonized by trimipramine include histamine H1, serotonin 5-HT2A, α1-adrenergic, muscarinic acetylcholine, and dopamine D2 receptors.[1][6][7] The binding affinities (Ki or Kd values) of trimipramine for these receptors, as determined by in vitro radioligand binding assays, are summarized in the table below.
Data Presentation: this compound Receptor Binding Affinities
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Kd (nM) | Reference |
| Histamine H1 | [3H]-mepyramine | Human Histamine H1 Receptor | 20 | 0.27 | [6][7] |
| Serotonin 5-HT2A | [3H]-ketanserin | Human 5-HT2A Receptor | 19.5 | 24 | [6][7] |
| Serotonin 5-HT1A | - | - | pKi = 4.66 | - | [8] |
| Serotonin 5-HT1C | - | - | pKi = 6.39 | - | [8] |
| Serotonin 5-HT2C | - | - | - | 680 | [6] |
| α1-Adrenergic | [3H]-prazosin | Human α1-Adrenergic Receptor | - | 24 | [6][7] |
| α2-Adrenergic | - | - | - | 580 | [7] |
| Dopamine D1 | - | - | 346.7 | - | [7] |
| Dopamine D2 | [3H]-spiperone | Human Dopamine D2 Receptor | 57.5 | 180 | [6][7] |
| Muscarinic Acetylcholine | [3H]-scopolamine | Muscarinic Acetylcholine Receptor | - | 58 | [6][7] |
| Serotonin Transporter (SERT) | - | - | 149 | - | [6][7] |
| Norepinephrine Transporter (NET) | - | - | 2450 | - | [7] |
| Dopamine Transporter (DAT) | - | - | 3780 | - | [7] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity. pKi is the negative logarithm of the Ki value.
Experimental Protocols
The following are generalized protocols for competitive radioligand binding assays to determine the Ki of this compound for its target receptors. These protocols should be optimized for specific laboratory conditions and equipment.
General Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Protocol 1: Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.[9]
-
Radioligand: [3H]-mepyramine (Specific Activity: 20-30 Ci/mmol).
-
Non-specific Binding Control: Mianserin (10 µM).[10]
-
Test Compound: this compound (serial dilutions).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[11][12]
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Mianserin (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [3H]-mepyramine (final concentration ~1-3 nM).[13]
-
100 µL of receptor membrane preparation (5-10 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation.[10]
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Drying: Dry the filter plate at 50°C for 30-60 minutes.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[14]
-
Radioligand: [3H]-ketanserin (Specific Activity: 60-90 Ci/mmol).[15]
-
Non-specific Binding Control: Ketanserin (1 µM).[16]
-
Test Compound: this compound (serial dilutions).
-
Assay Buffer: 50 mM HEPES, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates, pre-soaked in 0.5% PEI.[12]
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
Incubation: Incubate at room temperature for 60 minutes.[16]
-
Filtration: Rapidly filter the contents through the pre-soaked filter plate.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail and measure radioactivity.
-
Data Analysis: Calculate the Ki from the IC50 using the Cheng-Prusoff equation.
Protocol 3: α1-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor.
Materials:
-
Receptor Source: Membranes from tissues known to express α1-adrenergic receptors (e.g., rat heart) or cells transfected with the human receptor.[17]
-
Radioligand: [3H]-prazosin (Specific Activity: 70-90 Ci/mmol).
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Test Compound: this compound (serial dilutions).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates, pre-soaked in 0.3% PEI.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: Combine in a 96-well plate:
-
Appropriate volumes of buffer, non-specific control, or trimipramine dilutions.
-
[3H]-prazosin (final concentration ~0.5 nM).[18]
-
Receptor membrane preparation.
-
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[19]
-
Filtration: Perform rapid vacuum filtration.
-
Washing: Wash filters with ice-cold Wash Buffer.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail and count.
-
Data Analysis: Determine the Ki value.
Signaling Pathways
Trimipramine's antagonism at these receptors blocks the downstream signaling typically initiated by the endogenous ligands.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Antagonism of the 5-HT2A receptor by trimipramine blocks Gq/G11-mediated signaling.
α1-Adrenergic Receptor Signaling Pathway
Caption: Trimipramine blocks norepinephrine-induced α1-adrenergic receptor signaling.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the receptor antagonism profile of this compound. These in vitro radioligand binding assays are essential for understanding the pharmacological properties of trimipramine and for the screening and development of new chemical entities with desired receptor interaction profiles. Careful optimization of these protocols is recommended to ensure robust and reproducible results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 5-HT2A receptor binding assay [bio-protocol.org]
- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Developing Animal Models of Depression for Testing Trimipramine Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Major Depressive Disorder (MDD) is a widespread and debilitating illness, affecting a significant portion of the global population.[1] The development of effective pharmacotherapies relies heavily on preclinical research using animal models that mimic certain aspects of the human condition.[2][3] While it is impossible to fully replicate the human experience of depression in animals, particularly subjective symptoms like guilt or suicidal ideation, models focusing on analogous behaviors such as anhedonia, behavioral despair, and learned helplessness are invaluable tools.[1][2][4]
These models are crucial for screening new chemical entities and for understanding the neurobiological mechanisms of existing drugs. This document provides detailed protocols for utilizing established rodent models of depression to evaluate the efficacy of Trimipramine Maleate, a tricyclic antidepressant (TCA).
This compound is a TCA with a unique pharmacological profile.[5][6] Like other drugs in its class, it is used to treat major depression, but it also possesses notable sedative and anxiety-reducing properties.[7][8] The following protocols describe acute and chronic models suitable for assessing the antidepressant-like effects of this compound.
Mechanism of Action of this compound
This compound's therapeutic effects are multifaceted. Its primary mechanism involves modulating neurotransmitter systems in the brain.
-
Neurotransmitter Reuptake Inhibition : Trimipramine blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal.[5][7] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission, which is believed to be a key factor in its antidepressant effect.[7][9] However, its reuptake inhibition is considered less robust compared to other TCAs.[6]
-
Receptor Antagonism : The drug also acts as an antagonist at several other receptor sites, which contributes to its unique clinical profile and side effects.[9] This includes antagonism of:
-
Sleep Regulation : Uniquely among many TCAs, trimipramine does not suppress REM sleep and can help normalize disturbed sleep patterns in depressed patients, making it beneficial for those with co-occurring insomnia.[6][7]
Preclinical Assessment Strategy: Animal Models
The selection of an animal model depends on the specific research question. Acute tests are excellent for initial screening, while chronic models offer greater etiological relevance.[1][10] This guide covers both types.
-
Acute Behavioral Screening Tests : The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used to screen for potential antidepressant activity.[4][11] They are based on the principle that antidepressants reduce the duration of immobility when an animal is placed in an inescapable, stressful situation.[11][12]
-
Chronic Stress Models : The Chronic Unpredictable Mild Stress (CUMS) model has high face and construct validity, as it exposes animals to a series of varied, mild stressors over several weeks to induce a depressive-like state, including anhedonia.[13][14] This model is particularly useful for assessing the efficacy of drugs that require chronic administration, which mirrors the clinical use of antidepressants.[2]
Protocols for Acute Behavioral Screening
These models are suitable for rapid screening of the antidepressant-like effects of this compound.
Forced Swim Test (FST)
The FST, or Porsolt test, is based on the observation that rodents, after initial escape-oriented movements, adopt an immobile posture in an inescapable cylinder of water.[11] This immobility is interpreted as a state of "behavioral despair."[11][12] Antidepressants characteristically reduce the duration of this immobility.[11]
Experimental Protocol: FST in Rats
-
Apparatus : A transparent Plexiglas cylinder (20 cm diameter, 40 cm high) filled with water (23–25°C) to a depth of 13-15 cm, preventing the rat from touching the bottom.[4][15]
-
Animals : Male Sprague-Dawley or Wistar rats (200-250g).
-
Procedure : The traditional rat protocol involves two sessions.[12][16]
-
Day 1 (Pre-test/Habituation) : Place each rat individually into the cylinder for a 15-minute session. No behavioral recording is done. This session induces a stable and high level of immobility for the test session.[4][16]
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cage.[16]
-
Drug Administration : Administer this compound or vehicle (e.g., saline, 0.5% methylcellulose) via the desired route (e.g., intraperitoneal, oral gavage). A typical dosing schedule for TCAs is 24 hours, 5 hours, and 1 hour before the test session.[16][17]
-
Day 2 (Test Session) : 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.[4]
-
-
Scoring : Record the session with a video camera. An observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and active swimming, with movements limited to those necessary to keep the head above water.[11]
Experimental Protocol: FST in Mice
-
Apparatus : A transparent Plexiglas cylinder (13 cm diameter, 24 cm high) filled with water (22–25°C) to a depth of 10 cm.[4][15]
-
Animals : Male C57BL/6 or Swiss Webster mice (20-25g).
-
Procedure : The mouse protocol is typically a single session.[12]
-
Scoring : Discard the first 2 minutes of the session. Score the duration of immobility during the final 4 minutes of the test.[12][16][18]
Tail Suspension Test (TST)
The TST is conceptually similar to the FST but avoids the risk of hypothermia and is primarily used in mice.[12][19] Mice are suspended by their tails, and the duration of immobility (the cessation of escape-oriented struggling) is measured.[20]
Experimental Protocol: TST in Mice
-
Apparatus : A suspension box or bar that allows the mouse to hang freely, at least 25-30 cm above the surface, without being able to reach any surfaces.[15][20] Adhesive tape is used to secure the tail to the bar.
-
Animals : Male mice (20-25g). Certain strains, like C57BL/6, may climb their tails; a small cylinder can be placed around the tail to prevent this.[20]
-
Procedure :
-
Habituation : Acclimate mice to the testing room for at least 1 hour.[15]
-
Drug Administration : Administer this compound or vehicle 30-60 minutes before the test.
-
Suspension : Measure approximately 1-2 cm from the tip of the tail and attach a piece of adhesive tape. Suspend the mouse by securing the tape to the suspension bar.
-
Test Session : The test duration is typically 6 minutes.[19][20]
-
-
Scoring : Record the entire 6-minute session. An observer, blind to the treatment groups, should score the total time the mouse remains immobile.[19] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[21]
Protocol for a Chronic Stress Model
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is designed to induce a depressive-like state, particularly anhedonia (a core symptom of depression), by exposing rodents to a series of mild, unpredictable stressors over an extended period (typically 4-8 weeks).[13][14] Its strength lies in its etiological validity, as chronic stress is a major risk factor for depression in humans.[10][22]
Experimental Protocol: CUMS in Rodents
-
Apparatus : Standard animal housing cages and equipment necessary for the various stressors.
-
Animals : Male rats or mice. It is essential to include a non-stressed control group that is handled regularly but not exposed to stressors.
-
Procedure :
-
Baseline Measurement : Before starting the CUMS protocol, measure baseline sucrose preference to ensure no pre-existing group differences.
-
Stressor Regimen : Expose the animals to a variety of mild stressors daily for 4-8 weeks. The key is that the stressors are unpredictable. One or two stressors are applied per day in a random order.[14]
-
Drug Administration : Begin administration of this compound or vehicle daily, starting from the second or third week of the CUMS protocol and continuing until the end.
-
Behavioral Testing : Conduct behavioral tests, such as the Sucrose Preference Test (SPT), at the end of each week to monitor the progression of anhedonia and the therapeutic effect of the drug. Other tests like the FST or Open Field Test can be conducted at the end of the CUMS period.
-
Example CUMS Stressor Schedule (1 Week)
| Day | Stressor 1 (AM) | Stressor 2 (PM) |
|---|---|---|
| 1 | Cage Tilt (45°) for 24h | - |
| 2 | Damp Bedding (24h) | - |
| 3 | Stroboscopic Light (12h) | Reversed Light/Dark Cycle |
| 4 | Food Deprivation (24h) | - |
| 5 | Water Deprivation (24h) | - |
| 6 | Cold Swim (4°C for 5 min) | Soiled Cage (24h) |
| 7 | Rest | Rest |
Note: This is an example; a variety of stressors should be used and their order randomized weekly.[14][23]
Key Behavioral Readout for CUMS: Sucrose Preference Test (SPT)
The SPT is the gold standard for measuring anhedonia in rodents.[14] It assesses the animal's interest in a rewarding stimulus (sucrose solution) versus a neutral one (water).
-
Procedure :
-
Habituation : 48 hours before the test, replace the single water bottle with two bottles, both containing 1% sucrose solution.
-
Deprivation : 24 hours before the test, remove one sucrose bottle. 12-14 hours before the test, remove all food and water.
-
Test : Present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.
-
After 1-2 hours, remove and weigh the bottles.
-
-
Calculation : Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100. A significant decrease in sucrose preference in the CUMS group compared to the control group indicates anhedonia. An effective antidepressant treatment like this compound is expected to reverse this deficit.
Data Presentation and Interpretation
Quantitative data from these experiments should be clearly structured for comparison.
Table 1: Example Dosing and Administration for this compound
| Parameter | Details | Rationale / Reference |
|---|---|---|
| Species/Strain | Rat (Sprague-Dawley) / Mouse (C57BL/6) | Commonly used in behavioral neuroscience. |
| Doses | 5, 10, 20 mg/kg (example range) | Dose-response evaluation is critical. TCAs like imipramine are effective in this range.[24][25] |
| Vehicle | 0.9% Saline or 0.5% Methylcellulose | Inert vehicle control is essential. |
| Route | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | Route should be chosen based on experimental goals and drug properties. |
| Timing (Acute) | 30-60 min pre-test (i.p.) | To coincide with peak plasma concentration during testing. |
| Timing (Chronic) | Once daily for 3-5 weeks | To model clinical use and achieve steady-state levels.[2] |
Table 2: Summary of Expected Outcomes with Antidepressant Treatment
| Model | Behavioral Test | Primary Measure | Expected Effect of this compound |
|---|---|---|---|
| Acute | Forced Swim Test (FST) | Immobility Time (seconds) | Decrease vs. Vehicle |
| Acute | Tail Suspension Test (TST) | Immobility Time (seconds) | Decrease vs. Vehicle |
| Chronic | CUMS | Sucrose Preference Test (SPT) | Increase / Reversal of CUMS-induced deficit |
| Chronic | CUMS | Forced Swim Test (FST) | Decrease in immobility vs. CUMS+Vehicle |
Additional Neurobiological Readouts
To complement behavioral data, several neurobiological markers can be assessed. These provide insight into the mechanisms underlying the observed behavioral changes.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis : Chronic stress models like CUMS are known to induce HPA axis dysregulation.[3] Measuring plasma corticosterone levels can serve as a physiological marker of stress and the normalizing effects of this compound.[26][27]
-
Neurotrophic Factors : Depression and chronic stress are associated with reduced levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) in brain regions like the hippocampus.[3][26] Antidepressant treatment is often found to reverse these changes.
-
Inflammatory Cytokines : There is growing evidence linking depression to neuroinflammation.[13][26] Measuring pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the brain or periphery can provide additional mechanistic data.[3]
References
- 1. Behavioral animal models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Trimipramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Animal Models of Depression: What Can They Teach Us about the Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measuring the Effects of Circadian Rhythm-Related Manipulations on Depression-Like Behavior in Rodents: Forced Swim and Tail Suspension Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Tail Suspension Test [jove.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Rapid Acting Antidepressants in Chronic Stress Models: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 24. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 25. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rodent Models of Depression: Neurotrophic and Neuroinflammatory Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Animal model of depression: tests of three structurally and pharmacologically novel antidepressant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedures for Trimipramine Maleate Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine maleate is a tricyclic antidepressant (TCA) with a unique pharmacological profile. While it shares the common TCA mechanism of inhibiting serotonin and norepinephrine reuptake, it also exhibits significant antagonist activity at various other receptors, including histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1] This multifaceted action contributes to its therapeutic effects, which include antidepressant, anxiolytic, and sedative properties.[2]
These application notes provide detailed standard operating procedures (SOPs) for the administration of this compound in rats for preclinical research. The protocols cover common administration routes and behavioral assays used to evaluate the antidepressant and anxiolytic potential of the compound.
Data Presentation
Receptor Binding and Transporter Inhibition
The following tables summarize the in vitro binding affinities of trimipramine for various receptors and its inhibitory activity at monoamine transporters. This data is crucial for understanding its mechanism of action and potential off-target effects.
| Receptor/Transporter | Binding Affinity (Kd, nM) | Reference |
| Histamine H1 | 0.27 | [3] |
| Serotonin 5-HT2A | 24 | [3] |
| Alpha-1 Adrenergic | 24 | [3] |
| Muscarinic Acetylcholine | 58 | [3] |
| Dopamine D2 | 180 | [3] |
| Serotonin 5-HT2C | 680 | [3] |
| Dopamine D1 | >1000 | [3] |
| Alpha-2 Adrenergic | 680 | [3] |
| Transporter | Inhibition Constant (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | 149 | [3] |
| Norepinephrine Transporter (NET) | 2500 | [3] |
| Dopamine Transporter (DAT) | 3800 | [3] |
Pharmacokinetic Parameters (Human Data)
| Parameter | Value (Human, Oral) | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.5 - 3.1 hours | [3][4] |
| t1/2β (Elimination Half-life) | ~10 - 23 hours | [3][4] |
| Absolute Bioavailability | 17.8% - 62.7% (highly variable) | [3] |
Experimental Protocols
I. Drug Preparation and Administration
A. Preparation of this compound Solution
-
Vehicle Selection: this compound is soluble in water or saline. For oral administration, distilled water is suitable. For intraperitoneal (IP) injections, sterile saline (0.9% NaCl) is recommended to maintain isotonicity.
-
Calculation of Concentration:
-
Determine the desired dose in mg/kg.
-
Determine the injection volume (typically 1-2 ml/kg for oral gavage and 1-5 ml/kg for IP injection in rats).
-
Calculate the required concentration (mg/ml) using the formula: Concentration (mg/ml) = Desired Dose (mg/kg) / Injection Volume (ml/kg)
-
-
Dissolution:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Gradually add the vehicle while vortexing or sonicating until the compound is fully dissolved.
-
Ensure the final solution is clear and free of particulates.
-
For IP injections, the solution should be filter-sterilized through a 0.22 µm syringe filter.
-
B. Oral Administration (Gavage)
-
Animal Handling: Gently restrain the rat.
-
Gavage Needle Insertion:
-
Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat.
-
Measure the needle length from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus. Do not force the needle if resistance is met.
-
-
Drug Delivery: Slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or regurgitation.
C. Intraperitoneal (IP) Injection
-
Animal Restraint: Securely restrain the rat to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection Procedure:
-
Use a 23-25 gauge needle.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate improper placement.
-
Inject the solution slowly.
-
-
Needle Withdrawal: Remove the needle and return the rat to its cage.
II. Behavioral Assays
A. Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used model to assess antidepressant efficacy.[5][6]
Workflow for the Forced Swim Test
References
- 1. This compound | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimipramine kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronopharmacokinetic and bioequivalence studies of two formulations of trimipramine after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimipramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Application Notes: Trimipramine Maleate in Neuropharmacological Research
1. Introduction
Trimipramine Maleate is a tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder, anxiety, and insomnia.[1][2] Its neuropharmacological profile is unique among TCAs, characterized by a multifaceted mechanism of action that extends beyond simple monoamine reuptake inhibition.[3][4] Unlike typical TCAs, trimipramine is a relatively weak inhibitor of serotonin (SERT) and norepinephrine (NET) transporters.[1][5] Its therapeutic effects are largely attributed to its potent antagonist activity at several key neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1][5] This complex pharmacology makes it a valuable tool for researchers investigating the interplay of various neurotransmitter systems in mood regulation, sleep architecture, and anxiety.
2. Mechanism of Action
Trimipramine exerts its effects through a combination of weak monoamine reuptake inhibition and potent receptor antagonism.
-
Receptor Antagonism: Its primary mechanism involves blocking several G-protein coupled receptors. It is a potent antagonist of histamine H1 receptors, which contributes to its significant sedative effects, making it useful for studying sleep disturbances in depressive models.[1][2] It also strongly antagonizes 5-HT2A and α1-adrenergic receptors.[5] Additionally, it shows moderate affinity for dopamine D2 and muscarinic acetylcholine receptors.[5]
-
Reuptake Inhibition: Trimipramine is a weak to moderate inhibitor of the serotonin transporter (SERT) and an extremely weak inhibitor of the norepinephrine transporter (NET).[5] This distinguishes it from other TCAs like imipramine or amitriptyline, which are potent reuptake inhibitors.[3][4] This property allows researchers to dissect the therapeutic contributions of receptor blockade versus reuptake inhibition.
3. Data Presentation
The following tables summarize the quantitative binding affinities and transporter inhibition data for Trimipramine.
Table 1: Receptor Binding Affinities of Trimipramine
| Receptor Target | Binding Affinity Constant | Species | Reference |
| Histamine H1 | Kd = 0.27 nM | Human | [5] |
| Serotonin 5-HT2A | Kd = 24 nM | Human | [5] |
| Serotonin 5-HT2 | pKi = 8.10 | Not Specified | [6][7] |
| α1-Adrenergic | Kd = 24 nM | Human | [5] |
| Muscarinic Acetylcholine | Kd = 58 nM | Human | [5] |
| Dopamine D2 | Kd = 180 nM | Human | [5] |
| Serotonin 5-HT1A | pKi = 4.66 | Not Specified | [6][7] |
| Serotonin 5-HT1C | pKi = 6.39 | Not Specified | [6][7] |
| Serotonin 5-HT2C | Kd = 680 nM | Human | [5] |
Table 2: Monoamine Transporter Inhibition by Trimipramine
| Transporter Target | Inhibition Constant | Species | Reference |
| Serotonin Transporter (SERT) | Ki = 149 nM | Rat | [5] |
| Serotonin Transporter (hSERT) | IC50 = 2.11 µM | Human | [7] |
| Norepinephrine Transporter (NET) | Ki = 2.5 µM | Rat | [5] |
| Norepinephrine Transporter (hNAT) | IC50 = 4.99 µM | Human | [7] |
| Dopamine Transporter (DAT) | Ki = 3.8 µM | Rat | [5] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., Histamine H1, 5-HT2A).
-
Principle: This assay measures the ability of Trimipramine to compete with a known radiolabeled ligand for binding to a specific receptor in a membrane preparation. The concentration of Trimipramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
-
Materials:
-
This compound
-
Membrane preparation expressing the target receptor (e.g., from CHO or HEK293 cells, or brain tissue)
-
Radiolabeled ligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-ketanserin for 5-HT2A receptors)
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., diphenhydramine for H1)
-
Assay buffer (specific to the receptor, e.g., Tris-HCl based buffer)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add assay buffer, the membrane preparation, and either Trimipramine solution (for competition), buffer (for total binding), or excess unlabeled ligand (for non-specific binding).
-
Initiate the binding reaction by adding the radiolabeled ligand to all wells at a fixed concentration (typically at or near its Kd).
-
Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity bound to the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the Trimipramine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Forced Swim Test (FST) in Mice
The FST is a widely used behavioral model to screen for antidepressant-like activity.
-
Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments characteristically reduce the duration of this immobility.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.1% Tween 80)
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording system and analysis software
-
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.
-
Recording: Video record the entire session from the side.
-
Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Post-Test: After the test, remove the mice, dry them with a towel, and return them to their home cages.
-
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Compare the immobility times between the Trimipramine-treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Protocol 3: In Vivo Elevated Plus Maze (EPM) Test in Rats
The EPM is a standard assay for assessing anxiety-like behavior and screening for anxiolytic drugs.[8][9][10]
-
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms of the maze.[10][11]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Plus-shaped maze made of a non-reflective material, elevated 50-70 cm above the floor. It consists of two open arms and two closed arms (with 40-50 cm high walls).[8]
-
Video tracking system (e.g., ANY-maze, EthoVision XT).[11][12]
-
-
Procedure:
-
Habituation: Allow rats to acclimate to the dimly lit, quiet testing room for at least 45-60 minutes.[11]
-
Drug Administration: Administer this compound (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle 30-60 minutes prior to testing.
-
Test Session: Place the rat on the central platform of the maze, facing one of the closed arms.[11]
-
Recording: Allow the animal to freely explore the maze for 5 minutes while its movement is recorded by the overhead video tracking system. The experimenter should leave the room during this period.
-
Post-Test: Return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.[11]
-
-
Data Analysis:
-
The video tracking software will automatically calculate key parameters. The primary measures of anxiety are:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in both arms) x 100.
-
Percentage of open arm entries: (Entries into open arms / Total entries into both arms) x 100.
-
-
Total arm entries can be used as a measure of general locomotor activity.
-
Compare the parameters between Trimipramine-treated groups and the vehicle control using a one-way ANOVA. A significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total arm entries, suggests an anxiolytic effect.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Clinical originality and new biology of trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 11. Elevated plus maze protocol [protocols.io]
- 12. mmpc.org [mmpc.org]
Application Notes and Protocols for Measuring Trimipramine Maleate Activity Using Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine maleate is a tricyclic antidepressant (TCA) with a complex pharmacological profile, distinguishing it from other drugs in its class.[1] Its therapeutic effects are attributed to its interaction with a variety of neuronal targets. Unlike typical TCAs, trimipramine is a relatively weak inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake.[2] Its primary mechanism of action involves the potent antagonism of several G-protein coupled receptors (GPCRs), including histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, muscarinic acetylcholine, and dopamine D2 receptors.[2][3][4]
These application notes provide detailed protocols for a range of cell-based functional assays designed to measure the activity of this compound at its key molecular targets. The described assays are essential tools for researchers in drug discovery and pharmacology to characterize the potency and efficacy of trimipramine and related compounds.
Mechanism of Action: A Multi-Target Profile
Trimipramine's diverse pharmacological effects stem from its ability to modulate multiple signaling pathways. A summary of its primary targets and their associated signaling mechanisms is presented below.
Caption: this compound's multi-target mechanism of action.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound at its various targets. This data provides a quantitative basis for comparing its activity across different receptors and transporters.
Table 1: Receptor Binding Affinities of this compound
| Target Receptor | Ligand | Species | Kd or Ki (nM) | Reference |
| Histamine H1 | - | Human | 0.27 | [3] |
| Serotonin 5-HT2A | - | Human | 24 | [3] |
| α1-Adrenergic | - | Human | 24 | [3] |
| Muscarinic Acetylcholine | - | Human | 58 | [3] |
| Dopamine D2 | - | Human | 180 | [3] |
| Serotonin 5-HT1A | - | - | pKi 4.66 | [5] |
| Serotonin 5-HT1C | - | - | pKi 6.39 | [5] |
| Serotonin 5-HT2C | - | Human | 680 | [3] |
| Dopamine D1 | - | Human | 680 | [3] |
| α2-Adrenergic | - | Human | 680 | [3] |
Table 2: Functional Inhibitory Activities of this compound
| Target Transporter | Species | IC50 (µM) | Reference |
| Serotonin Transporter (SERT) | Human | 2.11 | [5] |
| Norepinephrine Transporter (NET) | Human | 4.99 | [5] |
| Organic Cation Transporter 1 (OCT1) | Human | 3.72 | [5] |
| Organic Cation Transporter 2 (OCT2) | Human | 8.00 | [5] |
Experimental Protocols
Detailed methodologies for key cell-based functional assays are provided below.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a general guideline for determining the binding affinity of this compound to its target receptors using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human histamine H1 receptor) to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in a lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine for the H1 receptor)
-
A range of concentrations of unlabeled this compound (or a reference compound for total binding, and a high concentration of a competing ligand for non-specific binding).
-
The prepared cell membranes.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
-
Calcium Flux Assay for Gq-Coupled Receptor Antagonism
This assay measures the ability of this compound to block the increase in intracellular calcium induced by an agonist at Gq-coupled receptors like the histamine H1, muscarinic M1, or serotonin 5-HT2A receptors.[8][9]
Caption: Workflow for a calcium flux antagonist assay.
Protocol:
-
Cell Plating:
-
Seed cells stably expressing the target Gq-coupled receptor (e.g., CHO-hM1 cells) into a black, clear-bottom 96-well or 384-well plate at an appropriate density.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) according to the manufacturer's instructions. An equal volume of probenecid solution may be included to prevent dye leakage from the cells.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C, followed by an additional incubation at room temperature.
-
-
Assay Performance:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Pre-incubate the dye-loaded cells with the this compound dilutions for a defined period.
-
Prepare a solution of the receptor agonist (e.g., carbachol for M1 receptors) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.[9][10]
-
Initiate the fluorescence reading and, after establishing a baseline, add the agonist solution to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium mobilization signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Assay for Gi-Coupled Receptor Antagonism
This protocol is designed to measure the ability of this compound to antagonize the inhibition of cAMP production by a Gi-coupled receptor agonist, such as a dopamine D2 receptor agonist.
Caption: Workflow for a Gi-coupled receptor cAMP antagonist assay.
Protocol:
-
Cell Culture:
-
Culture cells expressing the target Gi-coupled receptor (e.g., HEK293 cells expressing the human dopamine D2 receptor) in a suitable culture medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to grow to the desired confluency.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in an appropriate stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Add a solution containing a fixed concentration of a D2 receptor agonist (e.g., quinpirole) and an adenylyl cyclase activator (e.g., forskolin). Forskolin is used to elevate basal cAMP levels, allowing for a measurable inhibition by the Gi-coupled agonist.
-
Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common detection methods include:
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals (e.g., HTRF ratio) to cAMP concentrations using the standard curve.
-
Calculate the percentage of inhibition of the agonist-induced effect by this compound at each concentration.
-
Plot the percentage of inhibition versus the log concentration of this compound and fit the data to determine the IC50 value.
-
Conclusion
The cell-based functional assays detailed in these application notes provide a robust framework for characterizing the pharmacological activity of this compound. By employing these protocols, researchers can obtain quantitative data on the potency and efficacy of trimipramine at its various molecular targets. This information is critical for understanding its unique mechanism of action and for the development of new therapeutics with improved efficacy and side-effect profiles.
References
- 1. This compound | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 10. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Preclinical Evaluation of Novel Trimipramine Maleate Analogues
Introduction
Trimipramine Maleate is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other drugs in its class.[1][2][3] Its therapeutic efficacy in major depression is attributed to a multifaceted mechanism of action, primarily involving the inhibition of serotonin and norepinephrine reuptake.[1][4] Additionally, trimipramine exhibits antagonistic activity at histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors, contributing to its sedative and anxiolytic properties.[4] Notably, unlike other TCAs, it does not suppress REM sleep, which may be beneficial for patients with depression-related sleep disturbances.[1][3] The development of novel this compound analogues is aimed at optimizing its therapeutic index by enhancing efficacy, improving the side-effect profile, and potentially targeting treatment-resistant depression.[5][6] These application notes provide a comprehensive framework for the preclinical evaluation of such novel analogues.
Rationale for Analogue Development
The primary goals for developing novel this compound analogues are:
-
Enhanced Selectivity: To design compounds with higher affinity for serotonin and norepinephrine transporters while minimizing off-target receptor binding (e.g., muscarinic and histaminic receptors) to reduce side effects like dry mouth, constipation, and sedation.[4]
-
Novel Mechanisms of Action: To explore analogues with unique receptor binding profiles, potentially modulating dopaminergic or glutamatergic pathways, which have been implicated in the pathophysiology of depression.[3][5][6]
-
Improved Pharmacokinetics: To develop analogues with optimized absorption, distribution, metabolism, and excretion (ADME) properties, leading to more predictable dosing regimens and improved patient compliance.
-
Efficacy in Treatment-Resistant Depression: To identify compounds that demonstrate efficacy in preclinical models of treatment-resistant depression, a significant unmet medical need.[6]
Experimental Protocols
A tiered approach to the preclinical evaluation of novel this compound analogues is recommended, starting with in vitro assays to characterize the pharmacological profile and progressing to in vivo models to assess behavioral effects and preliminary safety.
In Vitro Assays
a. Receptor Binding Assays
This protocol is designed to determine the binding affinity of novel analogues to key CNS receptors. Radioligand binding assays are a robust method for this purpose.[7][8][9]
Objective: To determine the equilibrium dissociation constant (Ki) of novel analogues for serotonin transporter (SERT), norepinephrine transporter (NET), dopamine transporter (DAT), and a panel of off-target receptors (e.g., H1, M1, α1).
Methodology:
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptors of interest or rodent brain tissue homogenates.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor, and varying concentrations of the test compound or reference compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation.[8]
b. Cell-Based Functional Assays
These assays assess the functional consequences of receptor binding, such as the inhibition of neurotransmitter reuptake or downstream signaling events.[10][11][12][13]
Objective: To evaluate the functional activity of novel analogues at SERT and NET and to assess their agonist or antagonist activity at off-target receptors.
Methodology (for SERT/NET reuptake inhibition):
-
Cell Culture: Use cell lines stably expressing human SERT or NET.
-
Assay Procedure: Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor.
-
Neurotransmitter Uptake: Add a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET) and incubate for a short period.
-
Termination of Uptake: Stop the uptake by washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
c. Cytotoxicity Assays
Early assessment of cytotoxicity is crucial to eliminate compounds with unfavorable safety profiles.[12][13]
Objective: To determine the in vitro cytotoxicity of novel analogues in a relevant cell line (e.g., neuronal or hepatic cells).
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for 24-48 hours.
-
Viability Assessment: Use a commercially available cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure cell viability.
-
Data Analysis: Calculate the CC50 (concentration that causes 50% cell death) for each compound.
Data Presentation: In Vitro Assays
| Compound | SERT Ki (nM) | NET Ki (nM) | H1 Ki (nM) | M1 Ki (nM) | α1 Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | Cytotoxicity CC50 (µM) |
| Trimipramine | ||||||||
| Analogue 1 | ||||||||
| Analogue 2 | ||||||||
| ... |
In Vivo Behavioral Models
Promising candidates from in vitro screening should be advanced to in vivo behavioral models in rodents to assess their antidepressant and anxiolytic potential.[14][15][16][17][18]
a. Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant activity by assessing behavioral despair.[15]
Objective: To evaluate the effect of novel analogues on immobility time in the FST.
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure:
-
Pre-test (Day 1): Place the animal in the cylinder for 15 minutes.
-
Test (Day 2): Administer the test compound, vehicle, or a positive control (e.g., imipramine) intraperitoneally. After a specified pre-treatment time (e.g., 30-60 minutes), place the animal back in the cylinder for 5 minutes.
-
-
Data Collection: Record the duration of immobility during the last 4 minutes of the 5-minute test session.
-
Data Analysis: Compare the immobility time between the different treatment groups.
b. Tail Suspension Test (TST)
Similar to the FST, the TST is a model of behavioral despair.[15]
Objective: To assess the effect of novel analogues on immobility time in the TST.
Methodology:
-
Apparatus: A device that suspends the mouse by its tail.
-
Procedure: Administer the test compound, vehicle, or a positive control. After the pre-treatment period, suspend the mouse by its tail for 6 minutes.
-
Data Collection: Record the duration of immobility during the 6-minute test.
-
Data Analysis: Compare the immobility time across treatment groups.
c. Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression.[15]
Objective: To determine if novel analogues can reverse stress-induced anhedonia.
Methodology:
-
Induction of Anhedonia: Subject rodents to a chronic mild stress (CMS) paradigm for several weeks.
-
Procedure:
-
Baseline: Acclimatize the animals to two bottles, one with water and one with a 1% sucrose solution.
-
Test: After drug administration, present the animals with the two bottles for a defined period (e.g., 24 hours).
-
-
Data Collection: Measure the consumption of water and sucrose solution.
-
Data Analysis: Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100. Compare the sucrose preference between stressed and non-stressed groups, and between vehicle- and drug-treated stressed groups.
Data Presentation: In Vivo Behavioral Models
| Compound | Dose (mg/kg) | FST Immobility (s) | TST Immobility (s) | Sucrose Preference (%) |
| Vehicle | - | |||
| Trimipramine | ||||
| Analogue 1 | ||||
| Analogue 2 | ||||
| ... |
Visualization of Pathways and Workflows
Signaling Pathway of Trimipramine and Analogues
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Frontiers | Trends in research on novel antidepressant treatments [frontiersin.org]
- 6. Trends in research on novel antidepressant treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Magic™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. news-medical.net [news-medical.net]
- 12. bioivt.com [bioivt.com]
- 13. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Encore: Behavioural animal models of stress, depression and mood disorders [frontiersin.org]
- 16. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 17. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Determining the Preclinical Dose-Response Curve of Trimipramine Maleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the dose-response curve of Trimipramine Maleate in preclinical settings. This document outlines detailed experimental protocols for established behavioral assays, summarizes the current understanding of this compound's mechanism of action, and provides templates for data presentation.
Introduction to this compound
This compound is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder.[1][2] Unlike typical TCAs, its mechanism of action is multifaceted. While it does inhibit the reuptake of norepinephrine and serotonin to some extent, this action is considered weaker compared to other drugs in its class.[2] Its therapeutic effects are also attributed to its antagonistic activity at various neurotransmitter receptors, including histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors.[1][2] This unique pharmacological profile necessitates specific preclinical evaluation to establish its dose-dependent efficacy.
Preclinical Behavioral Assays for Antidepressant Efficacy
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used and validated behavioral despair models in rodents to screen for potential antidepressant compounds. These tests are based on the principle that when exposed to an inescapable stressful situation, rodents will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.
Forced Swim Test (FST) Protocol
The FST is a common behavioral test used to assess antidepressant-like activity in both rats and mice.
2.1.1. Apparatus
-
A transparent cylindrical container (for rats: 40-60 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).
-
The container should be filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (rats: ~30 cm; mice: ~15 cm).
-
A video camera for recording the sessions for later analysis.
-
A stopwatch.
2.1.2. Experimental Procedure
-
Habituation (for rats): On day 1, place each rat individually into the swim cylinder for a 15-minute pre-swim session. This session helps to ensure a stable baseline of immobility on the test day. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or vehicle control at predetermined time points before the test session (e.g., 30, 60, or 120 minutes prior). The route of administration (e.g., intraperitoneal, oral) should be consistent throughout the study.
-
Test Session (Day 2 for rats, single session for mice): Place the animal gently into the water. The test duration is typically 6 minutes for mice and 5 minutes for rats.
-
Data Recording: Record the entire session using a video camera. The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Post-Test: At the end of the session, remove the animal from the water, dry it thoroughly, and return it to its home cage.
2.1.3. Data Analysis
-
Score the duration of immobility in seconds during the last 4 minutes of the test.
-
Compare the mean immobility time between the different dose groups of this compound and the vehicle control group.
-
Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be used to determine significant differences.
Tail Suspension Test (TST) Protocol
The TST is a behavioral assay used primarily in mice to screen for potential antidepressant drugs.
2.2.1. Apparatus
-
A suspension box or a horizontal bar from which the mouse can be suspended. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces.
-
Adhesive tape (e.g., medical-grade tape) for securing the tail.
-
A video camera and stopwatch for recording and timing the session.
2.2.2. Experimental Procedure
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control at specified times before the test.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar. The mouse's body should hang freely.
-
Test Duration: The test is typically conducted for a 6-minute period.
-
Data Recording: Video record the session to score the duration of immobility. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
Post-Test: At the end of the 6-minute session, carefully remove the mouse from the suspension and return it to its home cage.
2.2.3. Data Analysis
-
Measure the total time the mouse remains immobile during the 6-minute test.
-
Calculate the mean immobility time for each dose group and the control group.
-
Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to analyze the data for significant dose-dependent effects.
Dose-Response Data for this compound
Note on Data Availability: Extensive searches of the public scientific literature did not yield specific preclinical dose-response data for this compound in the Forced Swim Test or Tail Suspension Test. The atypical mechanism of action of this compound makes it difficult to directly extrapolate effective doses from other tricyclic antidepressants.
Therefore, the following table provides representative dose-response data for a classic tricyclic antidepressant, Imipramine , in the mouse Tail Suspension Test to serve as an illustrative example of how such data would be presented. These values are not representative of this compound and should be used as a template only. Researchers should conduct pilot studies to determine the appropriate dose range for this compound.
Table 1: Representative Dose-Response Data for Imipramine in the Mouse Tail Suspension Test (Illustrative Example)
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility Time (seconds) ± SEM | % Decrease in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 10 | 150 ± 10 | - |
| Imipramine | 10 | 10 | 120 ± 8 | 20% |
| Imipramine | 20 | 10 | 90 ± 7 | 40% |
| Imipramine | 30 | 10 | 60 ± 5 | 60% |
Mechanism of Action and Signaling Pathways
Trimipramine's antidepressant effect is thought to be mediated through a combination of actions on multiple neurotransmitter systems.[1][2] Unlike other TCAs, its inhibition of serotonin and norepinephrine reuptake is weak.[2] Its primary mechanism is believed to be through the antagonism of several key receptors.
-
Histamine H1 Receptor Antagonism: Contributes to its sedative and hypnotic effects.
-
Muscarinic M1 Receptor Antagonism: Leads to anticholinergic side effects but may also play a role in its therapeutic action.
-
Alpha-1 Adrenergic Receptor Antagonism: Contributes to sedative effects and can cause orthostatic hypotension.
-
Serotonin 5-HT2A Receptor Antagonism: May contribute to its anxiolytic and antidepressant effects.
-
Dopamine D2 Receptor Antagonism: Atypical for a TCA, this action may contribute to its unique clinical profile.
The downstream signaling pathways following receptor antagonism are complex and involve modulation of various intracellular second messenger systems, ultimately leading to changes in gene expression and neuronal plasticity that are thought to underlie the therapeutic antidepressant response.
Visualizations
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: Simplified signaling pathway of this compound's receptor antagonism.
References
Application Notes and Protocols: Solubilization and Formulation of Trimipramine Maleate for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and formulation of Trimipramine Maleate for use in preclinical research settings. The following information is intended to guide researchers in preparing this compound for both in vitro and in vivo studies.
Physicochemical Properties
This compound is a tricyclic antidepressant. It presents as an almost odorless, white or slightly cream-colored crystalline substance.[1][2] Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂ • C₄H₄O₄ | [3] |
| Molecular Weight | 410.5 g/mol | [3] |
| Melting Point | 140-144°C | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental formulations. The following table summarizes available solubility data. It is important to note that for research applications, especially in cell-based assays, the final concentration of organic solvents should be kept low to avoid solvent-induced artifacts.
| Solvent | Solubility | Notes | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | - | [5] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [4][5] |
| Ethanol | 3 mg/mL | Slightly soluble. | [1][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | - | [5] |
| Water | 14.29 mg/mL | Very slightly soluble; solubility can be increased with sonication and warming to 60°C. | [1][4] |
| Chloroform | Freely soluble | - | [1] |
| Methanol | Freely soluble | - | [1] |
| Ether | Very slightly soluble | - | [1] |
| Acetone | Slightly soluble | - | [1] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Applications
For most in vitro studies, a concentrated stock solution of this compound is prepared in an organic solvent, which is then further diluted in the aqueous cell culture medium to the final desired concentration. DMSO is a commonly used solvent for this purpose.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. For short-term storage (up to one month), 4°C may be acceptable.[4]
Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is below a level that affects cell viability (typically ≤ 0.5%).
Formulation for Oral Administration in Animal Studies
For in vivo studies, particularly oral administration in rodents, this compound can be formulated as a suspension or a clear solution. The choice of vehicle depends on the required dose and the desired pharmacokinetic profile.
Example Formulation Protocol (Clear Solution):
This protocol is designed to create a clear solution suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Protocol:
-
Calculate the required amounts of this compound and vehicle components based on the desired final concentration and total volume.
-
In a suitable container, dissolve the weighed this compound in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and continue to mix until a homogenous solution is formed.
-
Slowly add the saline to the mixture while continuously stirring to achieve the final volume.
-
The resulting formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[4]
Example Formulation Ratios: [4]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL.
-
Protocol 3: 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL.
Signaling Pathway and Experimental Workflow
Simplified Signaling Pathway of this compound
This compound's mechanism of action involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal, leading to increased neurotransmitter availability in the synaptic cleft. It also acts as an antagonist at several receptors, including serotonin (5-HT₂), histamine (H₁), and adrenergic (α₁) receptors.[3][6][7]
General Experimental Workflow for In Vitro Testing
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell-based assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. KEGG DRUG: Trimipramine [genome.jp]
Probing the Interaction of Trimipramine with Dopamine D2 Receptors: A Guide to In Vitro Characterization
For Immediate Release
This application note provides detailed protocols for investigating the modulatory effects of the atypical antidepressant, Trimipramine, on the dopamine D2 receptor (D2R). Aimed at researchers, scientists, and drug development professionals, this document outlines methodologies for quantifying binding affinity and functional antagonism of Trimipramine at the D2R, a key target in neuropsychiatric drug discovery. Included are comprehensive experimental procedures, data presentation guidelines, and visual representations of signaling pathways and workflows to facilitate a thorough understanding of Trimipramine's D2R pharmacology.
Introduction
Trimipramine is a tricyclic antidepressant with a complex pharmacological profile that distinguishes it from other members of its class. Notably, it exhibits a moderate affinity for the dopamine D2 receptor, where it acts as an antagonist.[1][2] This interaction is significant as D2R signaling is deeply implicated in the pathophysiology of various neurological and psychiatric disorders. The D2R, a G protein-coupled receptor (GPCR), primarily signals through the Gαi/o pathway to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. Additionally, D2R activation can trigger a G protein-independent signaling cascade through the recruitment of β-arrestin. Understanding how compounds like Trimipramine modulate these distinct pathways is crucial for elucidating their therapeutic mechanisms and potential side effects.
Quantitative Analysis of Trimipramine's Interaction with the D2 Receptor
The following tables summarize the known quantitative parameters of Trimipramine's interaction with the dopamine D2 receptor. While binding affinity data is available, specific functional potency values (IC50/EC50) for Trimipramine in cAMP and β-arrestin recruitment assays are not widely reported in publicly available literature. The protocols provided herein can be utilized to determine these values experimentally.
Table 1: Trimipramine Binding Affinity for the Dopamine D2 Receptor
| Compound | Receptor | Kᵢ (nM) | Assay Type | Species | Reference |
| Trimipramine | Dopamine D2 | ~143-210 | Radioligand Binding | Human/Pig | [1] |
Table 2: Functional Antagonism of Trimipramine at the Dopamine D2 Receptor (Hypothetical Data)
| Assay Type | Functional Readout | Parameter | Value (nM) | Notes |
| cAMP Inhibition Assay | Inhibition of forskolin-stimulated cAMP accumulation | IC₅₀ | Data not available | This value can be determined using the protocol in Section 3.2. It represents the concentration of Trimipramine required to inhibit 50% of the maximal response of a D2R agonist. |
| β-Arrestin Recruitment Assay | Inhibition of agonist-induced β-arrestin recruitment | IC₅₀ | Data not available | This value can be determined using the protocol in Section 3.3. It represents the concentration of Trimipramine required to inhibit 50% of the maximal agonist-induced β-arrestin recruitment. |
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition of [³H]-Spiperone Binding
This protocol determines the binding affinity (Kᵢ) of Trimipramine for the D2 receptor by measuring its ability to compete with a known high-affinity radioligand, [³H]-Spiperone.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
[³H]-Spiperone (specific activity ~80-100 Ci/mmol)
-
Unlabeled Spiperone or Haloperidol (for non-specific binding)
-
Trimipramine stock solution
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to confluency.
-
Harvest cells, wash with PBS, and centrifuge.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [³H]-Spiperone + assay buffer.
-
Non-specific Binding: Membrane preparation + [³H]-Spiperone + a high concentration of unlabeled Spiperone or Haloperidol (e.g., 10 µM).
-
Competition: Membrane preparation + [³H]-Spiperone + varying concentrations of Trimipramine.
-
-
The final concentration of [³H]-Spiperone should be close to its Kₑ value for the D2 receptor (typically 0.1-0.5 nM).
-
Prepare a serial dilution of Trimipramine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Trimipramine concentration.
-
Determine the IC₅₀ value (the concentration of Trimipramine that inhibits 50% of specific [³H]-Spiperone binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]-Spiperone and Kₑ is its dissociation constant.
-
Functional Assay: cAMP Inhibition (Antagonist Mode)
This assay measures the ability of Trimipramine to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human dopamine D2 receptors.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (D2R agonist).
-
Trimipramine stock solution.
-
IBMX (a phosphodiesterase inhibitor, optional but recommended).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Seeding:
-
Seed the D2R-expressing cells into a 384-well white opaque plate at an appropriate density and allow them to attach overnight.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of Trimipramine in assay buffer.
-
Aspirate the culture medium from the cells and add the Trimipramine dilutions.
-
Pre-incubate the cells with Trimipramine for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine (at a concentration that elicits a submaximal response, typically EC₈₀) and forskolin (e.g., 10 µM) in assay buffer.
-
Add this solution to the wells containing the pre-incubated cells and Trimipramine.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the Trimipramine concentration.
-
Determine the IC₅₀ value of Trimipramine, which is the concentration that reverses the dopamine-induced inhibition of forskolin-stimulated cAMP production by 50%.
-
Functional Assay: β-Arrestin Recruitment (Antagonist Mode)
This protocol assesses the ability of Trimipramine to block dopamine-induced recruitment of β-arrestin to the D2 receptor using a commercially available assay system like the DiscoverX PathHunter®.
Materials:
-
PathHunter® D2R β-Arrestin cell line.
-
PathHunter® cell plating and detection reagents.
-
Dopamine (D2R agonist).
-
Trimipramine stock solution.
-
384-well white, clear-bottom tissue culture plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Plate the PathHunter® D2R β-Arrestin cells in a 384-well plate according to the manufacturer's protocol and incubate overnight.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of Trimipramine.
-
Add the Trimipramine dilutions to the cell plate and pre-incubate for 30-60 minutes at 37°C.
-
-
Agonist Challenge:
-
Add dopamine at its EC₈₀ concentration to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the PathHunter® detection reagents as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the dopamine-induced signal against the logarithm of the Trimipramine concentration.
-
Determine the IC₅₀ value for Trimipramine's antagonism of β-arrestin recruitment.
-
Visualization of Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding of the experimental designs, the following diagrams have been generated.
Figure 1: Dopamine D2 Receptor Signaling Pathways.
Figure 2: Experimental Workflow for D2R Modulation Analysis.
Figure 3: Logic for Measuring Antagonist Potency.
References
Application Notes and Protocols for Measuring Trimipramine Maleate Effects on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for designing and conducting experiments to assess the effects of Trimipramine Maleate on locomotor activity in rodent models. The protocols outlined below are based on established methods for evaluating motor function and are intended to ensure robust and reproducible data collection.
Introduction
This compound is a tricyclic antidepressant (TCA) with a complex pharmacological profile. While its primary indication is the treatment of depression, its sedative properties, stemming from strong antagonism of histamine H1 and muscarinic M1 receptors, suggest potential effects on locomotor activity and motor coordination.[1] Understanding these effects is crucial for a comprehensive preclinical evaluation of the drug. The following protocols describe the use of the Open Field Test (OFT) and the Rotarod Test to quantify these behavioral parameters.
Data Presentation
Due to a lack of publicly available quantitative data specifically for this compound's effects on locomotor activity, the following tables summarize the expected outcomes based on studies of structurally and functionally similar tricyclic antidepressants, such as imipramine and amitriptyline. These data should be considered indicative and require experimental validation for this compound.
Table 1: Expected Effects of Tricyclic Antidepressants on Locomotor Activity in the Open Field Test
| Parameter | Expected Effect | Rationale |
| Total Distance Traveled | Decrease | Sedative effects mediated by H1 and M1 receptor antagonism are likely to reduce overall movement.[1] |
| Time Spent in Center | No significant change or Decrease | While primarily a measure of anxiety, a general reduction in exploratory behavior due to sedation could lead to less time in the center. |
| Rearing Frequency | Decrease | A reduction in vertical exploratory behavior is consistent with sedative properties. |
| Grooming Frequency | Variable | Effects on grooming can be complex and may not directly correlate with locomotor changes. |
Table 2: Expected Effects of Tricyclic Antidepressants on Motor Coordination in the Rotarod Test
| Parameter | Expected Effect | Rationale |
| Latency to Fall | Decrease | Impaired motor coordination and balance due to sedative and anticholinergic effects would likely result in a shorter time on the rotating rod. |
| Number of Falls | Increase | Consistent with decreased latency to fall, an increase in the number of falls during the trial is expected. |
Experimental Protocols
Open Field Test (OFT)
The Open Field Test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.
a. Materials and Equipment:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice, 100 x 100 x 40 cm for rats), typically made of a non-porous, easily cleaned material.
-
Video tracking software and camera mounted above the arena.
-
Animal holding cages.
-
70% Ethanol for cleaning.
-
This compound solution.
-
Vehicle solution (e.g., saline, distilled water).
-
Syringes and needles for administration.
b. Experimental Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle solution via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity using the video tracking software for a set duration, typically 5 to 30 minutes.
-
Parameters to Measure:
-
Total distance traveled.
-
Velocity.
-
Time spent in the center versus the periphery of the arena.
-
Frequency of rearing (vertical activity).
-
Frequency and duration of grooming.
-
Frequency of defecation and urination (as indicators of anxiety).
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Rotarod Test
The Rotarod Test is a standard method for assessing motor coordination and balance in rodents.[1]
a. Materials and Equipment:
-
Rotarod apparatus with adjustable rotation speed.
-
Animal holding cages.
-
70% Ethanol for cleaning.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for administration.
b. Experimental Procedure:
-
Training (Habituation): For one to three days prior to testing, train the animals on the rotarod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes) to acclimate them to the apparatus.
-
Drug Administration: On the test day, administer this compound or vehicle solution at a predetermined time before testing.
-
Test Protocol:
-
Accelerating Rotarod: Place the animal on the rod at a low starting speed (e.g., 4 rpm). Gradually increase the speed (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall.
-
Fixed Speed Rotarod: Place the animal on the rod rotating at a constant, challenging speed. Record the latency to fall within a maximum trial duration (e.g., 5 minutes).
-
-
Trials: Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15-30 minutes).
-
Parameters to Measure:
-
Latency to fall (in seconds).
-
The rotation speed at which the animal falls (in the accelerating protocol).
-
Number of falls within the trial duration.
-
-
Cleaning: Clean the rod with 70% ethanol between each animal.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects on locomotor activity.
Caption: Putative signaling pathways of this compound affecting locomotor activity.
References
Application Notes and Protocols for Analyzing Trimipramine Maleate Distribution in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine maleate, a tricyclic antidepressant (TCA), is utilized in the management of major depressive disorder. Understanding its distribution within the brain is crucial for elucidating its therapeutic mechanisms and potential side effects. This document provides detailed protocols for three key analytical techniques used to investigate the spatial and quantitative distribution of this compound in brain tissue: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), Liquid Chromatography-Mass Spectrometry (LC-MS), and Autoradiography.
Experimental Workflow Overview
The overall process for analyzing this compound distribution in the brain involves several key stages, from initial drug administration to final data analysis and interpretation. The following diagram illustrates a typical experimental workflow.
Caption: Overall experimental workflow from animal dosing to data interpretation.
Quantitative Data Summary
Due to a lack of publicly available, direct quantitative data for the regional distribution of this compound in the brain, the following table presents an illustrative summary based on the known distribution patterns of other tricyclic antidepressants, such as clomipramine and imipramine.[1][2] These drugs exhibit a heterogeneous distribution, with higher concentrations generally found in regions rich in monoamine transporters and receptors.
| Brain Region | Illustrative Trimipramine Concentration (ng/g tissue) | Key Functions |
| Cortex | 2500 - 3500 | Higher cognitive functions, mood regulation |
| Hippocampus | 1800 - 2800 | Learning, memory, mood regulation |
| Striatum | 1500 - 2500 | Motor control, reward, motivation |
| Hypothalamus | 2000 - 3000 | Neuroendocrine control, autonomic regulation |
| Thalamus | 1200 - 2000 | Sensory relay, consciousness |
| Cerebellum | 800 - 1500 | Motor coordination, balance |
| Brainstem | 500 - 1200 | Basic life functions, neurotransmitter synthesis |
Note: This data is illustrative and should be confirmed by specific experimental studies on this compound.
Experimental Protocols
MALDI-Mass Spectrometry Imaging (MALDI-MSI) Protocol
MALDI-MSI allows for the visualization of the spatial distribution of this compound and its metabolites across a brain tissue section.
a. Animal Dosing and Tissue Collection:
-
Administer this compound to the animal model (e.g., rat, mouse) at the desired dose and route.
-
At the designated time point, euthanize the animal via an approved method.
-
Immediately perfuse with ice-cold saline to remove blood from the brain.
-
Carefully dissect the brain and flash-freeze it in isopentane cooled with liquid nitrogen to preserve its structure and prevent drug degradation.
-
Store the frozen brain at -80°C until sectioning.
b. Tissue Sectioning:
-
Equilibrate the frozen brain to the cryostat temperature (e.g., -20°C).
-
Mount the brain onto a cryostat chuck using an optimal cutting temperature (OCT) compound.
-
Cut coronal or sagittal sections at a thickness of 10-20 µm.
-
Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides.
-
Store the slides in a desiccator at -80°C until analysis.
c. Matrix Application:
-
Equilibrate the slides to room temperature in a desiccator.
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Apply the matrix solution uniformly onto the tissue section using an automated sprayer or nebulizer to ensure a homogenous crystal layer.
-
Allow the matrix to dry completely.
d. MALDI-MSI Data Acquisition:
-
Calibrate the mass spectrometer using a standard of known m/z.
-
Load the slide into the MALDI mass spectrometer.
-
Define the imaging area over the tissue section.
-
Set the laser parameters (e.g., intensity, raster step size) to optimize signal intensity for this compound (m/z 295.2 for [M+H]⁺).
-
Acquire the mass spectrum at each pixel across the defined area.
e. Data Analysis:
-
Use imaging software to reconstruct the spatial distribution of the ion corresponding to this compound.
-
Normalize the ion intensity to an internal standard or a tissue-specific ion if quantitative analysis is desired.
-
Correlate the ion distribution with anatomical features of the brain.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS provides sensitive and specific quantification of this compound in homogenized brain tissue regions.
a. Brain Tissue Homogenization:
-
Dissect specific brain regions of interest (e.g., cortex, hippocampus, striatum) from the frozen brain on a cold plate.
-
Weigh each dissected region.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
b. Sample Preparation (Protein Precipitation):
-
To a known volume of brain homogenate (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of Trimipramine).
-
Add a three-fold volume of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Trimipramine from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimipramine: e.g., m/z 295.2 -> 100.1
-
Internal Standard: Appropriate transition for the chosen standard.
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
d. Quantification:
-
Prepare a calibration curve using known concentrations of this compound spiked into blank brain homogenate.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Calculate the concentration of this compound in the brain regions based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Autoradiography Protocol
Autoradiography is used to visualize the distribution of radiolabeled this compound, providing information on its binding sites.
a. Radiolabeling and Animal Administration:
-
Synthesize or procure a radiolabeled form of Trimipramine (e.g., [³H]-Trimipramine).
-
Administer the radiolabeled compound to the animal model.
b. Tissue Preparation:
-
Follow the same tissue collection and sectioning protocol as for MALDI-MSI.
-
Thaw-mount the sections onto gelatin-coated slides.
c. Incubation and Washing:
-
For in vitro autoradiography, incubate the tissue sections with a solution containing [³H]-Trimipramine at a specific concentration.
-
To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled Trimipramine.
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool air.
d. Exposure and Imaging:
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include radioactive standards for quantification.
-
Expose for a duration determined by the specific activity of the radioligand and the density of binding sites.
-
Develop the film or scan the imaging plate to obtain a digital image of the radioligand distribution.
e. Data Analysis:
-
Use densitometry software to quantify the signal intensity in different brain regions.
-
Subtract the non-specific binding signal from the total binding to determine the specific binding.
-
Correlate the specific binding with anatomical structures.
Logical Relationships and Signaling Pathways
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific research question. The following diagram illustrates the primary outputs and applications of each method.
Caption: Comparison of the primary outputs of different analytical techniques.
Putative Signaling Pathway of Trimipramine
Trimipramine's mechanism of action is complex and not fully elucidated, but it is known to interact with several neurotransmitter systems.[3][4] Unlike typical TCAs, it is a weak inhibitor of serotonin and norepinephrine reuptake.[3] Its effects are thought to be mediated primarily through antagonism of various receptors.
Caption: Putative signaling pathways affected by Trimipramine.
References
- 1. Regional distribution of clomipramine and desmethylclomipramine in rat brain and peripheral organs on chronic clomipramine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive investigation of plasma and brain regional pharmacokinetics of imipramine and its metabolites during and after chronic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific tricyclic antidepressant binding sites in rat brain characterised by high-affinity 3H-imipramine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Mass Spectrometry for the Identification of Trimipramine Maleate Metabolites
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and protocol for the identification and quantification of trimipramine maleate metabolites using mass spectrometry. Trimipramine, a tricyclic antidepressant, undergoes extensive metabolism in the body, primarily through N-demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6.[1][2] Mass spectrometry, coupled with chromatographic separation, offers a highly sensitive and specific method for the analysis of trimipramine and its various metabolites in biological matrices. This note includes established metabolic pathways, sample preparation techniques, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methodologies.
Trimipramine Metabolism
Trimipramine is primarily metabolized in the liver. The main metabolic pathways involve N-dealkylation, N-demethylation, and aromatic hydroxylation.[3] The key enzymes responsible for its metabolism are CYP2C19 and CYP2D6.[1] CYP2C19 is predominantly responsible for the conversion of trimipramine to its active metabolite, desmethyltrimipramine.[1] Both trimipramine and desmethyltrimipramine are then hydroxylated by CYP2D6 to form less active metabolites, 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively.[1]
A 1989 study identified a broader range of 15 metabolites in human urine, indicating more complex overlapping metabolic pathways. These include mono- and dihydroxy-trimipramine, hydroxy-methoxy-trimipramine, and various metabolites of nor-trimipramine and bis-nor-trimipramine.[3]
Below is a diagram illustrating the primary metabolic pathway of trimipramine.
Experimental Protocols
The following sections detail common protocols for the analysis of trimipramine and its metabolites from biological samples.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Common methods include protein precipitation (PPT), supported liquid extraction (SLE), and solid-phase extraction (SPE).
2.1.1. Protein Precipitation (For Plasma/Serum) [4][5]
This is a rapid and cost-effective method suitable for high-throughput analysis.
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.[4]
-
Vortex the mixture for 3 minutes at 1500 rpm.[4]
-
Centrifuge for 2 minutes at 16,100 g.[4]
-
Transfer 25 µL of the supernatant to a 96-well plate.[4]
-
Add 475 µL of water to the well.[4]
-
Cap and vortex the plate for 2 minutes at 1500 rpm before injection into the LC-MS/MS system.[4]
2.1.2. Supported Liquid Extraction (For Plasma) [6]
SLE offers high analyte recovery while eliminating issues like emulsion formation.
-
Dilute 100 µL of plasma sample 1:1 (v/v) with 0.5 M NH4OH.[6]
-
Load the diluted sample onto an ISOLUTE® SLE+ Supported Liquid Extraction Plate.[6]
-
Allow the sample to absorb for 5 minutes.[6]
-
Elute the analytes with 1 mL of 98:2 (v/v) hexane/2-methyl-1-butanol.[6]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 200 µL of 80:20 (v/v) methanol/H2O for analysis.[6]
2.1.3. Solid-Phase Extraction (For Whole Blood, Serum, Plasma, Urine) [7]
SPE provides a cleaner extract compared to protein precipitation.
-
Condition a solid-phase extraction column.[7]
-
To 0.5 mL of the biological specimen, add the internal standard.
-
Load the sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., a mixture of isopropanol and concentrated NH4OH, followed by dichloromethane).[7]
-
Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are example LC-MS/MS conditions. Optimization may be required based on the specific instrument and metabolites of interest.
-
LC System: Waters 2795 Liquid Handling System[6] or equivalent.
-
Column: Zorbax Eclipse XDB C18, 3.5 µm, 50 x 2.1 mm with a C8 guard column.[6]
-
Mobile Phase: Isocratic elution with 90:10 (v/v) acetonitrile/water modified with 0.25% ammonium hydroxide.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 25 µL.[6]
-
Column Temperature: Ambient.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Example MRM Transitions: [8]
-
Trimipramine: m/z 295 -> 100
-
2-OH-trimipramine: m/z 311 -> 100
-
Desmethyltrimipramine: m/z 281 -> 86
-
2-OH-desmethyltrimipramine: m/z 297 -> 86
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is also a viable technique for the analysis of trimipramine metabolites, often requiring derivatization.
-
Sample Preparation: Involves extraction, cleavage of conjugates, and derivatization (e.g., acetylation or silylation).[3][9]
-
GC System: Capable of temperature programming.
-
Column: SE-54 capillary silica column or equivalent.[9]
-
Derivatization: Two-step derivatization with trifluoroacetic acid anhydride and N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide has been reported.[9]
-
Mass Spectrometer: Capable of selected ion monitoring (SIM).
The following diagram illustrates a general workflow for the mass spectrometric analysis of trimipramine metabolites.
Quantitative Data Summary
The following table summarizes quantitative data from various published methods for the analysis of trimipramine and its metabolites.
| Analyte(s) | Matrix | Sample Prep | Method | Linearity Range | LOQ | Reference |
| Trimipramine, Nortriptyline, Imipramine | Plasma | SLE | LC-MS | - | 0.01 pg/µL | [6] |
| Trimipramine and 14 other TCAs | Plasma/Serum | Protein Precip. | LC-MS/MS | Varies by analyte | - | [5] |
| Trimipramine and major metabolites | Hair | LLE | LC-ESI-MS/MS | 0.2-50 ng/mg | - | [8] |
| Trimipramine and 124 other drugs | Urine | Dilution | LC-MS/MS | 1-1000 ng/mL | - | [10] |
| Trimipramine and its metabolites | Plasma | Derivatization | GC-MS | - | 2-4 ng/mL | [9] |
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides a robust, sensitive, and specific platform for the identification and quantification of this compound and its metabolites in various biological matrices. The selection of an appropriate sample preparation method is crucial for achieving accurate and reliable results. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. ClinPGx [clinpgx.org]
- 2. youtube.com [youtube.com]
- 3. Metabolism of trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. wsp.wa.gov [wsp.wa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape in Trimipramine Maleate HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the HPLC analysis of Trimipramine Maleate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and ensure robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] Trimipramine has a basic pKa of approximately 9.24, meaning it will be protonated and carry a positive charge in typical reversed-phase mobile phases.[4] This positive charge can interact with ionized, negatively charged silanol groups on the column packing material, leading to asymmetrical peaks.[5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like this compound.[6][7] To achieve a symmetrical peak shape, it is generally recommended to adjust the mobile phase pH to be at least two pH units away from the analyte's pKa.[8] For Trimipramine (pKa ≈ 9.24), using a mobile phase with a low pH (e.g., pH 2-4) will ensure that the silanol groups on the stationary phase are not ionized, thus minimizing the secondary interactions that cause peak tailing.[9]
Q3: Can my choice of HPLC column impact peak shape for this compound?
A3: Absolutely. Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups and improve peak shape.[1] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar silane to make them inert. For particularly challenging separations of basic compounds, consider using columns with alternative stationary phases, such as those with embedded polar groups or mixed-mode columns, which can shield the analyte from silanol interactions.[2]
Q4: Besides peak tailing, what other peak shape problems might I encounter?
A4: Other common peak shape issues include peak fronting, peak splitting, and broad peaks.[1][10]
-
Peak Fronting: This can be caused by column overloading, where too much sample is injected, or by using an injection solvent that is significantly stronger than the mobile phase.[10][11]
-
Peak Splitting: This may indicate a partially blocked column frit, a void in the column packing, or that the sample solvent is incompatible with the mobile phase.[11][12]
-
Broad Peaks: Column degradation, a mobile phase that is too weak to elute the analyte efficiently, or extra-column band broadening (e.g., from overly long tubing) can lead to widened peaks.[1][10]
Troubleshooting Guide: Overcoming Poor Peak Shape
This section provides a systematic approach to diagnosing and resolving poor peak shape in your this compound HPLC analysis.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending to the right.
Caption: A flowchart for troubleshooting peak fronting or splitting in HPLC analysis.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Injection Solvent Mismatch | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. | If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile in a high aqueous mobile phase), the analyte band can become distorted as it enters the column. [11][12] |
| Column Void or Blockage | Back-flush the column. If the problem persists, replace the column. | A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split or distorted peak. [11] |
| Column Overloading | Decrease the amount of sample injected. | High sample concentrations can lead to "shark-fin" or fronting peaks. [11] |
Experimental Protocols
Below are example starting conditions for HPLC analysis of this compound. These should be optimized for your specific instrument and application.
Example HPLC Method 1: Isocratic Elution
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (End-capped) |
| Mobile Phase | Acetonitrile: 25mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 250 nm |
| Sample Diluent | Mobile Phase |
Example UPLC Method 2: Gradient Elution
This method is adapted from a published UPLC method for this compound and its impurities. [13][14] | Parameter | Condition | | :--- | :--- | | Column | Acquity BEH RP18, 2.1 x 100 mm, 1.7 µm | | Mobile Phase A | 100 mM Dipotassium Hydrogen Phosphate and 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 8.0 | | Mobile Phase B | Acetonitrile: Methanol (80:20 v/v) | | Gradient | Time (min) | %B | | | 0 | 30 | | | 8 | 70 | | | 9 | 30 | | | 10.5 | 30 | | Flow Rate | 0.3 mL/min | | Column Temperature | 40 °C | | Detection | UV at 220 nm | | Sample Diluent | Mobile Phase A: Mobile Phase B (50:50) |
Note: When using a mobile phase with a pH of 8.0, it is crucial to use a column that is stable at higher pH ranges to avoid degradation of the silica stationary phase. [11] By systematically addressing the potential causes of poor peak shape and optimizing the analytical method, you can achieve reliable and accurate results in your HPLC analysis of this compound.
References
- 1. mastelf.com [mastelf.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Trimipramine | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. uhplcs.com [uhplcs.com]
- 10. uhplcs.com [uhplcs.com]
- 11. silicycle.com [silicycle.com]
- 12. bvchroma.com [bvchroma.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Trimipramine Maleate Degradation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimipramine Maleate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving aqueous solutions of this compound.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the preparation, storage, and handling of this compound aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (e.g., yellowing) of the solution upon storage. | Oxidation of the trimipramine molecule. The tertiary amine and the dibenzazepine ring system are susceptible to oxidation. | 1. Use an Antioxidant: Add an antioxidant such as ascorbic acid (0.01-0.1% w/v) or sodium metabisulfite (0.01-0.1% w/v) to the formulation.[1][2] 2. Deoxygenate the Solvent: Purge the aqueous solvent with an inert gas (e.g., nitrogen or argon) before and during solution preparation to minimize dissolved oxygen. 3. Use High-Purity Water: Use freshly distilled or deionized water with low levels of metal ion contaminants, which can catalyze oxidation. |
| Precipitation or cloudiness in the solution. | 1. pH Shift: Changes in pH can affect the solubility of this compound, which is slightly soluble in water.[3][4] 2. Excipient Incompatibility: Interaction with incompatible excipients or buffer salts. 3. Concentration Exceeds Solubility: The concentration of this compound may be too high for the chosen solvent system. | 1. Buffer the Solution: Maintain a stable pH using a suitable buffer system. Phosphate or citrate buffers are commonly used. Conduct a compatibility study with your chosen buffer. 2. Review Excipients: Ensure all excipients are compatible with this compound in an aqueous environment. Avoid reactive excipients. 3. Adjust Concentration: If solubility is an issue, consider reducing the concentration or adding a co-solvent like ethanol, in which this compound is also slightly soluble.[3][4] Note that co-solvents may alter the degradation kinetics. |
| Loss of potency or unexpected peaks in HPLC analysis over time. | Chemical Degradation: This can occur via hydrolysis, oxidation, or photolysis. | 1. Control pH: Maintain the pH of the solution within a stable range (ideally slightly acidic to neutral) to minimize hydrolysis. The rate of hydrolysis for many tricyclic antidepressants is pH-dependent. 2. Protect from Light: Store solutions in amber or opaque containers to prevent photodegradation. Trimipramine is known to be susceptible to UV degradation.[5][6] 3. Control Temperature: Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C) to slow down all degradation pathways.[7] 4. Prevent Oxidation: Implement the measures described for discoloration. |
| Variability in experimental results. | Inconsistent preparation or storage of stock and working solutions leading to varying levels of degradation. | 1. Standardize Solution Preparation: Follow a strict, documented protocol for preparing all solutions. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh daily. If storage is necessary, validate the storage conditions. Cayman Chemical, a supplier, does not recommend storing aqueous solutions for more than one day.[8] 3. Use a Validated Stability-Indicating Method: Employ an HPLC method that can separate this compound from its degradation products to accurately quantify the active ingredient.[5][7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are:
-
Oxidation: The tertiary amine group is susceptible to oxidation, potentially forming Trimipramine N-oxide. The dibenzazepine ring can also be oxidized.[6][9] Oxidation is a major degradation pathway for many tricyclic antidepressants.[10]
-
Photodegradation: Exposure to UV light can lead to degradation, with the primary mechanism being hydroxylation of the aromatic rings.[5][6]
-
Thermal Degradation: At elevated temperatures, this compound undergoes thermal decomposition.[7]
Q2: What is the effect of pH on the stability of this compound solutions?
A2: The pH of an aqueous solution is a critical factor influencing the stability of this compound.
-
Photodegradation: The rate of photolysis of trimipramine is significantly impacted by pH.[5][6]
-
Hydrolysis: The rate of hydrolysis of tricyclic antidepressants is generally pH-dependent. Extreme pH values (highly acidic or highly alkaline) are expected to accelerate degradation.
-
Solubility: As a salt of a weak base, the solubility of this compound is pH-dependent. Changes in pH can lead to precipitation.
It is recommended to buffer aqueous solutions to a slightly acidic or neutral pH to maintain both stability and solubility.
Q3: How can I prevent photodegradation of my this compound solutions?
A3: To prevent photodegradation:
-
Always store solutions in amber or light-resistant containers.
-
Conduct experiments under reduced light conditions or use light-protected vessels.
-
If solutions must be exposed to light, minimize the duration of exposure.
Q4: What are the known degradation products of Trimipramine?
A4: The known metabolites of trimipramine, which are also potential degradation products, include:
-
Desmethyltrimipramine
-
2-hydroxytrimipramine
-
Trimipramine-N-oxide[11]
Forced degradation studies on other tricyclic antidepressants like imipramine and clomipramine have shown the formation of their respective N-oxides as oxidation products.[6] Photodegradation primarily leads to hydroxylated products.[5][6]
Q5: Are there any known incompatible excipients for aqueous formulations of this compound?
A5: While specific compatibility studies for this compound in aqueous solutions are not widely published, general incompatibilities for amine-containing drugs include:
-
Reducing Sugars (e.g., lactose, glucose): Can lead to the Maillard reaction, causing discoloration and degradation.
-
Aldehydes: Can react with the amine group.
-
Certain Metal Ions: Can catalyze oxidative degradation.
It is crucial to conduct compatibility studies with any new excipient.
Quantitative Data on Degradation
The following tables summarize available quantitative data on the degradation of trimipramine.
Table 1: Thermal Degradation Kinetics of Solid this compound
| Parameter | Value | Reference |
| Reaction Order | First-Order | [7] |
| Decomposition Steps | Two main steps | [7] |
Note: This data is for the solid state and may not directly translate to aqueous solutions, but it indicates the inherent thermal lability.
Table 2: Photodegradation of Trimipramine in Aqueous Solution
| Condition | Observation | Reference |
| UV Irradiation (128 min) | 91.8% elimination of initial trimipramine (100 mg/L) | [5][6] |
| Primary Phototransformation Pathway | Hydroxylation | [5][6] |
| Influencing Factors | pH, initial concentration | [5][6] |
Note: Specific degradation rates are highly dependent on the experimental conditions (e.g., light intensity, wavelength, pH, and initial concentration).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[12][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in high-purity water or a suitable buffer (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Heat the stock solution at 80°C in a controlled temperature oven for 48 hours.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample in the dark under the same temperature conditions.
-
Withdraw samples at appropriate time points.
-
3. Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating this compound from all its degradation products. A reverse-phase C18 column with a mobile phase of phosphate buffer and acetonitrile is a common starting point for method development.[5][7][8]
Protocol 2: Preparation of a Stabilized Aqueous Solution of this compound
This protocol provides a method for preparing a more stable aqueous solution of this compound for experimental use.
1. Materials:
-
This compound
-
High-purity water (e.g., HPLC grade)
-
Suitable buffer salts (e.g., sodium phosphate monobasic and dibasic)
-
Antioxidant (e.g., ascorbic acid)
-
Inert gas (e.g., nitrogen)
-
Amber glassware
2. Procedure:
-
Deoxygenate the Water: Sparge the high-purity water with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Prepare the Buffer: Prepare the desired buffer solution (e.g., 10 mM phosphate buffer, pH 6.8) using the deoxygenated water.
-
Add Antioxidant: Dissolve the antioxidant (e.g., ascorbic acid to a final concentration of 0.05% w/v) in the buffer solution.
-
Dissolve this compound: While stirring, slowly dissolve the this compound in the antioxidant-containing buffer to the desired concentration. A gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
Nitrogen Blanket: If the solution is to be stored, flush the headspace of the amber container with nitrogen before sealing.
-
Storage: Store the solution at 2-8°C, protected from light.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solution.
Caption: Workflow for preparing a stabilized this compound aqueous solution.
Caption: Logical troubleshooting guide for this compound solution instability.
References
- 1. Subchronic administration of ascorbic acid elicits antidepressant-like effect and modulates cell survival signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. biomedres.us [biomedres.us]
- 12. scispace.com [scispace.com]
- 13. sgs.com [sgs.com]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Inconsistent Results in Trimipramine Maleate Animal Behavior Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during animal behavior studies with Trimipramine Maleate.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral responses to this compound between different cohorts of animals. What are the potential causes?
A1: High variability is a common challenge in behavioral pharmacology. For this compound, this can stem from several factors:
-
Pharmacokinetic Variability: The metabolism of trimipramine can be influenced by the age, sex, and genetic strain of the rodents.[1][2] Studies on the related compound imipramine have shown that older animals and females can have slower metabolism, leading to higher levels of the active metabolite.[1]
-
Animal Husbandry and Environmental Factors: Subtle changes in housing conditions (single vs. group housing), social hierarchy within cages, diet, light-dark cycles, and ambient noise can significantly impact baseline anxiety levels and responsiveness to antidepressants.[3][4]
-
Gut Microbiome: The composition of the gut microbiome can influence the metabolism and efficacy of antidepressants.[5] Diet and stress can alter the gut microbiome, contributing to variability.
-
Experimenter Handling: The extent and consistency of handling by researchers can affect the animals' stress levels and, consequently, their behavioral performance.
Q2: Our results with this compound in the Forced Swim Test (FST) are not consistent with the literature. What could be going wrong?
A2: Inconsistent results in the FST can arise from both methodological and pharmacological factors:
-
Protocol Variations: The FST is sensitive to minor procedural changes, such as water temperature, cylinder dimensions, and the duration of the pre-test and test sessions.[6] Ensure your protocol is standardized and consistent across all experiments.
-
Strain Differences: Different rat and mouse strains exhibit varying baseline levels of immobility and respond differently to antidepressants.[7][8] For example, Wistar-Kyoto rats show greater baseline immobility compared to Sprague-Dawley rats.[7]
-
Sedative Effects: Trimipramine has strong sedative properties due to its potent histamine H1 receptor antagonism.[9][10] This can be misinterpreted as increased "despair" or immobility in the FST, confounding the results. It is crucial to conduct control experiments, such as an open field test, to assess locomotor activity.
-
Paradoxical Effects: Some studies have reported that chronic treatment with tricyclic antidepressants like imipramine can paradoxically increase immobility in the FST, challenging the traditional interpretation of the test.[11]
Q3: We are having trouble dissolving this compound for administration. What is the recommended vehicle and what are the stability considerations?
A3: this compound is slightly soluble in water and ethanol, and freely soluble in chloroform and methanol.[5][12] For in vivo studies, it is crucial to use a vehicle that is both effective for solubilization and safe for the animals.
-
Aqueous Solutions: this compound can be dissolved in phosphate-buffered saline (PBS) at a pH of 7.2 to approximately 2 mg/mL.[13] It is recommended that aqueous solutions be prepared fresh daily as their stability over longer periods is not guaranteed.[14]
-
Organic Solvents: Stock solutions can be prepared in organic solvents like DMSO or ethanol. However, for animal administration, these should be diluted significantly to avoid solvent-induced behavioral effects.
-
Suspensions: If a higher concentration is needed, a suspension can be prepared using vehicles like 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is homogenous before each administration.
Q4: Can the D2 receptor antagonist properties of this compound affect behavioral outcomes?
A4: Yes, Trimipramine's moderate affinity for D2 receptors can influence behavior, particularly locomotor activity.[9][15] Blockade of D2 receptors can lead to a decrease in spontaneous motor activity.[16][17] This is another reason why it is essential to include locomotor activity assessments as a control when evaluating the effects of Trimipramine in behavioral tests that rely on motor output, such as the FST or Elevated Plus Maze. Repeated administration of trimipramine has been shown to increase the responsiveness of brain dopamine D2 and D3 receptors.[15]
Troubleshooting Guides
Issue 1: Inconsistent Antidepressant-Like Effects in the Forced Swim Test (FST)
| Potential Cause | Troubleshooting Steps |
| Sedation due to H1 Antagonism | 1. Run an open field test prior to the FST to assess baseline and drug-induced changes in locomotor activity. 2. If sedation is observed, consider adjusting the dose or the timing of administration relative to the test. |
| Strain-Specific Responses | 1. Document the specific strain of mice or rats being used. 2. Consult literature for known responsiveness of that strain to tricyclic antidepressants.[7][8] 3. If possible, conduct a pilot study with a different, well-characterized strain. |
| Procedural Variability | 1. Strictly standardize the FST protocol: water depth and temperature (23-25°C), cylinder dimensions, and lighting conditions.[6] 2. Ensure consistent pre-test and test durations. |
| Age and Sex Differences | 1. Use animals of a consistent age and sex within and between experiments. 2. Be aware that pharmacokinetic differences may exist between males and females.[18] |
Issue 2: Variable Anxiolytic-Like Effects in the Elevated Plus Maze (EPM)
| Potential Cause | Troubleshooting Steps |
| Baseline Anxiety Levels | 1. Ensure consistent acclimatization periods for the animals in the testing room. 2. Minimize environmental stressors such as noise and excessive light. 3. Handle animals consistently and gently prior to testing. |
| Locomotor Effects | 1. Analyze the total number of arm entries as an indicator of general activity. A significant decrease may suggest sedation. 2. Consider using a test that is less dependent on locomotor activity, such as the novelty-suppressed feeding test. |
| Acute vs. Chronic Dosing | 1. Some anxiolytic effects of antidepressants are only apparent after chronic administration.[19] 2. If acute dosing is ineffective, consider a chronic dosing regimen (e.g., 14-21 days). |
| Apparatus and Environmental Factors | 1. Ensure the maze is cleaned thoroughly between animals to remove olfactory cues. 2. Maintain consistent and appropriate lighting levels. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki in nM) of Trimipramine
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Histamine H1 | 0.27 - 1.5 | [9] |
| Serotonin 5-HT2A | 19.5 - 24 | [9][13] |
| Alpha-1 Adrenergic | 24 | [13] |
| Muscarinic Acetylcholine | 58 | [13] |
| Dopamine D2 | 57.5 - 180 | [9][13] |
| Serotonin Transporter (SERT) | 149 | [13] |
| Dopamine D1 | 346.7 | [13] |
| Alpha-2 Adrenergic | 580 | [13] |
| Norepinephrine Transporter (NET) | 2450 | [13] |
| Dopamine Transporter (DAT) | 3780 | [13] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Freely soluble | [5][12] |
| Methanol | Freely soluble | [12] |
| Ethanol | Slightly soluble | [5][12] |
| Water | Very slightly soluble | [5][12] |
| PBS (pH 7.2) | ~ 2 mg/mL | [13] |
| DMSO | ~ 30 mg/mL | [13] |
Experimental Protocols
Forced Swim Test (FST) Protocol for Rodents
-
Apparatus: A transparent glass or plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test (Day 1): Place each animal individually into the cylinder for a 15-minute swim session. This is for habituation.
-
Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After the appropriate absorption time (typically 30-60 minutes for i.p. injection), place the animal back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: Record the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the animal making only the minimal movements necessary to keep its head above water. An antidepressant effect is indicated by a significant decrease in immobility time compared to the vehicle-treated group.
Elevated Plus Maze (EPM) Protocol for Rodents
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm from the floor.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes. The session is typically video-recorded for later analysis.
-
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total number of arm entries (as a measure of locomotor activity). An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Novelty-Suppressed Feeding (NSF) Test Protocol for Rodents
-
Procedure:
-
Food deprive the animals for 24 hours prior to the test.
-
Prepare a novel testing arena (e.g., a brightly lit open field) with a single food pellet placed in the center.
-
Place the animal in a corner of the arena and measure the latency to begin eating the food pellet. A maximum time (e.g., 10 minutes) is typically set.
-
Immediately after the animal takes its first bite, return it to its home cage with a pre-weighed amount of food and measure its food consumption over the next 5 minutes.
-
-
Data Analysis:
-
The primary measure is the latency to eat in the novel environment. A longer latency is indicative of higher anxiety-like behavior.
-
Home cage food consumption is measured to control for potential effects of the drug on appetite. An anxiolytic effect is indicated by a significant decrease in the latency to eat in the novel arena.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent results.
Logical Relationships of Confounding Factors
Caption: Interrelated factors contributing to experimental variability.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. ClinPGx [clinpgx.org]
- 3. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strain differences in the behavioral effects of antidepressant drugs in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects in various mice strains in the tail suspension test [pubmed.ncbi.nlm.nih.gov]
- 9. Trimipramine - Wikipedia [en.wikipedia.org]
- 10. This compound | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The immobility response in the forced swim test: paradoxical effect of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Repeated trimipramine induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining multi-step synthesis of Trimipramine Maleate for higher yield
Technical Support Center: Synthesis of Trimipramine Maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the multi-step synthesis of this compound for higher yields and purity.
Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of Trimipramine involves the N-alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl) followed by salt formation with maleic acid. This two-step process is crucial for achieving high overall yield and purity.
Caption: Overall synthetic workflow for this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Category 1: N-Alkylation Step
Question 1: My N-alkylation reaction shows a low conversion rate of Iminodibenzyl. What are the potential causes and solutions?
Answer: Low conversion in the N-alkylation step is a frequent problem. The primary causes are often related to the choice of base, solvent, temperature, or the purity of the starting materials.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure Iminodibenzyl is dry and free of impurities. The alkylating agent, 3-chloro-N,N,2-trimethylpropan-1-amine, should be freshly prepared or properly stored to prevent degradation.
-
Evaluate the Base: The basicity of the reagent used to deprotonate the Iminodibenzyl nitrogen is critical. Stronger bases like sodium amide (NaNH₂) often give higher yields than weaker bases like potassium carbonate (K₂CO₃). However, stronger bases may require more stringent anhydrous conditions.
-
Optimize Reaction Conditions: Temperature and reaction time are key. Insufficient heat or time can lead to incomplete reactions. Conversely, excessively high temperatures can cause side product formation. Refer to the table below for a comparison of reaction conditions.
-
Ensure Anhydrous Conditions: Iminodibenzyl's anion is highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous, especially when using strong bases like NaNH₂.
Technical Support Center: Managing Sedative Effects of Trimipramine Maleate in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimipramine Maleate in animal studies. The focus is on managing and controlling for the compound's inherent sedative effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's sedative effects?
A1: this compound is a tricyclic antidepressant (TCA) that exhibits strong antagonist activity at histamine H1 receptors.[1][2] This antihistaminic action is the principal driver of its sedative properties.[2] Additionally, its anticholinergic and anti-adrenergic effects can contribute to sedation.[1][3]
Q2: At what point during my study should I expect to see sedative effects?
A2: Sedative effects of TCAs like trimipramine typically manifest shortly after the first dose, often before the onset of therapeutic antidepressant-like effects, which may take several days or weeks of chronic dosing to appear.[4]
Q3: How can I differentiate between the sedative and potential anxiolytic effects of this compound in my study?
A3: This can be achieved by using a combination of behavioral tests. The Open Field Test and the Elevated Plus Maze are particularly useful. A true anxiolytic effect would be an increase in time spent in the center of the open field or the open arms of the elevated plus maze without a significant decrease in overall locomotor activity.[5] Conversely, a reduction in total distance traveled, rearing frequency, and overall movement is indicative of sedation.[6][7]
Q4: Can the sedative effects of this compound confound the results of antidepressant screening models like the Forced Swim Test (FST) or Tail Suspension Test (TST)?
A4: Yes, this is a critical consideration. Sedation can lead to increased immobility in both the FST and TST, which could be misinterpreted as a depressive-like phenotype or mask a potential antidepressant effect.[8] It is crucial to conduct locomotor activity assessments concurrently to control for sedation. A true antidepressant effect should reduce immobility without significantly impairing motor function.
Q5: What are the general recommendations for dosing this compound in rodent studies to minimize sedation while still achieving therapeutic effects?
A5: Specific dose-response data for this compound's sedative effects in rodents is limited. However, based on data from similar sedating TCAs like amitriptyline and doxepin, lower doses are less likely to cause significant motor impairment.[6][9] It is strongly recommended to conduct a pilot study to determine the optimal dose range for your specific animal model and experimental paradigm. This involves testing a range of doses and assessing both sedative effects (e.g., using the Open Field Test and Rotarod) and the desired therapeutic effect.
Troubleshooting Guides
Issue 1: Animals appear lethargic and show reduced activity across all experimental groups after this compound administration.
| Possible Cause | Troubleshooting Steps |
| Dose is too high, causing excessive sedation. | 1. Review the literature for dose ranges of similar sedating TCAs (e.g., amitriptyline, doxepin) in your chosen species. 2. Conduct a dose-response pilot study to identify the minimal effective dose for your therapeutic target with the least sedative effect. Start with lower doses and gradually increase. 3. Administer the compound at a different time point relative to behavioral testing (e.g., allow for a longer absorption period if sedation is acute and transient). |
| Insufficient habituation to the testing environment. | 1. Implement a multi-day habituation protocol for all behavioral apparatuses before drug administration.[10][11] 2. Handle the animals daily for several days leading up to the experiment to reduce stress-induced hypoactivity.[10] |
| Interaction with other experimental factors (e.g., diet, lighting). | 1. Ensure consistent environmental conditions (light cycle, temperature, noise level) across all testing days. 2. Review the animal's diet for any components that could potentiate sedative effects. |
Issue 2: In the Forced Swim Test or Tail Suspension Test, it is unclear if increased immobility is due to a depressive-like state or sedation.
| Possible Cause | Troubleshooting Steps |
| Confounding sedative effects of this compound. | 1. Run a control experiment: Assess locomotor activity using an Open Field Test at the same dose and time point as the FST/TST. A significant decrease in distance traveled suggests sedation is a confounding factor. 2. Include a positive control: Use a non-sedating antidepressant (e.g., an SSRI like fluoxetine) as a positive control to compare the behavioral profile. 3. Analyze different active behaviors: In the FST, differentiate between swimming and climbing behaviors. Some antidepressants selectively affect one over the other, which can provide more nuanced data than immobility alone.[12] |
| Incorrect interpretation of immobility. | 1. Ensure that the definition of immobility is consistent and rigorously applied during scoring (e.g., only small movements necessary to keep the head above water).[2] |
Data Presentation: Dose-Response of Sedating TCAs in Rodents
No specific dose-response data for this compound-induced sedation in rodents was identified in the literature search. The following tables provide data for the structurally similar and highly sedating TCAs, amitriptyline and doxepin, to serve as a reference for designing pilot studies with this compound.
Table 1: Effects of Amitriptyline on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Effect on Horizontal Locomotion (Acute Administration) | Effect on Rearing Activity (Acute Administration) | Reference |
| 5 | Increased | Increased | [6] |
| 10 | Greater increase | Increased | [6] |
| 15 | Lesser increase | Increased | [6] |
Note: With repeated administration, a suppression of horizontal locomotion and rearing was observed.[6]
Table 2: Effects of Doxepin on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Effect on Spontaneous Locomotor Activity | Reference |
| 6.25 - 12.5 | Stimulated | [1] |
| 20 - 100 | Depressed (ataxia and reduced motor activity) | [1] |
Experimental Protocols
Protocol 1: Open Field Test for Assessing Sedative Effects
Objective: To quantify general locomotor activity and exploratory behavior to assess sedation.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone by video tracking software.
Methodology:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period, typically 5-10 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Parameters to Measure:
-
Total distance traveled: A primary indicator of overall locomotor activity. A significant decrease suggests sedation.
-
Time spent in the center zone: Can indicate anxiety levels. Anxiolytic compounds may increase center time.
-
Rearing frequency: The number of times the animal stands on its hind legs. A decrease can indicate sedation.
-
Velocity: The speed of movement.
-
Protocol 2: Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance, which can be impaired by sedative drugs.
Apparatus: A rotating rod apparatus with adjustable speed.
Methodology:
-
Training/Habituation: Acclimate the animals to the apparatus for 2-3 days before the test day. This involves placing them on the stationary or slowly rotating rod for short periods.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Test Procedure:
-
Place the mouse on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.
-
Conduct multiple trials (e.g., 3 trials with a 15-minute inter-trial interval).[6]
-
Mandatory Visualizations
Caption: Experimental workflow for managing sedative effects.
Caption: this compound's primary mechanism of action.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. Trimipramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. hrpub.org [hrpub.org]
- 7. jchr.org [jchr.org]
- 8. Antidepressants with different mechanisms of action show different chronopharmacological profiles in the tail suspension test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to mitigate Trimipramine Maleate's anticholinergic effects in experimental models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for mitigating the anticholinergic effects of Trimipramine Maleate in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's anticholinergic effects?
Trimipramine is a tricyclic antidepressant (TCA) that, in addition to its primary therapeutic action of inhibiting serotonin and norepinephrine reuptake, also acts as a potent antagonist at various neurotransmitter receptors.[1][2][3] Its anticholinergic effects stem from its ability to competitively block muscarinic acetylcholine receptors (mAChRs).[2][4] This blockade prevents acetylcholine (ACh) from binding to its receptors in the central and peripheral nervous systems, leading to a range of side effects.[4][5]
The diagram below illustrates the basic signaling pathway at a cholinergic synapse and the points of intervention.
Figure 1: Cholinergic synapse showing Trimipramine's blockade of muscarinic receptors.
Q2: How can I measure Trimipramine-induced anticholinergic effects in experimental models?
The most common and measurable anticholinergic effects in animal models include xerostomia (dry mouth), cognitive deficits, and urinary retention.
-
Xerostomia (Dry Mouth): This is assessed by measuring salivary flow. Typically, rodents are anesthetized, and saliva is collected from the parotid or submandibular glands over a set period following stimulation by a secretagogue like pilocarpine.[6][7] The volume of saliva is then measured.
-
Cognitive Deficits: Hippocampus-dependent spatial learning and memory are highly sensitive to anticholinergic agents. Standard behavioral tests include the Morris Water Maze (MWM) and the Passive Avoidance Task.[8][9][10] Key metrics are escape latency and time spent in the target quadrant (MWM) or step-down latency (Passive Avoidance).[11][12]
-
Urinary Retention: This can be evaluated through urodynamic studies that measure post-void residual (PVR) volume.[13] After allowing the animal to urinate, a catheter is inserted into the bladder to measure the volume of remaining urine. An increased PVR indicates urinary retention.[14]
Q3: What are the primary pharmacological strategies to mitigate these effects?
Mitigation strategies aim to restore cholinergic signaling that has been blocked by Trimipramine. The two main approaches are using cholinesterase inhibitors or direct-acting muscarinic agonists .
-
Cholinesterase Inhibitors (e.g., Physostigmine): These drugs prevent the breakdown of acetylcholine by the enzyme acetylcholinesterase (AChE).[1] This increases the concentration of ACh in the synaptic cleft, allowing it to outcompete Trimipramine for binding to muscarinic receptors.[15] This approach is particularly useful for central effects like cognitive impairment.[16]
-
Direct-Acting Muscarinic Agonists: These compounds mimic the action of acetylcholine by directly binding to and activating muscarinic receptors.
The workflow below outlines a typical experimental design for testing a mitigation strategy.
Figure 2: General experimental workflow for assessing mitigation strategies.
Troubleshooting Guides & Experimental Protocols
Issue 1: Mitigating Cognitive Impairment
Symptom: Animals treated with Trimipramine show poor performance in memory tasks like the Morris Water Maze (e.g., increased escape latency).
Mitigation Strategy: Use a centrally-acting cholinesterase inhibitor like physostigmine.
Experimental Protocol: Reversal of Cognitive Deficit in the Morris Water Maze (MWM)
-
Apparatus: A circular tank (90-150 cm diameter) filled with opaque water (24°C) containing a hidden escape platform submerged 1 cm below the surface.[8][22] The room should have consistent distal visual cues.
-
Subjects: Adult male Wistar rats or Swiss albino mice.
-
Procedure:
-
Acquisition Phase (4 days): Train all animals to find the hidden platform. Conduct 4 trials per day from different starting quadrants.[23]
-
Drug Administration (Day 5):
-
Group 1 (Control): Vehicle (e.g., Saline) i.p.
-
Group 2 (Trimipramine): this compound (e.g., 10-20 mg/kg, i.p.) 30 minutes before the probe trial.
-
Group 3 (Mitigation): this compound (10-20 mg/kg, i.p.), followed 15 minutes later by Physostigmine (e.g., 0.15-0.6 mg/kg, i.p.) 15 minutes before the probe trial.[15]
-
-
Probe Trial (Day 5): Remove the platform and allow each animal to swim for 60 seconds. Record the swim path with a tracking system.[11]
-
-
Endpoint Analysis:
-
Escape Latency: Time to reach the platform location.
-
Time in Target Quadrant: Percentage of time spent in the quadrant where the platform was previously located.
-
Expected Quantitative Data:
| Treatment Group | N | Mean Escape Latency (s) | % Time in Target Quadrant |
| Control (Vehicle) | 10 | 15.2 ± 2.1 | 45.5 ± 5.3 |
| Trimipramine (20 mg/kg) | 10 | 48.9 ± 4.5 | 24.1 ± 3.9 |
| Trimipramine + Physostigmine (0.3 mg/kg) | 10 | 20.5 ± 3.3 | 40.2 ± 4.8 |
| Note: Data are representative values synthesized from literature on TCA and scopolamine reversal studies.[15][24] |
Issue 2: Mitigating Xerostomia (Dry Mouth)
Symptom: Reduced salivary output after Trimipramine administration.
Mitigation Strategy: Use a direct-acting muscarinic agonist like Pilocarpine.[17]
Experimental Protocol: Reversal of Drug-Induced Hyposalivation in Rats
-
Apparatus: Anesthesia setup, collection tubes (pre-weighed), micropipettes.
-
Subjects: Adult male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia: Anesthetize rats (e.g., with ketamine/xylazine).
-
Drug Administration: Administer Trimipramine (e.g., 20 mg/kg, i.p.) or vehicle.
-
Saliva Stimulation & Collection (60 mins post-Trimipramine):
-
Group 1 (Control): Administer Saline (s.c.) and collect saliva for 15 minutes.
-
Group 2 (Trimipramine): Administer Saline (s.c.) and collect saliva for 15 minutes.
-
Group 3 (Mitigation): Administer Pilocarpine (e.g., 0.5 mg/kg, s.c.) and collect all secreted saliva for 15 minutes.[25]
-
-
Measurement: Determine the weight of the collected saliva and calculate the flow rate (mg/min).
-
-
Endpoint Analysis: Compare the mean salivary flow rates between the groups.
Expected Quantitative Data:
| Treatment Group | N | Mean Salivary Flow Rate (mg/min) |
| Control (Vehicle + Saline stimulation) | 8 | 35.4 ± 4.1 |
| Trimipramine (20 mg/kg + Saline stimulation) | 8 | 8.1 ± 2.3 |
| Trimipramine (20 mg/kg + Pilocarpine stimulation) | 8 | 29.5 ± 3.8 |
| Note: Data are representative values synthesized from literature on TCA-induced xerostomia and pilocarpine treatment.[6][18][26] |
Issue 3: Mitigating Urinary Retention
Symptom: Increased post-void residual (PVR) volume, indicating incomplete bladder emptying.
Mitigation Strategy: Use a direct-acting muscarinic agonist like Bethanechol.[14]
Experimental Protocol: Reversal of Drug-Induced Urinary Retention in Rats
-
Apparatus: Metabolism cages, bladder catheter (e.g., 24-gauge), syringe.
-
Subjects: Adult female Wistar rats.
-
Procedure:
-
Drug Administration:
-
Group 1 (Control): Vehicle (Saline) i.p.
-
Group 2 (Trimipramine): this compound (e.g., 20 mg/kg, i.p.).
-
Group 3 (Mitigation): this compound (20 mg/kg, i.p.) followed 30 minutes later by Bethanechol (e.g., 5 mg/kg, s.c.).[27]
-
-
Voiding & Measurement (60 mins post-Trimipramine):
-
Gently massage the lower abdomen to encourage urination.
-
Immediately after urination ceases, anesthetize the rat.
-
Insert a catheter into the bladder and withdraw any remaining urine.
-
-
Measurement: Record the volume of the withdrawn urine (PVR).
-
-
Endpoint Analysis: Compare the mean PVR volumes between the groups.
Expected Quantitative Data:
| Treatment Group | N | Mean Post-Void Residual (PVR) Volume (mL) |
| Control (Vehicle) | 8 | 0.05 ± 0.02 |
| Trimipramine (20 mg/kg) | 8 | 0.48 ± 0.11 |
| Trimipramine + Bethanechol (5 mg/kg) | 8 | 0.12 ± 0.04 |
| Note: Data are representative values synthesized from literature on anticholinergic-induced urinary retention and the mechanism of bethanechol.[13][20] |
Q4: My mitigation strategy is not working as expected. What should I check?
If you encounter unexpected results, consider the following troubleshooting steps.
Figure 3: Troubleshooting flowchart for ineffective mitigation.
References
- 1. Acetylcholinesterase inhibitors may improve efficacy and reduce adverse effects of tricyclic antidepressants for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Failure of physostigmine in intoxications with tricyclic antidepressants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An analysis of submandibular salivary gland function with desipramine and age in female NIA Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressant drugs as antagonists of muscarinic receptors in sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo studies of effects of antidepressants on parotid salivary secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prophylactic effects of pilocarpine hydrochloride on xerostomia models induced by X-ray irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic effects of trimipramine, an antidepressant, on hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 12. njppp.com [njppp.com]
- 13. Impact of anticholinergic load on bladder function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacotherapeutics in Urine Retention in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. researchgate.net [researchgate.net]
- 16. Physostigmine reversal of scopolamine-induced hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats | PLOS One [journals.plos.org]
- 18. Pilocarpine treatment of salivary gland hypofunction and dry mouth (xerostomia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The use of bethanechol chloride with tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. droracle.ai [droracle.ai]
- 22. mmpc.org [mmpc.org]
- 23. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Revival of Scopolamine Reversal for the Assessment of Cognition-Enhancing Drugs - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Long-term Pilocarpine Treatment Improves Salivary Flow in Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Trimipramine Maleate's Interaction with Cytochrome P450 Enzymes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately assessing the interaction of trimipramine maleate with cytochrome P450 (CYP450) enzymes in experimental studies.
Frequently Asked Questions (FAQs)
Q1: Which CYP450 enzymes are primarily involved in the metabolism of trimipramine?
A1: Trimipramine is extensively metabolized in the liver. The primary metabolic pathways and the key CYP450 enzymes involved are:
-
N-demethylation to its active metabolite, desmethyltrimipramine, is predominantly carried out by CYP2C19 . CYP2C9 plays a minor role in this process.[1]
-
Hydroxylation of both trimipramine and desmethyltrimipramine to inactive metabolites, such as 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, is mainly catalyzed by CYP2D6 .[1]
-
Other enzymes like CYP1A2 and CYP3A4 may also contribute to the overall metabolism of trimipramine.[2]
Q2: Is this compound a substrate, inhibitor, or inducer of CYP450 enzymes?
A2: this compound is primarily a substrate of CYP2D6 and CYP2C19.[3] It is also known to be a competitive inhibitor of CYP2D6.[4][5] There is limited evidence to suggest that trimipramine is a significant inducer of CYP450 enzymes.
Q3: What are the major metabolites of trimipramine?
A3: The major metabolites of trimipramine identified in humans include:
-
Desmethyltrimipramine (nor-T)
-
2-hydroxytrimipramine (mono-hydroxy-T)
-
2-hydroxydesmethyltrimipramine (mono-hydroxy-NT)
-
Dihydroxy-trimipramine (dihydroxy-T)
-
Hydroxy-methoxy-trimipramine (hydroxy-methoxy-T)
-
Bis-nor-trimipramine (BNT) and its hydroxylated and hydroxy-methoxylated forms.[6]
Q4: How do genetic polymorphisms in CYP2D6 and CYP2C19 affect trimipramine metabolism?
A4: Genetic variations in the CYP2D6 and CYP2C19 genes can significantly alter the pharmacokinetics of trimipramine.
-
CYP2D6: Individuals who are "poor metabolizers" (PMs) for CYP2D6 have a reduced capacity to hydroxylate trimipramine, leading to higher plasma concentrations of the parent drug and a higher risk of adverse effects.[7][8] Conversely, "ultrarapid metabolizers" (UMs) may have lower plasma concentrations, potentially leading to therapeutic failure.[7]
-
CYP2C19: Variations in CYP2C19 activity can affect the rate of demethylation of trimipramine to desmethyltrimipramine, altering the balance between the parent drug and its active metabolite.[3]
Quantitative Data on Trimipramine's Interaction with CYP450 Enzymes
| CYP Isoform | Nature of Interaction with Trimipramine | Reported Ki / IC50 Value | Notes |
| CYP2D6 | Substrate, Competitive Inhibitor | Not consistently reported for direct inhibition. | Inhibition of CYP2D6 by trimipramine has been demonstrated by its effect on the metabolism of other CYP2D6 substrates like venlafaxine.[4][5] |
| CYP2C19 | Primary Substrate (Demethylation) | Not applicable (Substrate) | Genetic polymorphisms significantly impact metabolism.[3][9] |
| CYP3A4 | Minor Substrate | Not applicable (Substrate) | Contributes to the overall metabolism.[2] |
| CYP1A2 | Minor Substrate | Not applicable (Substrate) | May play a role in trimipramine metabolism.[2] |
| CYP2C9 | Minor Substrate (Demethylation) | Not applicable (Substrate) | Plays a minor role compared to CYP2C19.[1] |
Experimental Protocols
Detailed Methodology for In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound for a specific CYP450 isoform using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Specific CYP450 isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serially dilute the stock to obtain a range of working concentrations.
-
Prepare the specific CYP450 substrate stock solution and working solutions in buffer. The final substrate concentration in the incubation should be at or near its Km value for the enzyme.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in potassium phosphate buffer to the desired protein concentration (e.g., 0.2-0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes
-
This compound working solution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the specific CYP450 substrate.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each trimipramine concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the trimipramine concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Pipetting errors- Inconsistent mixing- Temperature fluctuations in the incubator | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all components.- Verify the temperature uniformity of the incubator. |
| No or very low metabolite formation in control wells | - Inactive enzyme (improper storage of HLMs)- Inactive NADPH regenerating system- Substrate degradation | - Use a new lot of HLMs and ensure proper storage at -80°C.- Prepare fresh NADPH regenerating system.- Check the stability of the substrate under assay conditions. |
| IC50 value is significantly different from expected or published values | - Incorrect substrate concentration (not at Km)- Different experimental conditions (e.g., protein concentration, incubation time)- Matrix effects in LC-MS/MS analysis | - Determine the Km of the substrate under your specific assay conditions.- Standardize and report all experimental parameters.- Optimize the LC-MS/MS method to minimize matrix effects; use a stable isotope-labeled internal standard if possible. |
| Incomplete inhibition at the highest concentration of trimipramine | - Low potency of inhibition- Solubility issues of trimipramine at high concentrations | - Extend the concentration range of trimipramine if solubility permits.- Use a solvent with better solubilizing capacity for trimipramine, ensuring the final solvent concentration in the incubation is low (<1%). |
| Time-dependent inhibition is suspected | - Formation of a reactive metabolite that irreversibly binds to the enzyme | - Perform a pre-incubation experiment where trimipramine is incubated with HLMs and NADPH for a period before adding the substrate. A decrease in IC50 with pre-incubation suggests time-dependent inhibition. |
Visualizations
Trimipramine Metabolic Pathway
Caption: Metabolic pathway of trimipramine.
Experimental Workflow for CYP450 Inhibition Assay
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. gene2rx.com [gene2rx.com]
- 4. Cytochrome P450-mediated inhibition of venlafaxine metabolism by trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimipramine pharmacokinetics after intravenous and oral administration in carriers of CYP2D6 genotypes predicting poor, extensive and ultrahigh activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Effects of polymorphisms in CYP2D6, CYP2C9, and CYP2C19 on trimipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trimipramine Maleate Oral Gavage Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Trimipramine Maleate oral gavage experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that can contribute to experimental variability?
A1: this compound is a tricyclic antidepressant with properties that can influence the consistency of oral gavage studies. A primary factor is its solubility; it is only slightly soluble in water and ethanol, but freely soluble in chloroform. This characteristic can lead to non-uniform drug suspensions and inconsistent dosing if not prepared correctly. Additionally, its metabolism is primarily mediated by CYP2C19 and CYP2D6 enzymes, and genetic polymorphisms in these enzymes can lead to significant pharmacokinetic variability.
Q2: What is the primary mechanism of action for this compound's antidepressant effects?
A2: Unlike typical tricyclic antidepressants that primarily act as serotonin and norepinephrine reuptake inhibitors, this compound is a weak monoamine reuptake inhibitor.[1] Its antidepressant and anxiolytic effects are largely attributed to its potent antagonism of various neurotransmitter receptors, including serotonin 5-HT2A receptors and alpha-1 adrenergic receptors.[1][2]
Q3: Are there alternatives to oral gavage for administering this compound in animal studies?
A3: While oral gavage is a common method for precise dosing, alternatives for some compounds include administration in palatable food or voluntary consumption of a drug-laced jelly. However, for a compound with taste characteristics that may affect consumption, and to ensure accurate dosing, oral gavage remains a standard and often necessary procedure.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations
| Possible Cause | Troubleshooting Step |
| Inconsistent drug suspension | Due to its poor water solubility, it is crucial to prepare a uniform and stable suspension. Action: Develop a standardized protocol for suspension preparation, including consistent particle size reduction (micronization), selection of an appropriate vehicle, and continuous mixing during dosing. Consider using a suspending agent like methylcellulose. |
| Improper gavage technique | Incorrect gavage technique can lead to inaccurate dosing, esophageal or stomach injury, and stress-induced physiological changes affecting absorption. Action: Ensure all personnel are thoroughly trained and proficient in oral gavage. Verify the correct placement of the gavage needle and administer the suspension slowly and consistently. |
| Variations in animal physiology | Factors such as the fed/fasted state of the animals, stress levels, and individual differences in metabolism can significantly impact drug absorption and clearance. Action: Standardize the experimental conditions as much as possible. This includes consistent fasting periods before dosing, acclimatizing animals to handling and the gavage procedure to reduce stress, and using animals of a similar age and weight. |
| Formulation-related issues | The choice of vehicle can significantly impact the dissolution and absorption of a poorly soluble drug. Action: Conduct pilot studies to evaluate different vehicle formulations (e.g., aqueous suspensions with suspending agents, oil-based solutions) to identify one that provides the most consistent absorption profile for this compound. |
Issue 2: Inconsistent Behavioral or Physiological Readouts
| Possible Cause | Troubleshooting Step |
| Variable drug exposure | Inconsistent plasma concentrations will lead to variable pharmacodynamic effects. Action: Address the causes of high variability in plasma concentrations as outlined in Issue 1. |
| Stress from the gavage procedure | The stress of handling and gavage can confound behavioral and physiological measurements, masking the true effect of the drug. Action: Implement a thorough acclimatization protocol where animals are handled and subjected to mock gavage procedures for several days before the actual experiment. This helps to reduce the stress response. |
| Timing of measurements | The timing of behavioral or physiological assessments relative to the time of drug administration is critical. Action: Based on available pharmacokinetic data (or pilot studies), determine the time to maximum plasma concentration (Tmax) and conduct assessments at consistent time points post-dosing across all animals. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 410.5 g/mol | [3] |
| Melting Point | 140-144 °C | [4] |
| Solubility | Slightly soluble in water and ethanol; freely soluble in chloroform. | [3][4] |
Table 2: Human Pharmacokinetic Parameters of Trimipramine after Oral Administration
| Parameter | Mean Value (± SE) | Range | Reference |
| Absolute Bioavailability | 41.4% (± 4.4%) | 17.8% to 62.7% | [5] |
| Tmax (Time to Peak Plasma Concentration) | 3.1 hours (± 0.6 hours) | - | [5] |
| Elimination Half-life (t1/2) | 23 hours (± 1.9 hours) | - | [5] |
| Plasma Protein Binding | 94.9% | 93.8% to 96.4% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (1 mg/mL)
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle (or other micronization equipment)
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
-
Sterile water
Procedure:
-
Micronization: If the particle size of the this compound powder is not uniform, gently grind the required amount of powder in a mortar and pestle to achieve a fine, consistent particle size. This step is critical for creating a homogenous suspension.
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding the required amount of methylcellulose powder to sterile water while stirring continuously with a magnetic stir bar until fully dissolved.
-
Suspension Formulation:
-
Weigh the precise amount of micronized this compound powder needed for the desired final concentration (e.g., 10 mg for 10 mL of a 1 mg/mL suspension).
-
In a small beaker, add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously to bring the suspension to the final volume.
-
-
Homogenization: Continue to stir the suspension on a magnetic stir plate for at least 30 minutes to ensure homogeneity.
-
Storage and Use: Store the suspension at 2-8°C and protect from light. Before each use, vortex or stir the suspension thoroughly to ensure a uniform distribution of the drug particles. It is recommended to use a magnetic stir plate to keep the suspension continuously stirred during the dosing procedure to prevent settling of the particles.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to calculate the precise volume of the suspension to be administered.
-
Ensure animals have been appropriately fasted if required by the experimental design.
-
-
Dose Calculation: Calculate the required volume based on the animal's body weight and the desired dose (e.g., for a 10 mg/kg dose in a 25 g mouse using a 1 mg/mL suspension, the volume would be 0.25 mL).
-
Loading the Syringe:
-
Thoroughly mix the this compound suspension.
-
Draw up the calculated volume into the syringe. Ensure there are no air bubbles.
-
-
Animal Restraint:
-
Firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. The animal should swallow as the needle enters the esophagus.
-
-
Administration:
-
Once the needle is correctly positioned (the tip should be in the stomach), administer the suspension slowly and steadily.
-
-
Needle Removal: After administration, gently and slowly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
Visualizations
Caption: Experimental workflow for this compound oral gavage studies.
Caption: Troubleshooting logic for high variability in oral gavage experiments.
Caption: Antagonistic action of this compound on key signaling pathways.
References
- 1. Trimipramine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Trimipramine kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desmethyltrimipramine Metabolite Detection
This technical support center provides guidance for researchers, scientists, and drug development professionals on method refinement for the detection of desmethyltrimipramine, a primary metabolite of the tricyclic antidepressant trimipramine.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for detecting desmethyltrimipramine?
A1: The most prevalent and robust method for the quantification of desmethyltrimipramine in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from complex sample matrices.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, often requiring derivatization to improve the volatility and thermal stability of the analyte.[6][7][8]
Q2: What are the typical mass transitions (MRM) for desmethyltrimipramine in an LC-MS/MS analysis?
A2: For positive electrospray ionization (+ESI), a common precursor ion ([M+H]⁺) for desmethyltrimipramine is m/z 281.2.[1] The product ions are typically generated through collision-induced dissociation. A widely used transition for quantification is m/z 281.2 → 86.[9] It is always recommended to monitor at least two transitions to ensure specificity and confirm the identity of the analyte.[2][10]
Q3: Which sample preparation technique is recommended for plasma or blood samples?
A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for extracting desmethyltrimipramine and other tricyclic antidepressants from biological fluids.[3][11][12]
-
Solid-Phase Extraction (SPE): This is a widely used technique that can provide cleaner extracts and reduce matrix effects.[3][11] Mixed-mode SPE cartridges are often employed for comprehensive extraction of antidepressants.[2]
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. A common solvent mixture for extracting tricyclic antidepressants is heptane:isoamyl alcohol.[13]
The choice between SPE and LLE often depends on the specific matrix, desired cleanliness of the extract, and available laboratory resources.
Q4: What are "matrix effects" and how can they impact my results?
A4: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting components from the sample matrix.[14][15] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[5] Biological matrices like plasma and urine contain numerous endogenous substances (e.g., phospholipids, salts) that can cause these effects.[15] It is a significant challenge in LC-MS bioanalysis that requires careful management during method development.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of desmethyltrimipramine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Inefficient Extraction: The analyte is not being recovered from the sample matrix. | • Optimize the SPE or LLE protocol. Check the pH of buffers and the composition of washing/elution solvents.[11] • For SPE, ensure the sorbent is appropriate for the analyte's chemical properties.[3] |
| 2. Sample Degradation: The metabolite is unstable under the storage or processing conditions. | • Process samples quickly and store them at appropriate low temperatures (e.g., -80°C). • Minimize freeze-thaw cycles. | |
| 3. Incorrect MS/MS Parameters: The mass spectrometer is not optimized for the specific mass transitions of desmethyltrimipramine. | • Perform a tuning and optimization of the analyte to confirm the precursor and product ions and optimize collision energy and other source parameters.[16] • Ensure the correct m/z values are being monitored (e.g., precursor m/z 281.2).[1] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Chromatographic Issues: The analytical column or mobile phase is not suitable. | • Use a column appropriate for basic compounds, such as a C18 with end-capping. • Optimize the mobile phase. Using a basic mobile phase can sometimes improve the peak shape and sensitivity for basic analytes.[17] • Ensure the sample solvent is compatible with the initial mobile phase to avoid injection-related peak distortion. |
| 2. Column Overload: The concentration of the injected analyte is too high. | • Dilute the sample and re-inject. | |
| High Signal Variability / Poor Reproducibility | 1. Significant Matrix Effects: Inconsistent ion suppression or enhancement between samples. | • Improve the sample cleanup procedure to remove more interfering matrix components.[12] • Use a stable isotope-labeled internal standard (SIL-IS) for desmethyltrimipramine. This is the most effective way to compensate for matrix effects.[15] • Modify the chromatographic method to separate the analyte from the interfering components. |
| 2. Inconsistent Sample Preparation: Variation in extraction efficiency between samples. | • Ensure precise and consistent execution of the sample preparation protocol for all samples, calibrators, and quality controls. • Use automated liquid handlers for higher precision if available. | |
| Signal Present in Blank Samples | 1. Carryover: Analyte from a high-concentration sample is carried over to the next injection. | • Optimize the autosampler wash procedure. Use a strong organic solvent in the wash solution. • Inject a blank solvent sample after a high-concentration sample to check for carryover. |
| 2. Contamination: Contamination of reagents, solvents, or labware. | • Use fresh, high-purity solvents and reagents (e.g., LC-MS grade).[11] • Use clean glassware and disposable plasticware. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of desmethyltrimipramine and its parent compound, trimipramine, compiled from various analytical methods.
| Analyte | Method | Matrix | LLOQ (ng/mL) | Recovery (%) | Linearity Range (ng/mL) | Reference |
| Desmethyltrimipramine | GC-NPD | Plasma | 4 | Not Specified | Not Specified | [6] |
| Desmethyltrimipramine | LC-MS/MS | Oral Fluid | 5 | 51.4 - 84.1 | Not Specified | [2] |
| Trimipramine | GC-NPD | Plasma | 3 | Not Specified | Not Specified | [6] |
| Trimipramine | LC-MS/MS | Hair | 0.0002 (ng/mg) | 33.1 - 76.1 | 0.0002 - 0.05 (ng/mg) | [9] |
Note: LLOQ (Lower Limit of Quantitation) and recovery values can vary significantly based on the specific protocol, instrumentation, and matrix used.
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |
| Desmethyltrimipramine | 281.2 | 86.1 / 44.1 | +ESI | [1] |
| Trimipramine | 295 | 100 | +ESI | [9] |
| 2-OH-desmethyltrimipramine | 297 | 86 | +ESI | [9] |
Visualized Protocols and Workflows
General Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical steps involved in the quantification of desmethyltrimipramine from biological samples.
Caption: Workflow for desmethyltrimipramine quantification.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving common analytical issues.
Caption: Troubleshooting flowchart for analytical issues.
Detailed Experimental Protocol: LC-MS/MS Method
This section provides a representative protocol for the extraction and analysis of desmethyltrimipramine from human plasma. This should serve as a starting point, and optimization is required for specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
Desmethyltrimipramine and stable isotope-labeled internal standard (e.g., desmethyltrimipramine-d3).
-
LC-MS grade methanol, acetonitrile, and water.[11]
-
Formic acid and ammonium hydroxide.
-
Human plasma (blank).
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
2. Preparation of Standards and Controls
-
Prepare stock solutions of desmethyltrimipramine and the internal standard (IS) in methanol at 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking the working standards into blank human plasma.[1]
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 0.5 mL of plasma sample, calibrator, or QC, add 25 µL of the IS working solution. Vortex briefly. Add 0.5 mL of a buffer (e.g., 0.1 M acetic acid) and vortex.[11]
-
SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of an acidic organic solvent (e.g., 5% acetic acid in acetonitrile) to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of an elution solvent (e.g., 5% ammonium hydroxide in methanol).[11]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[3][11]
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[11] Vortex and transfer to an autosampler vial.
4. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start at low %B (e.g., 5-10%), ramp up to high %B (e.g., 95%) to elute the analyte, hold for a brief period, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[16]
-
MRM Transitions:
-
Desmethyltrimipramine: 281.2 → 86.1 (Quantifier), 281.2 → 44.1 (Qualifier).[1]
-
IS (e.g., d3): Adjust m/z accordingly (e.g., 284.2 → appropriate product ion).
-
5. Data Analysis
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the peak area ratio (analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with 1/x² weighting is often used.
-
Determine the concentration of desmethyltrimipramine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of trimipramine and desmethyl- and hydroxytrimipramine in plasma and red blood cells by capillary gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Developed Analytical Methods for the Determination of Desipramine [medmedchem.com]
- 8. medmedchem.com [medmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. wsp.wa.gov [wsp.wa.gov]
- 12. organomation.com [organomation.com]
- 13. brieflands.com [brieflands.com]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of basic antidepressants and their N-desmethyl metabolites in raw sewage and wastewater using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Enigma: Validating the Atypical Antidepressant Mechanism of Trimipramine Maleate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of Trimipramine Maleate, an atypical tricyclic antidepressant, against other relevant antidepressant agents. By examining its unique pharmacological profile, supported by experimental data, we aim to elucidate its distinct mechanism of action, setting it apart from conventional antidepressant therapies.
Abstract
This compound, while structurally a tricyclic antidepressant (TCA), exhibits a pharmacological profile that deviates significantly from its class. Unlike typical TCAs, which primarily function as potent inhibitors of serotonin and norepinephrine reuptake, trimipramine's antidepressant efficacy is attributed to a multi-faceted receptor antagonism profile. This guide delves into the experimental validation of this atypical mechanism, presenting a comparative overview of its receptor binding affinities and downstream signaling effects against other selected antidepressants.
Comparative Pharmacological Profile
Trimipramine's atypical nature is most evident in its receptor binding affinities. It is a weak inhibitor of serotonin (SERT) and norepinephrine (NET) transporters but demonstrates high affinity for several other receptors, a characteristic that aligns it more closely with some atypical antipsychotics like clozapine than with traditional TCAs.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Target | This compound | Amitriptyline (Typical TCA) | Mirtazapine (Atypical) | Bupropion (Atypical) |
| SERT | 149[1] | 4.3 | 810 | >10,000 |
| NET | 2500[1] | 10 | 18 | 526 |
| DAT | 3800[1] | 3,200 | >10,000 | 409 |
| H1 Receptor | 0.27 [1] | 0.9 | 0.14 | 6,700 |
| 5-HT2A Receptor | 24 [1] | 2.4 | 1.6 | >10,000 |
| α1-Adrenergic Receptor | 24 [1] | 5.6 | 48 | >10,000 |
| D2 Receptor | 180[1] | 230 | 2,800 | >10,000 |
| Muscarinic (M1) Receptor | 58[1] | 1.8 | 810 | >10,000 |
Data compiled from various in vitro studies. Lower Ki values indicate higher binding affinity.
The data clearly illustrates that while amitriptyline, a conventional TCA, potently blocks SERT and NET, trimipramine's affinity for these transporters is substantially lower. Conversely, its potent antagonism at H1, 5-HT2A, and α1-adrenergic receptors is a cornerstone of its pharmacological identity. Mirtazapine shares a potent H1 and 5-HT2A antagonism but differs in its noradrenergic activity. Bupropion presents yet another distinct profile, primarily acting as a norepinephrine-dopamine reuptake inhibitor.
The Atypical Mechanism of Action: A Multi-Receptor Model
The antidepressant and anxiolytic effects of this compound are not primarily driven by monoamine reuptake inhibition, challenging the classical monoamine hypothesis of depression[2]. Instead, its therapeutic action is proposed to arise from a synergistic antagonism of multiple receptors.
Signaling Pathways Implicated in Trimipramine's Action
Caption: Trimipramine's multi-target receptor antagonism profile.
The potent H1 receptor blockade contributes to its significant sedative effects, which can be beneficial for depressed patients with insomnia[3][4]. Antagonism of the 5-HT2A receptor is linked to anxiolytic and antidepressant effects, and may also contribute to the preservation of normal sleep architecture, a feature that distinguishes trimipramine from many other antidepressants that suppress REM sleep[2][5]. Blockade of α1-adrenergic receptors can lead to orthostatic hypotension but may also play a role in its therapeutic profile. The moderate D2 receptor antagonism is noteworthy and draws parallels to atypical antipsychotics, potentially contributing to its efficacy in psychotic depression[2][5].
Experimental Validation
The atypical profile of trimipramine has been validated through a series of preclinical and clinical experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of trimipramine and comparator drugs to various neurotransmitter receptors and transporters.
Methodology:
-
Preparation of Membranes: Membranes are prepared from specific brain regions of rodents or from cell lines expressing the human recombinant receptor or transporter of interest.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]pyrilamine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Neurotransmitter Uptake Assays
Objective: To functionally assess the inhibition of serotonin and norepinephrine reuptake by trimipramine.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cortex, hippocampus).
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: Uptake is initiated by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).
-
Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Analysis: The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC50) is determined.
In Vivo Electrophysiology
Studies have shown that acute systemic administration of trimipramine activates locus coeruleus neurons, an effect opposite to that of typical antidepressants[6]. Furthermore, long-term treatment with trimipramine leads to a supersensitivity of cingulate cortical neurons to noradrenaline[6]. This suggests that while trimipramine is a weak NET inhibitor, it modulates noradrenergic neurotransmission through a distinct, indirect mechanism, possibly involving its actions on other receptors.
Comparison with Other Atypical Antidepressants
Trimipramine's mechanism shows both overlap and clear distinctions when compared to other atypical antidepressants.
-
Mirtazapine: Similar to trimipramine, mirtazapine is a potent H1 and 5-HT2A antagonist. However, mirtazapine's primary mechanism is often attributed to its antagonism of presynaptic α2-adrenergic autoreceptors, which enhances both noradrenergic and serotonergic neurotransmission.
-
Bupropion: Bupropion is unique in its primary action as a norepinephrine-dopamine reuptake inhibitor, with negligible effects on the serotonin system or the receptors potently targeted by trimipramine.
-
Trazodone: Trazodone is also a 5-HT2A antagonist and a weak serotonin reuptake inhibitor, sharing some mechanistic similarities with trimipramine.
Caption: Venn diagram illustrating the mechanistic overlap of atypical antidepressants.
Conclusion
The evidence strongly supports the classification of this compound as an atypical antidepressant. Its therapeutic efficacy is not dependent on the potent monoamine reuptake inhibition characteristic of classical TCAs. Instead, a complex pharmacology involving the potent antagonism of H1, 5-HT2A, and α1-adrenergic receptors, coupled with moderate D2 and muscarinic receptor blockade, defines its unique mechanism. This multi-modal action provides a distinct therapeutic option, particularly for depressed patients with prominent anxiety and insomnia. Further research into the downstream signaling cascades activated by this unique receptor interaction profile will continue to illuminate the novel biology of trimipramine and may pave the way for the development of new antidepressant therapies with similarly diverse mechanisms of action.
References
- 1. apexbt.com [apexbt.com]
- 2. Trimipramine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Trimipramine, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimipramine Maleate and SSRIs in Chronic Stress Animal Models
A Guide for Researchers and Drug Development Professionals
Chronic stress is a significant risk factor for the development of depressive disorders. Animal models that mimic the behavioral and physiological effects of chronic stress are invaluable tools for the preclinical evaluation of antidepressants. This guide provides a comparative overview of the tricyclic antidepressant (TCA) trimipramine maleate and Selective Serotonin Reuptake Inhibitors (SSRIs) in the context of chronic stress animal models. While direct head-to-head comparative studies are limited, this document synthesizes available data from various studies to offer insights into their respective profiles.
Mechanism of Action: A Tale of Two Antidepressants
Trimipramine and SSRIs exert their antidepressant effects through distinct molecular mechanisms.
This compound: A Multifaceted Approach
Trimipramine, a member of the tricyclic antidepressant class, possesses a broad pharmacological profile.[1][2][3] Unlike typical TCAs, it is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[1][2] Its therapeutic efficacy is thought to be mediated primarily through the antagonism of several neurotransmitter receptors, including:
-
Histamine H1 receptors: This action contributes to its prominent sedative effects.[1]
-
Alpha-1 adrenergic receptors: Blockade of these receptors can lead to orthostatic hypotension.[1]
-
Muscarinic acetylcholine receptors: This anticholinergic activity is responsible for side effects such as dry mouth and constipation.[1]
-
Dopamine D2 receptors: Trimipramine exhibits some D2 receptor antagonism.[4]
This multi-receptor activity suggests a complex mechanism of action that extends beyond simple monoamine reuptake inhibition.
Selective Serotonin Reuptake Inhibitors (SSRIs): A Targeted Strategy
SSRIs, such as fluoxetine, sertraline, and escitalopram, represent a more targeted approach to antidepressant therapy. Their primary mechanism of action is the selective blockade of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[5] This enhancement of serotonergic neurotransmission is believed to be the cornerstone of their therapeutic effects in stress-related disorders.[5][6]
Diagram of Signaling Pathways
Mechanisms of Action: Trimipramine vs. SSRIs.
Performance in Chronic Stress Animal Models: A Comparative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of trimipramine (and the similar TCA, imipramine) and SSRIs in animal models of chronic stress. It is crucial to note that direct comparisons should be made with caution due to variations in experimental protocols, including the type and duration of stress, animal species and strain, drug dosage, and administration route.
Table 1: Effects on Depressive-like Behavior (Forced Swim Test & Tail Suspension Test)
| Drug | Animal Model & Species | Dose & Duration | Immobility Time | Citation(s) |
| Imipramine | Chronic Restraint Stress (Rat) | 20 mg/kg/day, 14 days | ↓ | [7] |
| Imipramine | Physical & Emotional Stress (Rat) | 2.5 & 5.0 mg/kg, 14 days | ↓ | [8][9] |
| Imipramine | Corticosterone-induced (Mouse) | 40 mg/kg/day, 3 weeks | ↓ | [10] |
| Fluoxetine | Chronic Restraint Stress (Rat) | 10 mg/kg/day, 14 days | ↓ | [7] |
| Fluoxetine | Chronic Restraint Stress (Mouse) | 5 & 10 mg/kg, 28 days | ↓ | [11] |
| Fluoxetine | Corticosterone-induced (Mouse) | 18 mg/kg/day, 3 weeks | ↓ | [10] |
| Sertraline | Chronic Mild Stress (Rat) | 10 mg/kg/day, 15 days | ↓ swimming, climbing, and immobility times | [4] |
| Escitalopram | Maternal Separation (Rat) | ~25 mg/kg/day, 4 weeks | No change | [12] |
Note: ↓ indicates a statistically significant decrease in immobility time compared to the stressed control group.
Table 2: Effects on Anhedonia-like Behavior (Sucrose Preference Test)
| Drug | Animal Model & Species | Dose & Duration | Sucrose Preference | Citation(s) |
| Clomipramine | Ultrasound Stress (Rat) | Not specified | ↑ | [13] |
| Fluoxetine | Unpredictable Chronic Mild Stress (Rat) | 30 mg/kg, 3 weeks | ↑ | [14] |
| Fluoxetine | Chronic Unpredictable Mild Stress (Rat) | Not specified | ↑ | [15] |
| Escitalopram | Chronic Mild Stress (Rat) | 10 mg/kg/day, 4 weeks | No significant change | [16] |
Note: ↑ indicates a statistically significant increase in sucrose preference compared to the stressed control group.
Table 3: Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
| Drug | Animal Model & Species | Effect on Corticosterone/HPA Axis | Citation(s) |
| Imipramine | Chronic Restraint Stress (Rat) | ↓ Corticosterone | [7] |
| Imipramine | Forced Swim Test (Rat) | Suppressed ACTH response | [17] |
| Fluoxetine | Chronic Restraint Stress (Rat) | ↓ Corticosterone | [7] |
| Escitalopram | Chronic Restraint Stress (Rat) | Effective in reducing CRH expression and HPA axis reactivity | [18] |
Note: ↓ indicates a statistically significant decrease in corticosterone levels or HPA axis activity.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the presented data.
Chronic Unpredictable Mild Stress (CUMS) / Chronic Unpredictable Stress (CUS)
This widely used model aims to induce a state of helplessness and anhedonia by exposing animals to a series of mild, unpredictable stressors over several weeks.[19][20]
-
Objective: To model the core symptoms of depression, particularly anhedonia.
-
Typical Stressors: Cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, social isolation, and restraint.
-
Duration: Typically 3 to 8 weeks.
-
Key Behavioral Endpoints: Sucrose preference test (anhedonia), forced swim test (behavioral despair), open field test (locomotor activity and anxiety).
Chronic Restraint Stress (CRS)
This model involves subjecting animals to repeated periods of immobilization.
-
Objective: To induce a state of chronic stress and assess its impact on behavior and physiology.
-
Procedure: Animals are placed in a restrainer that limits their movement for a specific duration (e.g., 2-6 hours) daily.
-
Duration: Typically 10 to 28 days.
-
Key Behavioral Endpoints: Forced swim test, tail suspension test, passive avoidance test (memory).
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The protective effects of escitalopram on chronic restraint stress-induced memory deficits in adult rats - Physiology and Pharmacology [ppj.phypha.ir]
- 3. Imipramine exerts antidepressant-like effects in chronic stress models of depression by promoting CRTC1 expression in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic unpredictable mild stress-induced behavioral changes are coupled with dopaminergic hyperfunction and serotonergic hypofunction in mouse models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of fluoxetine and imipramine on the improvement of depressive-like behaviors and HPA axis (hypothalamic-pituitary-adrenal cortex) activity – an animal model | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 8. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ur.edu.pl [ur.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Brain Metabolic Profile after Intranasal vs. Intraperitoneal Clomipramine Treatment in Rats with Ultrasound Model of Depression [mdpi.com]
- 14. ijhsr.org [ijhsr.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Escitalopram on a Rat Model of Persistent Stress-Altered Hedonic Activities: Towards a New Understanding of Stress and Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential effects of imipramine and CORT118335 (Glucocorticoid receptor modulator/mineralocorticoid receptor antagonist) on brain-endocrine stress responses and depression-like behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Pharmacological Treatment of Anxiety Disorders: The Role of the HPA Axis [frontiersin.org]
- 19. Update in the methodology of the chronic stress paradigm: internal control matters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and UPLC Methods for the Quantification of Trimipramine Maleate
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) analytical methods for the quantitative determination of Trimipramine Maleate. The information presented is compiled from published research to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs. While a direct cross-validation study was not found in the public domain, this guide synthesizes data from individual validated methods for a comprehensive comparison.
Methodology and Experimental Protocols
The performance of any chromatographic method is fundamentally linked to its experimental parameters. Below are the detailed protocols for both a validated UPLC method and a representative HPLC method for this compound analysis.
UPLC Experimental Protocol
A rapid and sensitive reverse-phase UPLC method has been developed for the quantitative determination of this compound and its potential impurities.[1]
-
Instrumentation: Waters Acquity UPLC system
-
Column: Waters Acquity BEH RP18 (100 x 2.1mm, 1.7µm)[1]
-
Mobile Phase A: 100 mM dipotassium hydrogen phosphate and 10 mM potassium dihydrogen phosphate, pH adjusted to 8.0[1]
-
Mobile Phase B: Acetonitrile and Methanol (80:20 v/v)[1]
-
Gradient Program: A gradient elution program was utilized.
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 220 nm[1]
-
Run Time: 10.5 minutes[1]
HPLC Experimental Protocol
Several HPLC methods have been developed for the estimation of this compound in pharmaceutical dosage forms. A representative RP-HPLC method is detailed below.[2]
-
Instrumentation: HPLC system with UV/PDA detector (e.g., Waters 2469)[2]
-
Column: Inertsil ODS-3V (150 mm X 4.6 mm), 3 µm or a similar C18 column.[2]
-
Mobile Phase: The selection is based on the solubility of the drug in different solvents.[2] A common approach involves a mixture of a buffer and an organic solvent.
-
Flow Rate: Typically around 1.0 mL/min for standard HPLC columns.
-
Detection Wavelength: UV detection is commonly used.
-
Injection Volume: Dependent on the concentration and sensitivity requirements.
Workflow for Analytical Method Comparison and Validation
The following diagram illustrates a typical workflow for comparing and validating two different analytical methods like HPLC and UPLC.
Performance Data Comparison
The following tables summarize the quantitative performance data from the validated UPLC and representative HPLC methods for this compound. This allows for a direct comparison of their key analytical performance parameters.
Table 1: Chromatographic Conditions and Performance
| Parameter | UPLC Method | HPLC Method |
| Column | Waters Acquity BEH RP18 (100 x 2.1mm, 1.7µm)[1] | Inertsil ODS-3V (150 mm X 4.6 mm), 3 µm[2] |
| Run Time | 10.5 minutes[1] | Typically longer than UPLC |
| Detection | UV at 220 nm[1] | UV/PDA[2] |
Table 2: Method Validation Parameters
| Parameter | UPLC Method | HPLC Method |
| Linearity (Correlation Coefficient) | > 0.99[1] | Information not available in the provided search results. |
| Accuracy (% Recovery) | 93.8% to 106.2% for impurities[1] | Information not available in the provided search results. |
| Precision (% RSD) | Information not available in the provided search results. | Information not available in the provided search results. |
| Limit of Detection (LOD) | 0.003% of analyte concentration[1] | Information not available in the provided search results. |
| Limit of Quantification (LOQ) | 0.009% of analyte concentration[1] | Information not available in the provided search results. |
| Robustness | Unaffected by small variations in chromatographic conditions[1] | The method is expected to be robust as per ICH guidelines[2] |
Discussion
The compiled data indicates that the UPLC method offers a significant advantage in terms of speed, with a run time of just 10.5 minutes.[1] This is a characteristic benefit of UPLC technology, which utilizes smaller particle size columns and higher pressures to achieve faster separations without compromising resolution.[3] The UPLC method also demonstrates high sensitivity, with LOD and LOQ values at 0.003% and 0.009% of the analyte concentration, respectively, making it suitable for the determination of impurities.[1]
While specific quantitative performance data for the HPLC method was limited in the search results, HPLC remains a widely used and robust technique for the analysis of pharmaceutical compounds like this compound.[2][4] The principles of transferring an HPLC method to a UPLC system are well-established and generally involve scaling the flow rate, injection volume, and gradient times to maintain the separation's resolving power.[5][6]
Conclusion
For the analysis of this compound, the validated UPLC method presents a clear advantage in terms of speed and sensitivity, making it highly suitable for high-throughput environments and for the analysis of impurities. The HPLC method, while likely having a longer run time, remains a reliable and economical option for routine analysis. The choice between HPLC and UPLC will ultimately depend on the specific requirements of the laboratory, including the need for high throughput, sensitivity, and available instrumentation.
References
A Comparative Analysis of Trimipramine Maleate and Other Tricyclic Antidepressants on Sleep Continuity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of trimipramine maleate versus other tricyclic antidepressants (TCAs) on sleep continuity, supported by experimental data from polysomnographic (PSG) studies. Trimipramine, an atypical TCA, exhibits a unique pharmacological profile that distinguishes its effects on sleep architecture from those of other TCAs.
Executive Summary
Clinical evidence indicates that this compound effectively improves sleep continuity in individuals with insomnia, including those with comorbid depression.[1][2] Unlike most TCAs, which are known to suppress Rapid Eye Movement (REM) sleep, trimipramine has been shown to preserve or even enhance REM sleep, suggesting a distinct mechanism of action.[1][3][4] This guide synthesizes quantitative data from key clinical trials to facilitate a direct comparison of trimipramine with other TCAs, providing valuable insights for research and development in sleep therapeutics.
Quantitative Data Comparison
The following tables summarize the polysomnographic (PSG) data from comparative studies of trimipramine and other TCAs.
Table 1: Polysomnographic Parameters of Trimipramine vs. Imipramine in Depressed Patients with Insomnia
| Parameter | Trimipramine | Imipramine |
| Total Sleep Time (min) | Increased | No significant change |
| Sleep Efficiency (%) | Increased | No significant change |
| Sleep Onset Latency (min) | Decreased | No significant change |
| Wake Time After Sleep Onset (min) | Decreased | No significant change or increased |
| REM Sleep (%) | No suppression, potential increase | Suppressed |
| Slow Wave Sleep (%) | Increased | No significant change |
Data synthesized from a 4-week double-blind trial.[3]
Table 2: Polysomnographic Parameters of Trimipramine in Primary Insomnia
| Parameter | Trimipramine (100 mg) | Placebo |
| Sleep Efficiency (%) | Significantly enhanced | No significant change |
| Total Sleep Time (min) | Not significantly changed | No significant change |
| REM Sleep (%) | Not suppressed | No significant change |
Data from a 4-week double-blind, placebo-controlled study.[2][5]
Experimental Protocols
Study 1: Trimipramine vs. Imipramine in Depressed Insomniac Patients
-
Objective: To compare the effects of trimipramine and imipramine on polysomnographic parameters in depressed patients with insomnia and anxiety.[4]
-
Design: A 4-week, double-blind, randomized controlled trial.[1][4]
-
Participants: Patients diagnosed with major depressive disorder and concurrent insomnia and anxiety.[1][4]
-
Intervention: Patients received either trimipramine or imipramine for 4 weeks.[4]
-
Data Collection: Polysomnography (PSG) was performed at baseline and at specified intervals throughout the 4-week treatment period to record sleep parameters.[4]
Study 2: Trimipramine in Primary Insomnia
-
Objective: To investigate the efficacy of trimipramine on objective and subjective sleep parameters in patients with primary insomnia.[2][5]
-
Design: A double-blind, placebo- and lormetazepam-controlled study.[2][5]
-
Participants: A sample of 55 outpatients diagnosed with primary insomnia.[2][5]
-
Intervention: Patients received an average dose of 100 mg of trimipramine over a 4-week period.[2][5]
-
Data Collection: Polysomnographic recordings were used to measure objective sleep parameters. Subjective sleep quality was also assessed.[2][5]
Signaling Pathways and Mechanisms of Action
The differential effects of trimipramine on sleep architecture compared to other TCAs can be attributed to their distinct pharmacological profiles.
Trimipramine's Proposed Mechanism of Action on Sleep
Trimipramine is characterized as an atypical TCA due to its weak inhibition of serotonin and norepinephrine reuptake.[6] Its sedative and sleep-promoting effects are primarily attributed to its potent antagonism of several key receptors:
-
Histamine H1 Receptors: Strong blockade of these receptors is a major contributor to its sedative properties.[6]
-
Serotonin 5-HT2A Receptors: Antagonism of these receptors is associated with an increase in slow-wave sleep.
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors contributes to sedation.
-
Dopamine D2 Receptors: Moderate antagonism at these receptors may also play a role in its effects on sleep and its atypical antipsychotic properties.[3]
Unlike other TCAs, trimipramine does not suppress REM sleep, and some studies even suggest an increase in REM sleep.[3][7] This unique property may be related to its complex receptor-binding profile and weak monoamine reuptake inhibition.
References
- 1. Effects on sleep: a double-blind study comparing trimipramine to imipramine in depressed insomniac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Trimipramine and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effects of desipramine and amitriptyline on EEG sleep of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimipramine in primary insomnia: results of a polysomnographic double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimipramine - Wikipedia [en.wikipedia.org]
- 7. Modulation of sleep by trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Receptor Binding Analysis: Trimipramine vs. Clozapapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the tricyclic antidepressant Trimipramine and the atypical antipsychotic Clozapine. The information presented is intended to support research and drug development efforts by offering a clear, data-driven analysis of their pharmacological characteristics.
Quantitative Receptor Binding Profiles
The following table summarizes the binding affinities (Ki, nM) of Trimipramine and Clozapine for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Trimipramine (Ki, nM) | Clozapine (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 120 | 120 |
| 5-HT2A | 24[1] | 5.4[2] |
| 5-HT2C | 680[1] | 9.4[2] |
| 5-HT3 | >1000[3] | 95[2] |
| 5-HT6 | ND | 4[2] |
| 5-HT7 | ND | 6.3[2] |
| Dopamine Receptors | ||
| D1 | 270 | 270[2] |
| D2 | 160 | 160[2] |
| D3 | ND | 555[2] |
| D4 | 24[4] | 24[2] |
| D5 | ND | 454[2] |
| Adrenergic Receptors | ||
| α1 | 24[1] | 1.6[2] |
| α2 | 90 | 90[2] |
| Histamine Receptors | ||
| H1 | 0.27 - 1.5[4] | 1.1[2] |
| Muscarinic Receptors | ||
| M1 | 41 | 6.2[2] |
| Monoamine Transporters | ||
| SERT | 149 - 2110[4] | ND |
| NET | ≥2450[4] | ND |
| DAT | ≥3780[4] | ND |
ND: No Data Available
Experimental Protocols
The receptor binding data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for determining the affinity of a compound for a specific receptor.
Radioligand Binding Assay Protocol
This protocol outlines the general steps involved in a competitive radioligand binding assay used to determine the Ki value of an unlabeled compound (e.g., Trimipramine or Clozapine).
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity).
-
Varying concentrations of the unlabeled test compound (the drug for which affinity is being measured).
-
The prepared cell membranes.
-
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).
3. Incubation:
-
The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
5. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizations
Receptor Binding Profiles
References
Experimental Evidence Supporting Trimipramine's Weak Norepinephrine Reuptake Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trimipramine's potency as a norepinephrine reuptake inhibitor against other tricyclic antidepressants (TCAs). The information presented is supported by experimental data from in vitro studies to validate trimipramine's characteristically weak inhibition of the human norepinephrine transporter (hNET).
Comparative Analysis of Norepinephrine Transporter Inhibition
Trimipramine exhibits a notably lower affinity for the human norepinephrine transporter (hNET) compared to other classical tricyclic antidepressants. This is quantified by its higher half-maximal inhibitory concentration (IC50), indicating that a greater concentration of the drug is required to inhibit 50% of norepinephrine transport.
A study by Haen et al. (2011) provides specific IC50 values for trimipramine and its primary metabolites at the hNET. These values are presented in the table below, alongside Ki (inhibition constant) and IC50 values for other TCAs, illustrating the comparative weakness of trimipramine in this regard. It is important to note that while both Ki and IC50 values measure inhibitory potency, they are determined by slightly different experimental methods and calculations. Lower values for both metrics indicate higher potency.
| Drug |
| Trimipramine |
| Desmethyl-trimipramine |
| 2-hydroxy-trimipramine |
| Trimipramine-N-oxide |
| Desipramine |
| Nortriptyline |
| Imipramine |
| Amitriptyline |
| Clomipramine |
Data for trimipramine and its metabolites are IC50 values from Haen et al. (2011). Data for other TCAs are Ki or IC50 values compiled from various pharmacological sources and may have been determined under different experimental conditions. This potential for variability should be considered when making direct comparisons.
The data clearly positions trimipramine as a weak inhibitor of norepinephrine reuptake, a characteristic that distinguishes it from many other drugs in its class.[1][2][3][4][5][6] This pharmacological profile may contribute to its unique clinical effects and side-effect profile.
Experimental Protocols
The determination of a compound's inhibitory effect on the norepinephrine transporter is typically conducted through in vitro assays. Two common methods are radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
This method quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (hNET) are prepared from cultured cells (e.g., HEK293 cells) or from brain tissue.
-
Incubation: A fixed concentration of a radioligand (e.g., [3H]nisoxetine) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., trimipramine).
-
Separation: The mixture is incubated to allow for competitive binding. Subsequently, the bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the transporters, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Norepinephrine Uptake Inhibition Assay
This functional assay directly measures the ability of a test compound to block the transport of norepinephrine into cells.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells) are cultured in appropriate multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (e.g., trimipramine) in a suitable buffer.
-
Initiation of Uptake: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to the wells to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled norepinephrine.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. This radioactivity is proportional to the amount of norepinephrine taken up by the cells.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake is determined and reported as the IC50 value.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the norepinephrine reuptake mechanism and a typical experimental workflow for an uptake inhibition assay.
Caption: Norepinephrine reuptake at the synapse and the site of inhibition by trimipramine.
Caption: A generalized workflow for determining the IC50 of a compound for the norepinephrine transporter.
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 3. psychdb.com [psychdb.com]
- 4. psychotropical.com [psychotropical.com]
- 5. Tricyclic antidepressant agents. I. Comparison of the inhibition of the uptake of 3-H-noradrenaline and 14-C-5-hydroxytryptamine in slices and crude synaptosome preparations of the midbrain-hypothalamus region of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
Lack of REM sleep suppression by Trimipramine compared to other antidepressants.
For Immediate Release
A comprehensive review of polysomnographic data reveals that the tricyclic antidepressant Trimipramine does not suppress Rapid Eye Movement (REM) sleep, a characteristic effect of most other antidepressants, including other tricyclics and Selective Serotonin Reuptake Inhibitors (SSRIs). This unique property of Trimipramine suggests a distinct mechanism of action and offers a potential advantage in treating depressed patients who experience sleep disturbances.
This guide provides a comparative analysis of Trimipramine's effects on REM sleep versus other commonly prescribed antidepressants, supported by experimental data from key clinical studies. It is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of sleep and depression.
Comparative Analysis of REM Sleep Parameters
Quantitative data from polysomnography (PSG) studies consistently demonstrate Trimipramine's unique profile in relation to REM sleep. The following table summarizes the differential effects of Trimipramine compared to the tricyclic antidepressant Imipramine and the SSRI Fluoxetine.
| Sleep Parameter | Trimipramine | Imipramine | Fluoxetine |
| REM Sleep (%) | No significant change or increase | Significant decrease | Significant decrease |
| REM Latency (min) | No significant change | Significant increase | Significant increase |
| Wake Time after Sleep Onset (min) | Decrease | No significant change or increase | No significant change |
| Sleep Efficiency (%) | Significant increase | No significant change or decrease | No significant change |
Table 1: Summary of Polysomnographic Data from Comparative Studies. Data synthesized from Sonntag et al., 1996 and Wolf et al., 2001.
Experimental Protocols
The findings presented are based on rigorous, double-blind, controlled clinical trials. The methodologies employed in these key studies are detailed below.
Study 1: Trimipramine vs. Imipramine (Sonntag et al., 1996)
-
Objective: To compare the effects of Trimipramine and Imipramine on sleep EEG and nocturnal hormone secretion in patients with major depression.
-
Study Design: A 4-week, double-blind, randomized, parallel-group clinical trial.
-
Participants: 20 male inpatients with a diagnosis of major depression.
-
Drug Administration: Patients received either Trimipramine or Imipramine for 28 days. The dosage was flexibly adjusted based on clinical response and side effects, with a mean daily dose of approximately 150-200 mg for both drugs.
-
Polysomnography (PSG): All-night PSG recordings were performed on two consecutive nights at baseline (drug-free) and on nights 2/3, 16/17, and 27/28 of treatment. The recordings included electroencephalogram (EEG), electrooculogram (EOG), and submental electromyogram (EMG). Sleep stages were visually scored according to the criteria of Rechtschaffen and Kales.
-
Washout Period: A drug-free washout period of at least one week preceded the baseline PSG recordings.
Study 2: Trimipramine vs. Fluoxetine (Wolf et al., 2001)
-
Objective: To compare the effects of Trimipramine and Fluoxetine on mood and polysomnographic parameters in geriatric patients with depression.
-
Study Design: A six-week, double-blind, randomized, parallel-group trial.
-
Participants: 19 depressed geriatric inpatients.
-
Drug Administration: Patients received either Trimipramine (target dose 100 mg/day) or Fluoxetine (target dose 20 mg/day) for six weeks.
-
Polysomnography (PSG): Polysomnographic recordings were conducted for two consecutive nights at baseline and after 6 weeks of treatment. Standard PSG montage, including EEG, EOG, and EMG, was used. Sleep stages were scored according to standardized criteria.
-
Washout Period: A washout period for any psychotropic medication was implemented before the baseline recordings.
Visualizing the Mechanisms and Workflows
To better understand the experimental process and the proposed mechanisms of action, the following diagrams are provided.
The lack of REM sleep suppression by Trimipramine is attributed to its unique receptor binding profile, particularly its moderate affinity for dopamine D2 receptors as an antagonist, a property not shared by most other TCAs and SSRIs.
Discussion
The reviewed studies consistently show that while typical tricyclic antidepressants like Imipramine and SSRIs such as Fluoxetine significantly suppress REM sleep, Trimipramine does not. In fact, some studies suggest it may even enhance REM sleep parameters.[1][2] This differential effect is likely due to Trimipramine's atypical pharmacological profile. Unlike other TCAs, Trimipramine is a weak inhibitor of serotonin and norepinephrine reuptake.[3] Its more prominent actions are as an antagonist at several neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and notably, dopamine D2 receptors.[1]
The antagonism of D2 receptors is a plausible mechanism for Trimipramine's lack of REM sleep suppression. Dopaminergic pathways are known to play a complex role in sleep-wake regulation, and the blockade of D2 receptors may counteract the REM-suppressing effects typically seen with increased serotonergic and noradrenergic neurotransmission.[4]
These findings have important clinical implications. For depressed patients suffering from disturbed sleep architecture, particularly those with reduced REM sleep, Trimipramine may offer a therapeutic advantage over other antidepressants. Further research is warranted to fully elucidate the downstream signaling pathways affected by Trimipramine's D2 antagonism and to explore its potential in treating other sleep disorders.
References
- 1. Dopamine Control of REM Sleep and Cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of trimipramine and fluoxetine on sleep in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D2 receptors attenuates neuroinflammation and ameliorates the memory impairment induced by rapid eye movement sleep deprivation in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopaminergic Control of Sleep–Wake States - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Drug Interactions Between Trimipramine and Monoamine Oxidase Inhibitors (MAOIs)
A Guide for Researchers and Drug Development Professionals
The co-administration of the tricyclic antidepressant (TCA) trimipramine with monoamine oxidase inhibitors (MAOIs) is a subject of significant clinical concern due to the potential for severe and life-threatening drug interactions. This guide provides a comprehensive comparative analysis of the pharmacodynamic and pharmacokinetic interactions between these two classes of drugs, supported by available experimental data. The information presented herein is intended to inform researchers, scientists, and drug development professionals involved in the study of antidepressant mechanisms and drug safety.
Pharmacodynamic Interactions: A High Risk of Serotonin Syndrome and Hypertensive Crisis
The primary pharmacodynamic interaction of concern between trimipramine and MAOIs is the significant risk of inducing serotonin syndrome, a potentially fatal condition resulting from excessive serotonergic activity in the central nervous system.[1][2] This interaction is rooted in the distinct yet synergistic mechanisms of action of the two drugs.
MAOIs, by inhibiting the monoamine oxidase enzyme, prevent the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their accumulation in the presynaptic neuron and increased synaptic availability.[1][3][][5] Trimipramine, while considered an atypical TCA with relatively weak serotonin and norepinephrine reuptake inhibition, can still contribute to increased synaptic serotonin levels.[6][7][8][9] The concurrent administration of an MAOI and a serotonin reuptake inhibitor can lead to a rapid and dangerous elevation of synaptic serotonin, overwhelming the system and triggering serotonin syndrome.[1][2]
Furthermore, the potentiation of norepinephrine levels by MAOIs can lead to a hypertensive crisis, particularly when combined with agents that have adrenergic activity.[1] While trimipramine is a weak norepinephrine reuptake inhibitor, its potential to influence adrenergic pathways, coupled with the significant increase in norepinephrine caused by MAOIs, elevates the risk of dangerous increases in blood pressure.
A controlled clinical trial involving 135 depressed outpatients directly compared the therapeutic effects of trimipramine alone, an MAOI (phenelzine or isocarboxazid) alone, and a combination of the two. The study concluded that trimipramine monotherapy was consistently superior to both the MAOI alone and the combined treatment in this patient population. Side effects were reported as not being troublesome in any of the groups in this particular study.[][9][10][11][12]
Pharmacokinetic Interactions
While pharmacodynamic interactions are the primary concern, pharmacokinetic interactions can also play a role. Trimipramine is metabolized by cytochrome P450 enzymes, and any co-administered drug that inhibits these enzymes could potentially increase trimipramine concentrations, though specific data on MAOIs' effects on trimipramine's metabolism is limited.
Quantitative Data on Receptor Binding and Transporter Inhibition
The following tables summarize the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of trimipramine for key molecular targets. This data is essential for understanding the drug's pharmacological profile and its potential for interaction.
Table 1: Trimipramine Affinity (Ki) for Monoamine Transporters
| Transporter | Ki (nM) | Species | Reference |
| Human Serotonin Transporter (hSERT) | 149 - 2110 | Human | [6][13] |
| Human Norepinephrine Transporter (hNET) | ~2500 | Human | [13] |
| Human Dopamine Transporter (hDAT) | 3800 | Human | [13] |
Lower Ki values indicate higher binding affinity.
Table 2: Trimipramine Affinity (Ki) for Various Neurotransmitter Receptors
| Receptor | Ki (nM) | Species | Reference |
| Histamine H1 | 0.27 | Human | [6][13] |
| Serotonin 5-HT2A | 24 | Human | [11][13] |
| Alpha-1 Adrenergic | 24 | Human | [11][13] |
| Muscarinic Acetylcholine | 58 | Human | [13] |
| Dopamine D2 | 180 | Human | [6][11] |
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay
A common experimental protocol to determine the inhibitory potency of a compound on monoamine transporters involves using human embryonic kidney (HEK293) cells that are genetically engineered to express the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
-
Cell Culture: HEK293 cells expressing the target transporter are cultured under standard conditions.
-
Radioligand Binding Assay: A radiolabeled substrate (e.g., [3H]serotonin for hSERT) is incubated with the cells in the presence of varying concentrations of the test compound (trimipramine).
-
Measurement: The amount of radioligand that binds to the transporter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
To assess whether a compound directly inhibits MAO activity, a common method utilizes a chemiluminescent assay.
-
Enzyme Source: Recombinant human MAO-A or MAO-B enzymes are used.
-
Substrate: A suitable substrate for the specific MAO isoform is added (e.g., a luminogenic substrate).
-
Incubation: The enzyme, substrate, and varying concentrations of the test compound are incubated together.
-
Measurement: The production of a luminescent signal, which is proportional to MAO activity, is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of MAO inhibition against the concentration of the test compound.[14][15][16]
Visualizing the Interactions and Pathways
Signaling Pathway of Trimipramine and MAOI Interaction Leading to Serotonin Syndrome
References
- 1. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Trimipramine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Trimipramine Maleate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Combined use of tricyclic antidepressants and monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trimipramine: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlled trial of trimipramine, monoamine oxidase inhibitors, and combined treatment in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the clinical findings of Trimipramine's efficacy in different depression subtypes
A Comparative Analysis of Trimipramine's Efficacy Across Diverse Depression Subtypes
This guide provides a comprehensive comparison of the clinical efficacy of Trimipramine, an atypical tricyclic antidepressant, across various subtypes of depression. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of supporting experimental data and methodologies. Trimipramine presents a unique pharmacological profile, differing from typical tricyclic antidepressants (TCAs) in its mechanism of action, which is believed to be primarily based on receptor antagonism rather than significant monoamine reuptake inhibition[1][2].
Mechanism of Action: A Departure from Conventional TCAs
Unlike most TCAs that primarily function by inhibiting the reuptake of serotonin and norepinephrine, Trimipramine is a weak inhibitor of these monoamine transporters[1][3]. Its therapeutic effects are thought to be mediated through its potent antagonist activity at several key receptors. This includes very strong blockade of the histamine H1 receptor, which contributes to its significant sedative effects, and strong antagonism of the serotonin 5-HT2A and alpha-1 adrenergic receptors[1][2]. It also exhibits moderate affinity for dopamine D2 and muscarinic acetylcholine receptors[1]. This multifaceted receptor-binding profile resembles that of the atypical antipsychotic, clozapine, suggesting a broader spectrum of activity[1][4].
Standardized Evaluation in Antidepressant Clinical Trials
The efficacy of antidepressants is typically evaluated in randomized controlled trials (RCTs). A standard workflow ensures objectivity and comparability across studies. Key elements include rigorous patient selection, double-blinding to minimize bias, and the use of validated rating scales to measure outcomes.
Experimental Protocols for Efficacy Assessment
A critical component of validating clinical findings is the detailed methodology employed in the trials.
-
Participant Selection: Trials typically enroll adult patients (ages 18-65) diagnosed with Major Depressive Disorder (MDD) according to DSM criteria. Baseline severity is often established using a minimum score on a depression rating scale, such as the Hamilton Depression Rating Scale (HAMD-17) or the Montgomery-Åsberg Depression Rating Scale (MADRS)[5][6].
-
Dosage and Administration: In clinical trials, Trimipramine dosages for depression generally range from 150 to 300 mg/day[1]. For instance, studies might initiate treatment at 75 mg/day and titrate upwards based on patient response and tolerability[7]. Comparator drug dosages are administered according to their standard therapeutic ranges.
-
Trial Duration: The treatment period in antidepressant trials is typically a minimum of 4 to 6 weeks to adequately assess efficacy[8].
-
Outcome Measures: The primary measures of efficacy are the mean change in scores on depression scales from baseline to the end of the trial. Secondary outcomes often include the percentage of patients achieving "response" (typically a ≥50% reduction in HAMD/MADRS score) and "remission" (a score below a certain threshold, e.g., HAMD-17 ≤7)[5][9]. The Clinical Global Impression (CGI) scale is also frequently used for a global assessment of change[5].
Comparative Efficacy in Depression Subtypes
Anxious Depression
Anxious depression is a common subtype of MDD characterized by significant anxiety symptoms alongside the core depressive features. Patients with this subtype often have a poorer response to standard antidepressant treatment[10].
A series of studies involving 99 patients with moderate depression and significant anxiety (Anxiety Status Inventory score ≥ 20) evaluated Trimipramine's efficacy. The findings indicated that while all tested agents had equal antidepressant effects, Trimipramine showed superior anxiolytic efficacy compared to amitriptyline and doxepin[11].
| Drug | Dosage | Primary Outcome (Anxiety) | Primary Outcome (Depression) | Study Reference |
| Trimipramine | Not Specified | Superior to Amitriptyline & Doxepin | Equal to all comparators | [11] |
| Amitriptyline | Not Specified | - | Equal to all comparators | [11] |
| Doxepin | Not Specified | - | Equal to all comparators | [11] |
| Maprotiline | Not Specified | Comparable to Trimipramine | Equal to all comparators | [11] |
Experimental Protocol:
-
Participants: 99 patients with moderate depression and a minimum score of 20 on the Anxiety Status Inventory[11].
-
Design: The investigation included an initial uncontrolled trial followed by controlled trials comparing Trimipramine with amitriptyline, doxepin, and maprotiline[11].
-
Outcome Measures: Efficacy was assessed based on both antidepressant and anxiolytic effects[11].
Delusional (Psychotic) Depression
Delusional depression is a severe form of MDD accompanied by psychotic features such as delusions or hallucinations. This subtype is often challenging to treat and may require combination therapy with antidepressants and antipsychotics. Trimipramine's unique receptor profile, particularly its D2 receptor antagonism, suggests potential utility in this population[1][9].
A pilot study investigated high-dose Trimipramine in patients with delusional depression, leveraging its known ability to inhibit hypothalamic-pituitary-adrenocortical (HPA) system activity, which is often overactive in this condition[9].
| Drug | Dosage | N | Response Rate | Key Finding | Study Reference |
| Trimipramine | 300-400 mg/day | 15 | 8 out of 13 completers (61.5%) | Therapeutic response was associated with drug concentrations >160 ng/ml and a significant decrease in HPA system activity. | [9] |
Experimental Protocol:
-
Participants: 15 inpatients diagnosed with delusional depression[9].
-
Design: A four-week, open-label trial[9].
-
Dosage: The dose was increased to 300-400 mg/day within the first 7 days and maintained for three weeks[9].
-
Outcome Measures: Therapeutic response was defined as a ≥50% decrease in the HAMD score. HPA axis activity was assessed using a combined dexamethasone suppression/corticotropin-releasing hormone (Dex/CRH) test before and after treatment[9].
Major Depression in Geriatric Patients
Treating depression in the elderly requires careful consideration of tolerability and potential drug interactions. A pilot study compared the efficacy and tolerability of Trimipramine with the selective serotonin reuptake inhibitor (SSRI) fluoxetine in this population.
| Drug | N | Duration | Outcome Measures | Result | Study Reference |
| Trimipramine | 20 (approx.) | 6 weeks | HAMD-17, MADRS, CGI, PGI | Comparable efficacy and tolerability to Fluoxetine. No statistically significant differences found. | [12] |
| Fluoxetine | 21 (approx.) | 6 weeks | HAMD-17, MADRS, CGI, PGI | Comparable efficacy and tolerability to Trimipramine. No statistically significant differences found. | [12] |
Experimental Protocol:
-
Participants: 41 geriatric patients (ages 61-85) with major depression[12].
-
Design: A six-week, parallel-group, double-blind pilot study[12].
-
Outcome Measures: Changes in depressive symptoms were measured using the Hamilton Rating Scale for Depression (HAMD-17), Montgomery-Asberg Rating Scale (MADRS), Clinical Global Impression (CGI), and Patients Global Impression (PGI)[12].
General Major Depressive Disorder (MDD) - Comparative Studies
Trimipramine has been compared against other TCAs and tetracyclic antidepressants in the broader context of unipolar major affective disorder, demonstrating equivalent antidepressant efficacy.
| Drug | Dosage | N | Duration | Outcome Measures | Result | Study Reference |
| Trimipramine | 150 mg/day | 39 (total) | 5 weeks | CGI, HAMD, Anxiety Status Inventory | Showed significant improvement over time with no difference in efficacy compared to Maprotiline. Trimipramine had significantly fewer anticholinergic, neurologic, and cardiovascular adverse effects. | [13] |
| Maprotiline | 150 mg/day | 39 (total) | 5 weeks | CGI, HAMD, Anxiety Status Inventory | Showed significant improvement over time with no difference in efficacy compared to Trimipramine. | [13] |
| Trimipramine | Not Specified | 20 (total) | 4 weeks | Sleep EEG, Nocturnal Hormone Secretion | Produced rapid clinical improvement comparable to Imipramine. Uniquely enhanced REM and slow-wave sleep, and decreased nocturnal cortisol secretion. | [14] |
| Imipramine | Not Specified | 20 (total) | 4 weeks | Sleep EEG, Nocturnal Hormone Secretion | Produced rapid clinical improvement comparable to Trimipramine. Suppressed REM sleep and did not alter cortisol secretion. | [14] |
Experimental Protocols:
-
Trimipramine vs. Maprotiline: A 5-week comparison in 39 patients with unipolar major affective disorder following a placebo washout period. Efficacy was measured by CGI, HAMD, and the Anxiety Status Inventory[13].
-
Trimipramine vs. Imipramine: A 4-week double-blind trial in 20 male inpatients with major depression. The study compared effects on sleep EEG and nocturnal hormone secretion alongside clinical improvement[14].
Conclusion
The available clinical data validates that Trimipramine is an effective antidepressant with efficacy comparable to other TCAs, TeCAs, and SSRIs in treating major depression[1][11][12][13]. Its unique clinical value may lie in its performance within specific depression subtypes. Evidence suggests superior anxiolytic effects in anxious depression compared to some other TCAs and a promising, novel application for high-dose monotherapy in delusional depression[9][11]. Furthermore, its distinct neurobiological profile, particularly its sleep-improving qualities and lack of REM sleep suppression, differentiates it from other antidepressants like imipramine and may be beneficial for patients with prominent sleep disturbances[4][14]. These findings underscore the importance of a stratified approach in antidepressant therapy, where Trimipramine's atypical mechanism of action can be leveraged to treat specific clinical presentations of depression.
References
- 1. Trimipramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Trimipramine Maleate? [synapse.patsnap.com]
- 3. Trimipramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trimipramine | Medication A-Z | AttoPGx [attopgx.com]
- 5. Improving study design for antidepressant effectiveness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acrpnet.org [acrpnet.org]
- 7. Trimipramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Methodology of measuring the efficacy of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical outcome after trimipramine in patients with delusional depression - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Trimipramine, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluoxetine versus trimipramine in the treatment of depression in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trimipramine and maprotiline: antidepressant, anxiolytic, and cardiotoxic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trimipramine and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trimipramine Maleate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of trimipramine maleate in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is a tricyclic antidepressant that is considered a hazardous substance, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are familiar with the hazards of this compound and have access to the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[2]
Spill Procedures: In the event of a spill, the following steps should be taken:
-
Evacuate and alert personnel in the immediate area.
-
Wear appropriate PPE before cleaning the spill.
-
Use dry clean-up procedures to avoid generating dust.[2]
-
Gently sweep or vacuum the spilled material. If sweeping, dampen the material with water to prevent dust from becoming airborne.[2]
-
Place the collected material into a suitable, labeled container for disposal.[2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[2][3][4][5] this compound is not currently classified as a federally controlled substance by the DEA.
The critical determination for disposal is whether this compound is considered a RCRA hazardous waste. A pharmaceutical waste is typically classified as RCRA hazardous if it is specifically "listed" (P- or U-list) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[6]
As of the date of this document, this compound does not appear on the EPA's P or U lists of hazardous pharmaceutical wastes.[5][7] Therefore, in its pure form, it would likely be managed as a non-RCRA hazardous pharmaceutical waste. However, it is the generator's responsibility to make the final waste determination, which may be influenced by state or local regulations that can be more stringent than federal rules.[2][8]
Step-by-Step Disposal Procedures for this compound
The following workflow outlines the decision-making process and corresponding actions for the proper disposal of this compound from a laboratory.
Disposal as Non-RCRA Hazardous Pharmaceutical Waste
This is the most likely disposal pathway based on current federal regulations. Even though not federally listed under RCRA, this waste is still environmentally hazardous and must not be disposed of in the regular trash or flushed down the drain.[4][8][9]
Procedural Steps:
-
Segregation: Collect all waste this compound, including pure chemical and grossly contaminated items (e.g., weigh boats, gloves), in a designated "Non-RCRA Pharmaceutical Waste" container. These containers are often white with blue lids.[4]
-
Labeling: Clearly label the container with "Non-RCRA Pharmaceutical Waste" and "For Incineration."[4]
-
Storage: Store the sealed container in a secure, designated area away from general laboratory traffic to prevent accidental exposure or diversion.
-
Disposal: Arrange for collection by a licensed medical or pharmaceutical waste disposal company that handles non-RCRA waste for incineration.[4][9] Ensure you receive and retain a certificate of destruction.[9]
Potential for Chemical Deactivation (Experimental)
While not a standard disposal procedure, chemical deactivation through adsorption onto activated carbon has been shown to be effective for various psychoactive and opioid medications.[10][11] This method renders the active pharmaceutical ingredient inert and unavailable for misuse or environmental release.
Experimental Protocol Outline:
This protocol is provided for research and development purposes only and must be validated by the user's institution before implementation as a standard disposal method.
-
Preparation: For each gram of this compound waste, prepare approximately 10 grams of granular activated carbon.
-
Slurry Creation: In a designated waste container within a fume hood, create a slurry of the this compound waste with water.
-
Adsorption: Add the activated carbon to the slurry. Seal the container and agitate for several hours to ensure maximum adsorption. Studies on other drugs have shown that over 98% of the medication can be adsorbed within 8 hours.[11]
-
Separation: Allow the carbon to settle. Decant the water and test for residual this compound to validate the effectiveness of the deactivation. The water should be disposed of as hazardous waste if contamination is detected.
-
Final Disposal: The resulting activated carbon mixture, now containing the deactivated drug, should be disposed of as solid waste in accordance with institutional and local regulations. It is recommended to manage this as non-RCRA hazardous waste for incineration.
Note: The efficacy of this method for this compound has not been formally published. Researchers should conduct their own validation studies.
Data Presentation: Summary of Disposal Pathways
| Parameter | Non-RCRA Hazardous Waste Disposal | RCRA Hazardous Waste Disposal (If Applicable) |
| Primary Regulation | EPA RCRA Subtitle D, State Solid Waste Regulations[8] | EPA RCRA Subtitle C[5] |
| Container Type | Designated Non-RCRA Pharmaceutical Waste (e.g., white with blue lid)[4] | UN-rated Hazardous Waste Container |
| Labeling | "Non-RCRA Pharmaceutical Waste," "For Incineration"[4] | "Hazardous Waste," RCRA Waste Codes, Generator Information |
| Storage | Secure, designated area | Satellite Accumulation Area or Central Accumulation Area |
| Treatment Method | Incineration[4][9] | Hazardous Waste Incineration |
| Vendor | Licensed Medical/Pharmaceutical Waste Hauler[4] | Licensed Hazardous Waste Hauler |
| Documentation | Certificate of Destruction[9] | Hazardous Waste Manifest |
Disclaimer: This document is intended as a guide and does not supersede institutional policies or federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.
References
- 1. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 3. Pharmaceutical Waste: The P-List and U-List Explained - A-Thermal (Pty) Ltd [athermal.co.za]
- 4. usbioclean.com [usbioclean.com]
- 5. dep.wv.gov [dep.wv.gov]
- 6. pwaste.com [pwaste.com]
- 7. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of an activated carbon-based deactivation system for the disposal of highly abused opioid medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Trimipramine Maleate
Essential Safety and Handling Guide for Trimipramine Maleate
This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance by multiple sources, necessitating careful handling.[1] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2] Furthermore, it is suspected of having the potential to harm an unborn child.[1][2] As a combustible solid, its dust can form explosive mixtures in the air.[1]
Note: While some safety data sheets (SDS) may classify this substance as non-hazardous for transport, a cautious approach is recommended due to conflicting information and the potential health risks identified.[3][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale and Use Case |
| Eye / Face | Chemical safety goggles or glasses.[1][4] | To protect against dust particles and accidental splashes. |
| Full face shield.[1] | Required for supplementary protection during bulk handling or when there is a significant risk of splashing. | |
| Hand | Chemical-resistant gloves (e.g., surgical gloves).[1][4] | To prevent skin contact and irritation. |
| Respiratory | Dust respirator or a self-contained breathing apparatus.[1][4] | To prevent inhalation of airborne particles, especially when handling the powder outside of a ventilated enclosure. |
| Body | Protective laboratory coat. | To protect skin and personal clothing from contamination. |
| Vinyl suit.[1] | Recommended for emergency situations such as large spills.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing exposure and ensuring safety.
Step-by-Step Handling and Storage Protocol
-
Receiving and Inspection:
-
Storage:
-
Store in a cool, well-ventilated area away from incompatible materials such as oxidizing agents.[1][3]
-
Protect the material from light.[5]
-
Note on Temperature: Storage temperature recommendations vary. Some sources suggest controlled room temperature (15-30°C), while others recommend colder storage (-20°C for long-term).[3][5][6] Refer to the supplier-specific datasheet for the most accurate information.
-
-
Handling and Weighing:
-
Handle the compound in a designated area, preferably within a local exhaust ventilation system such as a chemical fume hood.[3][7]
-
Avoid all personal contact, including the inhalation of dust.[1]
-
When weighing or transferring the powder, use procedures that minimize dust generation.[1]
-
Ensure an eye wash station and emergency shower are readily accessible.[1]
-
Spill and Emergency Procedures
-
Minor Spills:
-
Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.[1]
-
Avoid breathing in the dust.[1]
-
Use dry clean-up methods. Gently sweep or vacuum the spilled material. The vacuum cleaner must be fitted with a HEPA filter.[1]
-
To prevent dust from becoming airborne, you may lightly dampen the material with water before sweeping.[1]
-
Collect the waste in a suitable, sealed container for disposal.[1]
-
-
Major Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., leftover compound, contaminated wipes, and PPE) in a designated, clearly labeled, and sealed waste container.
-
-
Disposal:
-
Dispose of the waste in accordance with all local, state, and federal regulations.[1][3] This is typically done through a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Empty containers may contain residual dust and should be handled as hazardous waste. Do not cut, drill, or weld them as this could be an ignition source for dust explosions.[1]
-
Safety Workflow Diagram
The following diagram illustrates the procedural workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. kmpharma.in [kmpharma.in]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Trimipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
